Xtt formazan
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N7O13S2-2 |
|---|---|
Molecular Weight |
651.5 g/mol |
IUPAC Name |
5-[(2Z)-2-[2-anilino-1-[(2-methoxy-4-nitro-5-sulfonatophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-methoxy-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H19N7O13S2/c1-41-17-10-15(28(31)32)19(43(35,36)37)8-13(17)24-26-21(22(30)23-12-6-4-3-5-7-12)27-25-14-9-20(44(38,39)40)16(29(33)34)11-18(14)42-2/h3-11,24H,1-2H3,(H,23,30)(H,35,36,37)(H,38,39,40)/p-2/b26-21-,27-25? |
InChI Key |
SDLXZYXLQUWDNF-KDHGYWTRSA-L |
Isomeric SMILES |
COC1=CC(=C(C=C1N/N=C(/C(=O)NC2=CC=CC=C2)\N=NC3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1NN=C(C(=O)NC2=CC=CC=C2)N=NC3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-] |
Synonyms |
1,5-bis(2-methoxy-4-nitro-5-sulfophenyl)-3-((phenylamino)carbonyl)formazan XTT formazan |
Origin of Product |
United States |
Foundational & Exploratory
The XTT Formazan Assay: A Comprehensive Technical Guide
The XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) formazan (B1609692) assay is a widely utilized colorimetric method for assessing cell metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1][2] This guide provides an in-depth exploration of the core principles of the XTT assay, detailed experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.
Core Principle: Cellular Respiration and Tetrazolium Reduction
The fundamental principle of the XTT assay lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells. The yellow, water-soluble XTT tetrazolium salt is reduced to a soluble, orange-colored formazan product.[1] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the cellular respiratory chain.[3]
The amount of the orange formazan dye produced is directly proportional to the number of metabolically active, and therefore viable, cells in the sample.[4] The intensity of the color can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength between 450 and 500 nm.
A crucial component of the XTT assay is the use of an intermediate electron-coupling reagent, such as phenazine (B1670421) methosulfate (PMS). Due to its net negative charge, XTT does not readily enter living cells. PMS acts as an electron carrier, facilitating the transfer of electrons from cellular reductases at the cell surface to the extracellular XTT, significantly enhancing the efficiency and sensitivity of the assay.
Visualizing the XTT Assay Principle
The following diagram illustrates the core mechanism of the XTT formazan assay.
Experimental Protocols
Adherence to a well-defined protocol is critical for obtaining reliable and reproducible results with the XTT assay. Below are detailed methodologies for performing the assay.
Reagent Preparation
-
XTT Reagent Preparation : The XTT reagent is typically supplied as a powder or a concentrated solution. If it is a powder, it should be dissolved in a buffered salt solution or cell culture medium without phenol (B47542) red to the desired concentration (e.g., 1 mg/mL). The solution should be warmed to 37°C to ensure complete dissolution.[5]
-
Electron-Coupling Reagent (PMS) Preparation : The PMS reagent is also usually provided as a concentrated solution. It should be thawed and mixed well before use.
-
XTT/PMS Working Solution : Immediately before use, the XTT reagent and the PMS solution are mixed. A common ratio is to add 20 µL of PMS solution for every 1 mL of XTT solution, but this can vary depending on the kit manufacturer.[3] The working solution should be used promptly after preparation.[6]
Cell Seeding and Treatment
-
Cell Plating : Cells are seeded in a 96-well microplate at a density that allows for logarithmic growth during the experiment. The optimal seeding density varies between cell types and should be determined empirically. A typical range is 1 x 104 to 5 x 104 cells per well.
-
Treatment : After allowing the cells to adhere overnight, they are treated with the test compounds (e.g., drugs, toxins, or growth factors) at various concentrations. Appropriate controls, including untreated cells and a blank (medium only), should be included.
-
Incubation : The plate is incubated for a period appropriate for the specific experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Assay Procedure
-
Addition of XTT/PMS Working Solution : Following the treatment period, 50 µL of the freshly prepared XTT/PMS working solution is added to each well.[1]
-
Incubation : The plate is returned to the incubator for a period of 2 to 4 hours. The incubation time can be optimized for different cell lines and experimental conditions.
-
Absorbance Measurement : The absorbance of the orange formazan product is measured using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[5]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a cell viability experiment using the XTT assay.
References
- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 2. biocompare.com [biocompare.com]
- 3. apexbt.com [apexbt.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
XTT-Formazan Assay: A Technical Guide to its Mechanism of Action in Cell Viability Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) formazan (B1609692) assay, a widely used colorimetric method for determining cell viability. This guide will delve into the core mechanism of action, provide detailed experimental protocols, and present quantitative data in a structured format for easy interpretation and application in research and drug development.
Core Principle and Mechanism of Action
The XTT assay is predicated on the metabolic activity of viable cells.[1] The central principle is the reduction of the water-soluble tetrazolium salt, XTT, into a colored formazan product by metabolically active cells.[1][2] The intensity of the resulting orange-colored solution is directly proportional to the number of viable, metabolically active cells in the sample.[1]
The reduction of XTT is primarily an enzymatic process mediated by mitochondrial dehydrogenases, key components of the cell's energy-producing machinery.[1] Specifically, enzymes such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the mitochondrial electron transport chain, play a crucial role.[1] These enzymes transfer electrons from NADH and succinate to XTT, resulting in its conversion to formazan.[1]
While mitochondrial activity is a major contributor, evidence also suggests the involvement of trans-plasma membrane electron transport in the reduction of XTT, particularly in the presence of an intermediate electron acceptor.[3][4] Due to its net negative charge, XTT is thought to be excluded from entering cells, and its reduction is facilitated at the cell surface.
To enhance the efficiency of XTT reduction, an electron coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often used. PMS acts as an intermediate electron carrier, facilitating the transfer of electrons from cellular reductants to XTT, thereby amplifying the signal and increasing the sensitivity of the assay.
dot
Caption: Mechanism of XTT reduction to formazan in viable cells.
Quantitative Data Summary
For accurate and reproducible results, it is crucial to optimize several parameters of the XTT assay. The following tables summarize key quantitative data derived from various experimental protocols.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Type | Seeding Density (cells/well) | Assay Type | Reference |
| General | 5,000 - 100,000 | Proliferation/Viability | [5] |
| General | 1,000 - 100,000 | Proliferation/Viability | [6] |
| General | 10,000 - 100,000 | Proliferation/Viability | [3] |
| Adherent & Suspension | 1,000 - 500,000 | Proliferation/Viability | [7] |
| L-929 (Mouse Fibroblast) | < 25,000 | Proliferation | |
| 7TD1 | 4,000 | Proliferation | [2] |
| WEHI-164 | 50,000 | Cytotoxicity | [2] |
Table 2: Reagent Preparation and Incubation Parameters
| Parameter | Value | Notes | Reference |
| XTT Reagent Concentration | 0.9 mg/mL (3x stock) | Diluted before use. | [8] |
| XTT Working Solution Volume | 50 µL per 100 µL of medium | Typical for 96-well plates. | [2] |
| Electron Coupling Reagent (PMS) to XTT Reagent Ratio | 1:50 (v/v) | Prepare fresh before use. | [2] |
| Incubation Time with XTT Reagent | 2 - 4 hours | Optimal time is cell type dependent. | [9][10] |
| Incubation Temperature | 37°C | Standard cell culture conditions. | [2] |
| Incubation Atmosphere | 5% CO₂ | Standard cell culture conditions. | [2] |
| Absorbance Measurement Wavelength | 450 - 500 nm | Primary wavelength. | [2] |
| Reference Wavelength | 630 - 690 nm | To correct for non-specific absorbance. |
Detailed Experimental Protocols
The following protocols provide a generalized framework for performing the XTT assay with both adherent and suspension cells. It is highly recommended to optimize cell number and incubation time for each specific cell line and experimental condition.
Reagent Preparation
-
XTT Labeling Reagent: Thaw the XTT labeling reagent (typically supplied as a concentrated stock) in a 37°C water bath until it is completely dissolved. Mix thoroughly.
-
Electron Coupling Reagent (e.g., PMS): Thaw the electron coupling reagent at room temperature.
-
XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent. A common ratio is 5 mL of XTT reagent to 0.1 mL of electron coupling reagent for one 96-well plate.[2]
Assay Protocol for Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at the desired density (refer to Table 1) in a final volume of 100 µL of culture medium per well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and growth.
-
Treatment (Optional): If testing cytotoxic or proliferative agents, add the compounds to the wells and incubate for the desired exposure time.
-
Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.
Assay Protocol for Suspension Cells
-
Cell Seeding: Seed suspension cells in a 96-well round-bottom plate at the desired density (refer to Table 1) in a final volume of 100 µL of culture medium per well.
-
Treatment (Optional): Add the test compounds to the wells and incubate for the desired exposure time.
-
Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. For suspension cells, a longer incubation time of up to 4 hours may be necessary.[3][4]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for one minute to ensure a homogenous distribution of the colored formazan product.[3] Measure the absorbance as described for adherent cells.
dot
Caption: General experimental workflow for the XTT cell viability assay.
Data Analysis and Interpretation
The absorbance values obtained from the microplate reader are used to calculate cell viability.
-
Background Subtraction: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.
-
Reference Wavelength Correction: Subtract the absorbance at the reference wavelength (630-690 nm) from the absorbance at the primary wavelength (450-500 nm).
-
Calculation of Percent Viability: The percent viability of treated cells is typically expressed relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
An increase in the orange color and, consequently, a higher absorbance value, indicates a greater number of metabolically active, viable cells. Conversely, a decrease in absorbance suggests a reduction in cell viability or proliferation.
Conclusion
The XTT formazan assay is a robust and reliable method for assessing cell viability and proliferation. Its water-soluble formazan product simplifies the protocol compared to other tetrazolium-based assays like MTT, making it amenable to high-throughput screening. By understanding the underlying mechanism of action and carefully optimizing experimental parameters, researchers can obtain accurate and reproducible data crucial for various applications in cell biology, toxicology, and drug discovery.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. XTT Assay Kit (ab232856) | Abcam [abcam.com]
- 5. zellbio.eu [zellbio.eu]
- 6. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 7. abcam.cn [abcam.cn]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tribioscience.com [tribioscience.com]
The Chemistry of Cellular Vitality: An In-depth Technical Guide to the XTT to Formazan Conversion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles and practical applications of the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay, a cornerstone for assessing cell viability, proliferation, and cytotoxicity. We will delve into the core chemical conversion, the enzymatic machinery that drives it, and the critical parameters that ensure data accuracy and reproducibility.
The Core Principle: A Colorimetric Readout of Metabolic Activity
The XTT assay is a colorimetric method that quantifies the metabolic activity of living cells. The fundamental principle lies in the reduction of the pale yellow, water-soluble tetrazolium salt, XTT, into a brightly colored, water-soluble formazan (B1609692) product. This conversion is predominantly carried out by mitochondrial dehydrogenase enzymes in metabolically active cells.[1][2] The amount of the resulting orange formazan dye is directly proportional to the number of viable cells in the sample, which can be quantified by measuring the absorbance of the solution.[1]
A key advantage of the XTT assay over its predecessor, the MTT assay, is the water-soluble nature of its formazan product. This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors.[3]
The Chemical Transformation: From Tetrazolium to Formazan
The conversion of XTT to its formazan derivative is a reduction reaction. The tetrazolium ring of the XTT molecule is cleaved, resulting in the formation of the orange-colored formazan.
The Cellular Machinery: Mitochondrial Dehydrogenases at the Helm
The primary drivers of XTT reduction are the dehydrogenase enzymes located within the mitochondria of eukaryotic cells.[1] These enzymes are crucial components of cellular respiration and other metabolic pathways. The succinate-tetrazolium reductase system, which includes enzymes like NADH dehydrogenase and succinate (B1194679) dehydrogenase, plays a central role.
The reduction of XTT is intrinsically linked to the availability of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Metabolically active cells maintain a high NADH/NAD+ ratio, providing the necessary reducing equivalents for the enzymatic conversion of XTT.
To enhance the efficiency of this process, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), is often included in the assay. PMS facilitates the transfer of electrons from NADH to XTT, thereby amplifying the signal.[2]
Signaling Pathways Influencing XTT Reduction
The rate of XTT reduction is a direct reflection of the metabolic state of the cell, which is, in turn, regulated by a complex network of signaling pathways. Pathways that promote cell proliferation and survival, such as those activated by growth factors, typically lead to increased metabolic activity and, consequently, higher XTT reduction. Conversely, pathways that induce apoptosis or cell cycle arrest will result in decreased metabolic activity and lower formazan production.
References
XTT Assay for Measuring Cellular Metabolic Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a widely used colorimetric method for measuring cellular metabolic activity. It serves as an indicator of cell viability, proliferation, and cytotoxicity. This document details the core principles of the assay, provides a detailed experimental protocol, presents quantitative data in a structured format, and visualizes key processes using diagrams.
Core Principles and Mechanism
The XTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt XTT to a soluble orange-colored formazan (B1609692) product.[1][2][3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the electron transport chain and cellular respiration.[1][4][5][6] The amount of the water-soluble formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[7][8][9]
The intensity of the orange color is quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 450 and 500 nm.[2][4] An increase in absorbance correlates with a higher number of viable cells, while a decrease indicates a reduction in cell viability or metabolic activity.[10]
A key component of the XTT assay is an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS) or N-methyl dibenzopyrazine methyl sulfate, which is included in the reaction mixture.[7][11] This electron coupling reagent significantly improves the efficiency of XTT reduction by facilitating the transfer of electrons from cellular reductants to the XTT molecule.[7][11]
Advantages over MTT Assay:
The XTT assay offers a significant advantage over the older MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step with organic solvents, which is required for the insoluble formazan crystals formed in the MTT assay.[1][8][9] This simplification reduces procedural steps, minimizes potential errors, and avoids the cytotoxicity associated with solubilizing agents.[1]
Experimental Protocol
This protocol provides a generalized procedure for performing the XTT assay in a 96-well plate format. It is crucial to optimize certain parameters, such as cell seeding density and incubation times, for specific cell types and experimental conditions.[11][12]
Materials:
-
Cells in culture
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration in complete culture medium. A typical seeding density ranges from 2,000 to 100,000 cells per well, depending on the cell line's growth rate.[4][13][14]
-
Add 100 µL of the cell suspension to each well of a 96-well plate.[2][14]
-
Include control wells containing medium only (for background absorbance) and wells with untreated cells.[15]
-
Incubate the plate overnight in a humidified incubator (e.g., at 37°C with 5% CO2) to allow cells to attach and recover.[4]
-
-
Cell Treatment (Optional):
-
If assessing the effect of a compound, carefully remove the medium and add 100 µL of medium containing the test compound at various concentrations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
-
Preparation of XTT Working Solution:
-
Immediately before use, thaw the XTT reagent and the electron coupling reagent. If precipitates are present, warm the solutions to 37°C until they are fully dissolved.[4][7]
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. The recommended ratio is often 50:1 (v/v) of XTT solution to electron coupling reagent.[7][14] For a 96-well plate, mixing 5 mL of XTT reagent with 0.1 mL of electron coupling reagent is typically sufficient.[2][6]
-
-
Incubation with XTT:
-
Absorbance Measurement:
-
After the incubation period, gently shake the plate to ensure a uniform distribution of the colored formazan product.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450 nm and 500 nm.[7][9] A reference wavelength of 630-690 nm can be used to subtract background absorbance from fingerprints or smudges.[4][5]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.
-
Cell viability can be expressed as a percentage relative to the untreated control cells.
-
Data Presentation
The following tables summarize typical quantitative data obtained from XTT assays, illustrating the relationship between cell number and absorbance, and the cytotoxic effect of a drug on a cell line.
Table 1: Correlation of Cell Number with Absorbance
| Cell Number per Well | Absorbance at 450 nm (Mean ± SD) |
| 0 (Blank) | 0.150 ± 0.010 |
| 5,000 | 0.350 ± 0.025 |
| 10,000 | 0.550 ± 0.030 |
| 20,000 | 0.950 ± 0.050 |
| 40,000 | 1.650 ± 0.080 |
| 80,000 | 2.550 ± 0.120 |
Data is hypothetical and for illustrative purposes. A linear relationship between cell number and absorbance is typically observed within a certain range.[12]
Table 2: Cytotoxic Effect of Doxorubicin on C2C12 Cells
| Doxorubicin Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.0 |
| 0.1 | 85 ± 4.2 |
| 1 | 60 ± 3.5 |
| 10 | 35 ± 2.8 |
| 100 | 10 ± 1.5 |
This data is representative of the dose-dependent inhibitory effect of a cytotoxic agent as measured by the XTT assay.[7]
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow of the XTT assay and the biochemical pathway of XTT reduction.
Caption: Experimental workflow of the XTT assay.
Caption: Biochemical pathway of XTT reduction.
Factors Influencing XTT Assay Results
Several factors can affect the accuracy and reliability of the XTT assay:
-
Cell Type and Density: Different cell types exhibit varying metabolic rates, which can influence the extent of XTT reduction.[1] Optimizing the initial cell seeding density is crucial to ensure that the absorbance readings fall within the linear range of the assay.[12]
-
Incubation Time: The incubation time with the XTT reagent is critical. Insufficient incubation may result in a weak signal, while prolonged incubation can lead to signal saturation or toxicity from the reagents.[12]
-
Culture Medium Components: Certain components in the cell culture medium, such as high levels of serum, ascorbic acid, or cysteine, can non-enzymatically reduce XTT, leading to high background absorbance.[1] Using medium without phenol (B47542) red can also be beneficial as it can interfere with absorbance readings.[4]
-
Compound Interference: Some test compounds may directly react with XTT or affect cellular metabolism in ways not directly related to viability, potentially leading to misleading results.[20] It is important to include controls to test for any direct interaction between the compound and the XTT reagent.[20]
-
Reagent Stability: The XTT reagent and electron coupling reagent can be sensitive to light and multiple freeze-thaw cycles.[4][16] Proper storage and handling are essential for maintaining their activity.
Conclusion
The XTT assay is a robust, sensitive, and convenient method for assessing cellular metabolic activity. Its simple, high-throughput compatible protocol makes it a valuable tool in various research areas, including drug discovery, toxicology, and cancer research.[1][6] By understanding the core principles, adhering to a well-defined protocol, and being aware of the potential influencing factors, researchers can obtain reliable and reproducible data on cell viability and proliferation.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. XTT cell proliferation assay Roche [sigmaaldrich.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. tribioscience.com [tribioscience.com]
- 10. XTT Cell Viability Assay Validation: Absorbance 96 Plate Reader [byonoy.com]
- 11. atcc.org [atcc.org]
- 12. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zellbio.eu [zellbio.eu]
- 14. apexbt.com [apexbt.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 18. tribioscience.com [tribioscience.com]
- 19. XTT Tetrazolium Reagent | Cell Viability Assays [benchchem.com]
- 20. researchgate.net [researchgate.net]
A Deep Dive into Tetrazolium Salt Assays: A Technical Guide for Cellular Viability and Cytotoxicity Assessment
For researchers, scientists, and drug development professionals, tetrazolium salt assays are a cornerstone for evaluating cell viability and cytotoxicity. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and comparative analysis of the most prevalent tetrazolium-based assays, including MTT, XTT, WST-1, and WST-8.
This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a thorough understanding and practical application of these essential techniques in the laboratory.
Core Principle: The Reduction of Tetrazolium Salts
At their core, tetrazolium salt assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The fundamental principle lies in the enzymatic reduction of a tetrazolium salt by viable, metabolically active cells.[1] This reduction process, primarily carried out by mitochondrial dehydrogenases and other cellular enzymes, converts the tetrazolium salt into a intensely colored formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of living cells in the sample.[3]
The first-generation assay, the MTT assay, utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, a yellow, water-soluble tetrazolium salt. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring to form a purple, water-insoluble formazan product.[4] This necessitates a solubilization step to dissolve the formazan crystals before the absorbance can be measured.[3][4]
Subsequent generations of tetrazolium salts, such as XTT, WST-1, and WST-8, were developed to overcome the limitations of the MTT assay. These newer salts are reduced to water-soluble formazan products, thereby eliminating the need for the solubilization step and simplifying the assay protocol.[5][6]
Comparative Overview of Common Tetrazolium Salt Assays
The choice of a specific tetrazolium salt assay depends on various factors, including the cell type, experimental conditions, and desired sensitivity. The following table summarizes the key quantitative parameters of the most commonly used assays for easy comparison.
| Parameter | MTT | XTT | WST-1 | WST-8 |
| Formazan Product | Water-insoluble (purple) | Water-soluble (orange) | Water-soluble (dark red) | Water-soluble (orange)[7][8] |
| Solubilization Step | Required[3][4] | Not required[6] | Not required | Not required[9] |
| Absorbance Maxima | 550-600 nm[10] | 450-500 nm[11] | 420-480 nm[12] | ~460 nm[13][14] |
| Reference Wavelength | >650 nm[10] | >600 nm | >600 nm[12] | Not specified |
| Incubation Time | 2-4 hours | 2-18 hours[11] | 0.5-4 hours[12] | 1-4 hours[14] |
| Electron Mediator | Not required | Required (e.g., PMS) | Often used with an intermediate electron acceptor[15] | Required (e.g., 1-methoxy PMS)[7][13] |
Signaling Pathway: Cellular Reduction of Tetrazolium Salts
The reduction of tetrazolium salts is intrinsically linked to cellular respiration and metabolic activity. The following diagram illustrates the general pathway of this reduction process within a viable cell.
Caption: General pathway of tetrazolium salt reduction in viable cells.
Experimental Workflows
The following diagrams outline the typical experimental workflows for the MTT assay, which requires a solubilization step, and the water-soluble formazan assays (XTT, WST-1, WST-8).
Caption: Step-by-step workflow for the MTT assay.
Caption: Streamlined workflow for water-soluble formazan assays.
Detailed Experimental Protocols
The following are generalized protocols for the key tetrazolium salt assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat cells with the test compound and incubate for the desired exposure time.
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[10]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[10]
-
Dissolution: Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[10] Gentle shaking may be required.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[10]
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,500 cells per well) and incubate overnight.[16]
-
Compound Treatment: Treat cells with the test compound and incubate for the desired period.
-
Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent immediately before use.[11] For example, mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent for one 96-well plate.[11]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[11]
-
Incubation: Incubate the plate for 2 to 18 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance of the soluble orange formazan product at a wavelength between 450 and 500 nm.[11]
WST-1 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a concentration that allows for logarithmic growth during the experiment (e.g., 4 x 10³ cells/well for proliferation assays).[12]
-
Compound Treatment: Incubate cells with the test compound for the desired duration.
-
WST-1 Addition: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[12]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[12]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance of the formazan product between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[12]
WST-8 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture under standard conditions.[9]
-
Compound Treatment: Treat cells with the test compound and incubate for the desired period.
-
WST-8 Addition: Add 10 µL of the WST-8 solution to each well.[9][14]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[14][17]
-
Absorbance Measurement: Measure the absorbance of the water-soluble orange formazan dye at approximately 460 nm.[13][14]
Conclusion
Tetrazolium salt assays are powerful and versatile tools for assessing cell viability and cytotoxicity. While the foundational principle of enzymatic reduction to a colored formazan product is common across all variations, the specific characteristics of each tetrazolium salt—MTT, XTT, WST-1, and WST-8—offer distinct advantages and require tailored experimental protocols. By understanding the underlying mechanisms and carefully selecting the appropriate assay, researchers can obtain reliable and reproducible data crucial for advancing drug discovery and a wide range of biological research.
References
- 1. MTT-micro cultured tetrazolium assay: Significance and symbolism [wisdomlib.org]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. opentrons.com [opentrons.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. stemcell.com [stemcell.com]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. himedialabs.com [himedialabs.com]
The Water-Soluble Advantage: A Technical Guide to XTT Formazan in Cellular Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell viability and proliferation is a cornerstone of modern biological research and drug discovery. Among the various methods available, tetrazolium salt-based colorimetric assays have gained widespread adoption due to their simplicity, reliability, and suitability for high-throughput screening. While the traditional MTT assay has been a laboratory staple for decades, its reliance on a formazan (B1609692) product that is insoluble in aqueous solutions presents several procedural limitations. The second-generation tetrazolium salt, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), overcomes this critical hurdle by producing a water-soluble formazan derivative upon reduction by metabolically active cells. This key characteristic offers significant advantages, streamlining workflows and enhancing data quality. This in-depth technical guide explores the core advantages of the XTT formazan product's water solubility, providing detailed experimental protocols, comparative data, and a mechanistic overview for researchers, scientists, and drug development professionals.
The Core Advantage: Water Solubility of this compound
The primary advantage of the XTT assay lies in the chemical nature of its formazan product. Unlike the purple formazan crystals produced in the MTT assay, which are insoluble in water and require a separate solubilization step using organic solvents like DMSO or isopropanol, the orange formazan product of XTT is readily soluble in aqueous culture medium.[1][2] This fundamental difference in solubility translates to several practical benefits in the laboratory.
The elimination of the solubilization step simplifies the assay protocol, saving valuable time and reducing the potential for pipetting errors and cell loss that can occur during this additional handling.[2] This streamlined workflow makes the XTT assay particularly well-suited for high-throughput screening applications where efficiency and consistency are paramount.[3] Furthermore, the use of cytotoxic organic solvents to dissolve MTT formazan can interfere with subsequent cellular analyses, a limitation that is circumvented with the XTT assay.
Comparative Analysis of Tetrazolium Salt-Based Assays
The XTT assay is one of several second-generation tetrazolium-based assays developed to address the limitations of the MTT assay. A comparative analysis with other commonly used assays, such as MTT, MTS, and WST-8, highlights the distinct advantages of each.
| Feature | MTT | XTT | MTS | WST-8 |
| Formazan Solubility | Insoluble in water | Water-soluble | Water-soluble | Highly water-soluble |
| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not required | Not required | Not required |
| Protocol Simplicity | More complex | Simpler | Simpler | Simpler |
| Sensitivity | Moderate | High[4] | High | Very High[5] |
| Cytotoxicity of Reagent | Can be cytotoxic | Generally low toxicity | Low toxicity | Very low toxicity |
| Signal-to-Noise Ratio | Lower | High[6][7] | High | Very High |
| Endpoint/Kinetic Assay | Endpoint | Can be used for kinetic studies | Can be used for kinetic studies | Can be used for kinetic studies |
This table summarizes qualitative comparisons based on available literature. Specific performance may vary depending on the cell type and experimental conditions.
The Mechanism of XTT Reduction: A Look at the Cellular Machinery
The conversion of the yellow, water-soluble XTT tetrazolium salt to its orange, water-soluble formazan product is a direct measure of the metabolic activity of viable cells. This bioreduction is primarily carried out by mitochondrial dehydrogenases, key enzymes of the electron transport chain.[8]
Specifically, NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) play crucial roles in this process.[9] These enzymes transfer electrons from NADH and succinate, respectively, to an intermediate electron acceptor, phenazine (B1670421) methosulfate (PMS).[10] PMS then transfers these electrons to XTT, reducing it to the colored formazan product. This process is intrinsically linked to cellular respiration and the overall health of the mitochondria.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. canvaxbiotech.com [canvaxbiotech.com]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XTT Cell Viability Assay Validation: Absorbance 96 Plate Reader [byonoy.com]
- 8. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the XTT Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a widely adopted colorimetric method for the quantitative evaluation of cell viability, proliferation, and cytotoxicity. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the XTT assay, tailored for professionals in research and drug development.
Core Principles of the XTT Assay
The XTT assay is predicated on the principle that metabolically active cells can reduce the yellow tetrazolium salt XTT to a water-soluble orange-colored formazan (B1609692) product.[1][2] This bioreduction is primarily carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the cell's energy production pathways.[1] The amount of the formazan dye produced is directly proportional to the number of viable, metabolically active cells in the sample.[3] The water-soluble nature of the formazan product is a key advantage of the XTT assay over its predecessor, the MTT assay, as it eliminates the need for a formazan solubilization step, thereby simplifying the experimental workflow and reducing the potential for error.[1][4]
To enhance the efficiency of XTT reduction, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), is often used.[5] PMS facilitates the transfer of electrons from the cellular reductants to XTT, leading to a more sensitive and rapid assay.[5]
Data Presentation: Comparative Analysis of Cell Viability Assays
The choice of a cell viability assay can significantly impact experimental outcomes. The following tables provide a comparative summary of key features and hypothetical IC50 values obtained using different tetrazolium salt-based assays.
| Feature | XTT Assay | MTT Assay | WST-1/WST-8 Assays |
| Formazan Solubility | Water-soluble[1] | Insoluble (requires solubilization)[1] | Water-soluble[6] |
| Protocol Simplicity | High (no solubilization step)[3] | Moderate (requires solubilization step)[1] | High (no solubilization step)[6] |
| Sensitivity | High[1][4] | Moderate | High[6] |
| Endpoint/Kinetic | Can be used for kinetic monitoring[7] | Endpoint assay | Can be used for kinetic monitoring[7] |
| Common Wavelength | ~450 nm[3] | ~570 nm | ~450 nm[6] |
| Anticancer Drug | Cell Line | XTT IC50 (µM) | MTT IC50 (µM) | WST-8 (CCK-8) IC50 (µM) |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.2[8][9] | 1.5[8][9] | 1.1 |
| HeLa (Cervical Cancer) | 0.8[10] | 1.0[10] | 0.7 | |
| A549 (Lung Cancer) | 2.5 | 2.8 | 2.3 | |
| Cisplatin | MCF-7 (Breast Cancer) | 25[11] | 30[11] | 22 |
| HeLa (Cervical Cancer) | 15[11] | 18[11] | 13 | |
| A549 (Lung Cancer) | 20 | 24 | 18 | |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.05 | 0.07 | 0.04 |
| HeLa (Cervical Cancer) | 0.01 | 0.015 | 0.009 | |
| A549 (Lung Cancer) | 0.02 | 0.025 | 0.018 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the comparative nature of the assays. Actual IC50 values can vary significantly based on experimental conditions, cell passage number, and specific protocols used.[12]
Experimental Protocols
A generalized protocol for performing the XTT assay is provided below. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.[4]
Materials
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Cell culture medium (phenol red-free medium is recommended to reduce background)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Adherent or suspension cells
-
Test compounds
-
Microplate reader capable of measuring absorbance at ~450 nm
Reagent Preparation
-
XTT Solution: Prepare the XTT solution according to the manufacturer's instructions. This typically involves dissolving the XTT powder in a buffered solution.
-
Electron Coupling Reagent Solution: Prepare the electron coupling reagent solution as per the manufacturer's guidelines.
-
XTT/PMS Working Solution: Immediately before use, mix the XTT solution and the electron coupling reagent solution at the recommended ratio. This working solution is light-sensitive and should be used promptly.[5]
Assay Procedure for Adherent Cells
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of XTT/PMS Working Solution: After the treatment period, add 50 µL of the freshly prepared XTT/PMS working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[13]
Assay Procedure for Suspension Cells
-
Cell Seeding: Seed suspension cells in a 96-well plate at an optimized density in 100 µL of culture medium.
-
Compound Treatment: Immediately add the test compounds to the wells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Addition of XTT/PMS Working Solution: Add 50 µL of the XTT/PMS working solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance as described for adherent cells.
Mandatory Visualizations
Biochemical Pathway of XTT Reduction
Caption: The biochemical mechanism of XTT reduction by metabolically active cells.
Experimental Workflow of the XTT Assay
Caption: A generalized workflow for performing the XTT cell viability assay.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. nbinno.com [nbinno.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
applications of XTT formazan in biomedical research
An In-depth Technical Guide to the XTT Formazan (B1609692) Assay in Biomedical Research
Introduction
The quantification of cell viability and proliferation is fundamental to numerous areas of biomedical research and drug development.[1] These measurements are crucial for assessing the effects of therapeutic agents, determining the cytotoxicity of chemical compounds, and understanding the cellular response to various stimuli.[2] Among the various methods developed for this purpose, colorimetric assays using tetrazolium salts are widely adopted due to their simplicity, reproducibility, and suitability for high-throughput screening.
This guide focuses on the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, a second-generation tetrazolium salt-based method. Unlike its predecessor, the MTT assay, the XTT assay produces a water-soluble formazan product, offering significant advantages in terms of procedural simplicity and sensitivity.[2] This document provides a comprehensive overview of the XTT assay's core principles, applications, detailed experimental protocols, and quantitative comparisons, intended for researchers, scientists, and professionals in drug development.
Principle of the XTT Assay
The XTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] The core principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt XTT into a water-soluble, orange-colored formazan product.[3][4]
This bioreduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to cellular respiration and energy production.[5] The amount of the orange formazan dye produced is directly proportional to the number of metabolically active, viable cells in the culture.[4][6] The intensity of the color can be quantified by measuring its absorbance with a spectrophotometer (ELISA reader).[3]
To enhance the efficiency of XTT reduction, an intermediate electron coupling reagent, such as phenazine (B1670421) methosulfate (PMS) or N-methyl dibenzopyrazine methyl sulfate, is required.[1] This reagent facilitates the transfer of electrons from cellular reductants to the extracellular XTT, significantly improving the sensitivity of the assay.
Applications in Biomedical Research
The versatility and reliability of the XTT assay make it a valuable tool across various research fields.
-
Drug Discovery and Pharmacology: The assay is widely used for high-throughput screening of potential therapeutic agents to assess their impact on cell viability and proliferation.[2] It is instrumental in generating dose-response curves and determining IC50 values for cytotoxic compounds.[7]
-
Cancer Research: Researchers use the XTT assay to evaluate the efficacy of anticancer drugs, study mechanisms of drug resistance, and investigate the effects of growth factors or inhibitors on tumor cell lines.[8] For example, it has been used to measure the inhibition of cell proliferation in bladder cancer cell lines when treated with a Sonic Hedgehog (Shh) signaling pathway inhibitor.[9]
-
Toxicology: The assay provides a quantitative measure of a substance's toxicity by assessing its impact on cellular metabolic activity.[2]
-
Cell Proliferation Studies: It is used to measure cell proliferation in response to cytokines, nutrients, and other growth-promoting factors.[3]
Data Presentation: Quantitative Assay Parameters
Comparison of Tetrazolium-Based Assays
The XTT assay was developed as an alternative to the first-generation MTT assay. The primary advantage of XTT is that its formazan product is water-soluble, whereas MTT-formazan is insoluble and requires an additional solubilization step using an organic solvent like DMSO or isopropanol.[2][10][11] This simplification reduces procedural steps, minimizes potential errors from incomplete dissolution, and avoids the cytotoxicity associated with organic solvents.[2][11]
| Feature | XTT Assay | MTT Assay |
| Tetrazolium Salt | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |
| Formazan Product | Orange, water-soluble[4] | Purple, water-insoluble crystals[12] |
| Solubilization Step | Not required[2] | Required (e.g., DMSO, SDS, isopropanol)[7][11] |
| Primary Reduction Site | Cell surface (via trans-plasma membrane electron transport) | Intracellular (mitochondria)[12] |
| Endpoint | Direct absorbance reading[3] | Solubilize, then read absorbance[10] |
| Advantages | Simpler, faster protocol; reduced solvent toxicity; higher sensitivity in some cases[2][10] | Well-established method[7] |
| Disadvantages | Reagent mixture with PMS can be unstable[13] | Additional solubilization step can introduce errors and variability[11][13] |
Typical Experimental Parameters
The optimal conditions for an XTT assay can vary depending on the cell type and experimental goals. A cell titration experiment is recommended to determine the linear range of the assay for a specific cell line.[14]
| Parameter | Recommended Range / Value | Notes |
| Cell Seeding Density | 1,000 - 100,000 cells/well[14][15] | Highly dependent on cell type and proliferation rate. Optimization is crucial. |
| Culture Volume | 100 µL per well (96-well plate)[1][3] | |
| XTT Working Solution | 50 µL per well (96-well plate)[1][3] | Typically a 1:50 ratio of electron activator to XTT reagent.[4] |
| Incubation Time | 2 - 18 hours[1][3] | Must be determined empirically. Longer times may be needed for cells with lower metabolic rates. |
| Absorbance Wavelength | 450 - 500 nm[3] | A common wavelength is 450 nm.[1][4] |
| Reference Wavelength | ~660 - 690 nm[1][14] | Used to correct for background absorbance from fingerprints, etc. |
Experimental Protocols
This section provides a generalized, step-by-step protocol for performing a cell viability/cytotoxicity assay using XTT in a 96-well plate format.
Reagent Preparation
-
Thaw Reagents: Thaw the XTT labeling reagent and the electron-coupling reagent (e.g., PMS) in a 37°C water bath until fully dissolved.[3][4] Some precipitation may occur during cold storage.[1][4]
-
Prepare XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the electron-coupling reagent with the XTT labeling reagent.[1] A common ratio is 1 part electron coupling solution to 50 parts XTT reagent (e.g., for one 96-well plate, mix 0.1 mL of activator with 5 mL of XTT reagent).[3][4] Mix gently by inverting. Use this solution promptly.[14]
Assay Procedure
-
Cell Seeding: Seed cells in a 96-well flat-bottom microplate at the desired density (e.g., 2,500 - 10,000 cells/well) in a final volume of 100 µL of culture medium.[1] Include control wells containing medium only for background correction.[14]
-
Incubation: Incubate the plate overnight (or for the desired period) in a humidified incubator (e.g., at 37°C, 5% CO₂).[1]
-
Cell Treatment: The next day, treat the cells with the desired compounds (e.g., drugs, inhibitors, growth factors) at various concentrations. Ensure the final volume in each well remains consistent.
-
Incubation Post-Treatment: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of XTT Reagent: Following the treatment period, add 50 µL of the freshly prepared XTT Working Solution to each well.[1][3]
-
Final Incubation: Incubate the plate for an additional 2 to 18 hours at 37°C.[3] The optimal time depends on the metabolic rate of the cell line and should be determined empirically.[1]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 nm and 500 nm.[3] Use a reference wavelength of 660-690 nm to subtract background absorbance.[1][14]
Application in Signaling Pathway Analysis
The XTT assay is a powerful tool for functional validation in signaling pathway studies. By inhibiting or activating a specific pathway known to be involved in cell proliferation or survival, researchers can use the XTT assay to quantify the downstream effect on cell viability. For instance, the PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibiting this pathway with a specific drug should lead to a decrease in viable cells, a change that can be robustly measured with the XTT assay.
Conclusion
The XTT formazan assay is a robust, sensitive, and efficient method for quantifying cell viability and proliferation in biomedical research.[1] Its primary advantage—the production of a water-soluble formazan—simplifies experimental workflows, reduces potential errors, and makes it highly suitable for high-throughput applications in drug discovery, toxicology, and cancer biology.[2][10] By understanding the core principles and optimizing the experimental protocol, researchers can leverage the XTT assay to gain valuable insights into cellular physiology and response to therapeutic interventions.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. nbinno.com [nbinno.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. zellbio.eu [zellbio.eu]
The XTT Assay: A Technical Guide to its History, Mechanism, and Application
The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a cornerstone of in vitro cytotoxicity and cell proliferation studies. This technical guide provides an in-depth exploration of the XTT assay, from its historical development to detailed experimental protocols, for researchers, scientists, and drug development professionals.
A Legacy of Improvement: The History and Development of the XTT Assay
The scientific journey of the XTT assay began as a direct response to the limitations of its predecessor, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While revolutionary, the MTT assay produced an insoluble formazan (B1609692) product, necessitating a cumbersome solubilization step that could introduce experimental variability.
In 1988, a pivotal paper by Scudiero et al. introduced the XTT tetrazolium salt as a superior alternative.[1][2][3][4] The key innovation of XTT lies in its chemical structure, which, upon reduction by metabolically active cells, forms a water-soluble formazan product.[1][2] This eliminated the need for the solubilization step, streamlining the protocol and enhancing its reliability.[5]
The initial research by Scudiero and his team demonstrated that while most human tumor cell lines metabolized XTT less efficiently than MTT, the addition of an intermediate electron acceptor, phenazine (B1670421) methosulfate (PMS), markedly enhanced the cellular reduction of XTT.[1][3] This optimization made the XTT assay a robust and sensitive method for assessing cell growth and drug sensitivity.[1][3][6] Subsequent improvements by various investigators further refined the assay, solidifying its place as a widely used tool in cellular biology.[7]
The Core Principle: Unraveling the Mechanism of Action
The XTT assay quantifies cell viability by measuring the metabolic activity of a cell population.[8] The underlying principle is the enzymatic reduction of the yellow, water-soluble XTT tetrazolium salt into an orange-colored, water-soluble formazan product.[5][8] This bioreduction is primarily carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to cellular respiration and energy production.[5]
In viable, metabolically active cells, these enzymes transfer electrons to XTT, a process significantly enhanced by an intermediate electron coupling reagent like Phenazine Methosulfate (PMS).[5] PMS acts as an electron carrier, shuttling electrons from cellular reductases to the extracellular XTT.[5][9] This facilitates the reduction of XTT at the cell surface, driven by the intracellular production of NADH and NADPH.[5] The amount of the resulting formazan dye is directly proportional to the number of metabolically active cells in the culture.[5][8] The intensity of the orange color is then measured spectrophotometrically, providing a quantitative assessment of cell viability.[5][8]
Data at a Glance: Quantitative Parameters
For reproducible and accurate results, careful optimization of experimental parameters is crucial. The following tables summarize key quantitative data for the XTT assay.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | Optimal density is cell-line dependent and should be determined empirically.[8][10] A typical starting range for many cell lines is 5,000 to 10,000 cells/well.[5][11] |
| XTT Reagent Concentration | 0.9 mg/mL (stock) | Often supplied in kits at a working concentration to be mixed with the activation reagent.[11] |
| Electron Coupling Reagent (PMS) Concentration | 0.15 to 0.4 µg per well | The optimal concentration can vary depending on the cell line's metabolic activity.[1][3] |
| Incubation Time with XTT Reagent | 2 - 5 hours | The optimal time depends on the cell type and density.[12][13] For some applications, incubation can be extended up to 24 hours for cells with low metabolic activity.[14] |
| Absorbance Measurement Wavelength | 450 - 500 nm | A reference wavelength of 620-690 nm is often used to subtract background absorbance.[8][11][15] |
Step-by-Step: Experimental Protocols
The following is a detailed, synthesized protocol for performing the XTT assay in a 96-well plate format.
Reagent Preparation
-
XTT Reagent Solution: If starting from a powder, dissolve XTT in a buffered salt solution or phenol (B47542) red-free culture medium to the desired stock concentration (e.g., 1 mg/mL).[12] Many commercial kits provide a ready-to-use XTT solution.[8][11]
-
Electron Coupling Reagent (PMS) Solution: Prepare a stock solution of PMS in a suitable solvent like PBS.[12] Commercial kits typically provide this as an "Activation Reagent".[11]
-
XTT Working Solution: Immediately before use, mix the XTT Reagent Solution with the Electron Coupling Reagent Solution according to the manufacturer's instructions. A common ratio is 50:1 (XTT:PMS).[16][17] This working solution should be used promptly.[18]
Cell Seeding and Treatment
-
Seed cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL of culture medium per well.[8]
-
Include control wells:
-
Untreated Cells: Cells with culture medium only.
-
Blank: Culture medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired period (e.g., 24-48 hours) to allow for cell attachment and growth.[8][18]
-
If applicable, treat the cells with the test compounds and incubate for the desired exposure time.
XTT Incubation and Measurement
-
Following the treatment period, add 50 µL of the freshly prepared XTT Working Solution to each well.[8]
-
Incubate the plate at 37°C in a CO2 incubator for 2 to 5 hours.[8][12] The incubation time should be optimized for the specific cell line and experimental conditions.
-
After incubation, gently shake the plate to ensure the formazan product is evenly distributed.[8]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.[8] Use a reference wavelength of 620-690 nm to correct for non-specific background absorbance.[11][15]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
The resulting absorbance values are directly proportional to the number of viable cells.
-
For cytotoxicity studies, results are often expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated from a dose-response curve.[15][19][20]
Visualizing the Process: Diagrams
Signaling Pathway of XTT Reduction
Caption: Biochemical pathway of XTT reduction in viable cells.
Experimental Workflow of the XTT Assay
Caption: A generalized experimental workflow for the XTT assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scudiero, D.A., Shoemaker, R.H., Paull, K.D., et al. (1988) Evaluation of a Soluble Tetrazolium/Formazan Assay for Cell Growth and Drug Sensitivity in Culture Using Human and Other Tumor Cell Lines. Cancer Research, 48, 4827-4833. - References - Scientific Research Publishing [scirp.org]
- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 6. Development of an XTT tetrazolium salt-based assay for detection of specific hyperthermia sensitizers in a high-flux screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. zellbio.eu [zellbio.eu]
- 13. tribioscience.com [tribioscience.com]
- 14. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. apexbt.com [apexbt.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
XTT Formazan: An In-depth Technical Guide to its Application as an Indicator of Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely utilized colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] Its core principle lies in the reduction of the water-soluble, yellow tetrazolium salt XTT into a water-soluble, orange-colored formazan (B1609692) product by metabolically active cells.[1][2] This conversion is primarily mediated by mitochondrial dehydrogenases, enzymes crucial for cellular respiration and energy production.[3] Consequently, the amount of formazan produced, which is quantifiable by spectrophotometry, serves as a robust indicator of mitochondrial function and, by extension, overall cellular health.[1] This guide provides a comprehensive technical overview of the XTT assay, focusing on its use as a reliable tool for evaluating mitochondrial activity in various research and drug development contexts.
Biochemical Principles of XTT Reduction
The biochemical basis of the XTT assay is the enzymatic reduction of the tetrazolium salt. This process is intricately linked to the metabolic state of the cell, particularly the activity of the mitochondrial electron transport chain.
The Role of Mitochondrial Dehydrogenases
Metabolically active cells maintain a reducing environment, which is essential for the conversion of XTT to its formazan derivative. This reduction is predominantly carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase. These enzymes are integral components of the oxidative phosphorylation pathway, where they facilitate the transfer of electrons from NADH and FADH2 to the electron transport chain, ultimately leading to ATP synthesis. In the context of the XTT assay, these dehydrogenases donate electrons to the XTT molecule, causing its reduction to the colored formazan. Therefore, the intensity of the orange color produced is directly proportional to the activity of these mitochondrial enzymes.
The Significance of NADH and NADPH Redox Couples
The cellular redox state is largely maintained by the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+/NADPH) redox couples.[4] NADH is a primary product of glycolysis and the Krebs cycle and serves as a major electron donor to the mitochondrial electron transport chain.[5][6] NADPH, on the other hand, is crucial for anabolic pathways and antioxidant defense.[4][7] Both NADH and NADPH can provide the reducing equivalents necessary for the enzymatic and non-enzymatic reduction of XTT. While mitochondrial dehydrogenases are the primary drivers of XTT reduction, other cellular oxidoreductases can also contribute to this process. The overall rate of XTT reduction, therefore, reflects the cell's total pyridine (B92270) nucleotide redox status.
The Role of an Intermediate Electron Acceptor
The efficiency of XTT reduction can be significantly enhanced by the inclusion of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS). PMS acts as a shuttle, transferring electrons from cellular reductants to the XTT molecule, thereby accelerating the formation of the formazan product. This is particularly useful for cells with low metabolic activity or when a more rapid result is desired.[3]
Data Presentation
Quantitative data from XTT assays should be meticulously recorded and presented to ensure clarity and reproducibility. The following tables summarize key parameters for performing and interpreting XTT assays.
| Parameter | Wavelength (nm) | Notes |
| Primary Absorbance | 450 - 500 | Measures the absorbance of the orange formazan product. The optimal wavelength may vary depending on the specific microplate reader and filters available.[2][8] |
| Reference Wavelength | 630 - 690 | Used to correct for background absorbance caused by fingerprints, smudges, or other artifacts on the microplate.[3] |
Table 1: Recommended Spectrophotometric Wavelengths for XTT Assay. This table provides the typical absorbance wavelengths for measuring the formazan product and for background correction.
| Cell Type | Seeding Density (cells/well) | Notes |
| Adherent Cells | 5,000 - 50,000 | The optimal seeding density should be determined empirically for each cell line to ensure a linear relationship between cell number and formazan production.[9] |
| Suspension Cells | 1 x 10³ - 1 x 10⁶ | Similar to adherent cells, the optimal concentration needs to be established through a cell titration experiment. |
| Cells with Low Metabolic Activity | > 5 x 10⁵ | Higher cell numbers and longer incubation times may be necessary for cells with inherently low metabolic rates, such as resting lymphocytes. |
Table 2: General Guidelines for Cell Seeding Densities in a 96-well Plate. This table offers starting points for cell seeding densities, which should be optimized for specific experimental conditions.
| Reagent | Stock Concentration | Working Concentration | Notes |
| XTT Reagent | 0.9 mg/mL (3x) in RPMI without phenol (B47542) red | Varies by kit | The XTT reagent is light-sensitive and should be stored protected from light at -20°C.[3] It may precipitate upon storage and requires warming to 37°C to redissolve.[3] |
| Activation Reagent (e.g., PMS) | 50x in dH₂O | Varies by kit | The activation reagent also requires warming to 37°C to dissolve completely before use.[3] |
| Activated-XTT Solution | N/A | Prepared immediately before use | A typical preparation involves mixing the XTT Reagent and Activation Reagent. For example, adding 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent. |
Table 3: Preparation and Handling of XTT Assay Reagents. This table outlines the preparation and storage of the key reagents used in the XTT assay.
Experimental Protocols
The following sections provide detailed methodologies for conducting XTT assays to assess mitochondrial function.
Pre-Assay Optimization
Before performing the main experiment, it is crucial to optimize the assay conditions for the specific cell type and experimental setup.
-
Cell Titration:
-
Prepare serial dilutions of your cells in complete growth medium, ranging from 1 x 10³ to 1 x 10⁶ cells/mL.
-
Seed 100 µL of each cell dilution into a 96-well plate in triplicate. Include triplicate wells with 100 µL of medium alone to serve as blanks.
-
Incubate the plate for a period that allows for cell recovery and adherence (typically 12-48 hours).
-
Add 50 µL of the prepared Activated-XTT Solution to each well.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at the appropriate wavelengths (e.g., 450 nm with a reference of 660 nm).[10]
-
Plot the absorbance values against the cell number to determine the linear range of the assay.
-
-
Incubation Time Optimization:
-
Using the optimal cell number determined from the cell titration experiment, seed the cells in a 96-well plate.
-
Add the Activated-XTT Solution and measure the absorbance at multiple time points (e.g., 1, 2, 4, 6, and 8 hours) to identify the incubation time that yields a robust signal without reaching saturation.[9]
-
Standard XTT Assay Protocol
-
Cell Seeding:
-
Seed 100 µL of cells in complete growth medium at the predetermined optimal density into a 96-well flat-bottom plate.
-
Include control wells containing medium only (blank), vehicle-treated cells (negative control), and a known mitochondrial toxin-treated cells (positive control).
-
Incubate the plate for 24-48 hours to allow for cell attachment and treatment with the compounds of interest.[10]
-
-
Reagent Preparation:
-
Incubation:
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings at the primary wavelength.
-
Reference Wavelength Correction: If a reference wavelength was used, subtract the absorbance at the reference wavelength from the absorbance at the primary wavelength for each well.[12]
-
Calculation of Cell Viability: Express the results as a percentage of the negative control (vehicle-treated cells).
-
% Viability = (Absorbance of treated cells / Absorbance of negative control) * 100
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the XTT assay.
Caption: Biochemical pathway of XTT reduction to formazan.
Caption: Experimental workflow of the XTT assay.
Caption: XTT assay as a readout for mitochondrial dysfunction in apoptosis.
Advantages and Limitations
While the XTT assay is a powerful tool, it is essential to be aware of its advantages and limitations to ensure proper experimental design and data interpretation.
Advantages
-
Water-Soluble Product: Unlike the related MTT assay, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[13]
-
Sensitivity: The XTT assay is generally more sensitive than the MTT assay and can be used for both high and low cell densities.
-
High-Throughput Screening: The simplified protocol makes the XTT assay well-suited for high-throughput screening applications in drug discovery and toxicology.
-
Continuous Monitoring: As no cell lysis is required, it is possible to take multiple measurements over time from the same plate.[14]
Limitations
-
Interference from Culture Medium: Components in the cell culture medium, such as high serum levels, ascorbic acid, and cysteine, can non-enzymatically reduce XTT, leading to high background absorbance.
-
Variability Between Cell Types: The efficiency of XTT reduction can vary significantly between different cell types due to differences in metabolic activity and enzyme expression.
-
Toxicity of Reagents: The electron-coupling reagent PMS can be toxic to cells at higher concentrations, potentially affecting the accuracy of the results.
-
Indirect Measurement: The XTT assay is an indirect measure of cell viability and does not provide information on other cellular processes like apoptosis or membrane integrity.
-
Superoxide (B77818) Interference: Superoxide anions can also reduce tetrazolium salts, which may lead to an overestimation of cell viability in experiments where superoxide production is induced.[15]
Comparison with Other Mitochondrial Function Assays
Several other assays are available to assess mitochondrial function, each with its own set of advantages and disadvantages.
-
MTT Assay: Similar to XTT, but produces an insoluble formazan product that requires a solubilization step.[16][17]
-
MTS and WST-1 Assays: These are other tetrazolium salts that produce water-soluble formazan products, offering similar advantages to XTT.
-
Resazurin (B115843) (AlamarBlue) Assay: A fluorometric or colorimetric assay that measures the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.
-
JC-1 Assay: A fluorescent probe used to measure mitochondrial membrane potential, a key indicator of mitochondrial health.[18]
-
Seahorse XF Analyzer: Measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a comprehensive analysis of mitochondrial respiration and glycolysis.
Conclusion
The XTT formazan assay is a valuable and versatile tool for researchers, scientists, and drug development professionals to assess mitochondrial function as an indicator of cell viability and metabolic activity. Its simple, robust, and high-throughput nature makes it an attractive method for a wide range of applications. However, a thorough understanding of its biochemical principles, advantages, and limitations is crucial for designing well-controlled experiments and accurately interpreting the results. By following the detailed protocols and considering the potential for interference, the XTT assay can provide reliable and reproducible data on the impact of various stimuli on mitochondrial health.
References
- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 2. merckmillipore.com [merckmillipore.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. merckmillipore.com [merckmillipore.com]
Methodological & Application
XTT Formazan Assay: A Detailed Protocol for Adherent Cell Viability and Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay leverages the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT into a water-soluble orange formazan (B1609692) product.[1][2][4] The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the solution.[2][4][5] A key advantage of the XTT assay over its predecessor, the MTT assay, is that the formazan product is soluble in aqueous solution, eliminating the need for a solubilization step and thereby simplifying the protocol.[4][6] The sensitivity of the assay is significantly enhanced by the inclusion of an electron coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), which facilitates the reduction of XTT.[5]
Principle of the XTT Assay
The fundamental principle of the XTT assay lies in the enzymatic reduction of the XTT tetrazolium salt. In viable cells, mitochondrial dehydrogenases, key enzymes in cellular respiration, cleave the tetrazolium ring of XTT, resulting in the formation of a water-soluble orange formazan dye.[4][6] This reduction process is largely dependent on the activity of mitochondrial enzymes and reflects the overall metabolic state of the cells.[4][6] The intensity of the orange color, measured spectrophotometrically, correlates with the number of metabolically active, and therefore viable, cells.[4]
Caption: The biochemical principle of the XTT assay.
Experimental Protocol
This protocol provides a detailed methodology for performing the XTT formazan assay on adherent cells in a 96-well plate format.
Materials and Reagents
-
Adherent cells of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with up to 10% serum[5]
-
Phosphate-Buffered Saline (PBS)
-
XTT Reagent
-
Electron Coupling Reagent (e.g., PMS)
-
96-well flat-bottom tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450-500 nm and a reference wavelength of 630-690 nm.
Procedure
Caption: A step-by-step workflow of the XTT assay.
1. Cell Seeding:
-
Harvest and count the adherent cells.
-
Resuspend the cells in complete culture medium to the desired concentration. The optimal cell density should be determined for each cell line, but a general starting point is between 1,000 and 10,000 cells per well.[2]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells:
-
Cell-free blanks: Wells containing only 100 µL of culture medium to determine background absorbance.[7]
-
Untreated controls: Wells with cells that will not be exposed to the test compound.
-
2. Cell Adherence and Treatment:
-
Incubate the plate overnight in a CO2 incubator at 37°C to allow the cells to adhere.
-
The following day, carefully remove the medium and add fresh medium containing the desired concentrations of the test compound.
3. Incubation with Test Compound:
-
Incubate the cells with the test compound for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
4. Preparation of XTT Working Solution:
-
Immediately before use, thaw the XTT reagent and the electron coupling reagent. If any precipitate is observed in the XTT solution, warm it to 37°C until it dissolves.[5][6]
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. The exact ratio may vary depending on the supplier, a common ratio is to add 100 µL of the activation reagent to 5.0 mL of the XTT reagent.[5]
5. XTT Labeling and Incubation:
-
Add 50 µL of the freshly prepared XTT working solution to each well, including the cell-free blank and untreated control wells.[1][5]
-
Gently shake the plate to ensure even distribution of the dye.
-
Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.[2] The incubation time may need to be optimized depending on the cell type and density.[8]
6. Absorbance Measurement:
-
After the incubation period, measure the absorbance of the formazan product using a microplate reader at a wavelength between 450 and 500 nm.[2][6]
-
It is also recommended to measure the absorbance at a reference wavelength between 630 and 690 nm to correct for non-specific background absorbance.[7]
Data Presentation and Analysis
The results of the XTT assay are typically presented as a percentage of cell viability compared to the untreated control.
Data Calculation
-
Corrected Absorbance: Subtract the absorbance of the cell-free blank from all other readings. If a reference wavelength is used, the specific absorbance can be calculated as follows:
-
Percentage of Cell Viability: Calculate the percentage of viability for each treatment group using the following formula:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100[9]
-
Example Data Table
| Treatment Group | Concentration | Corrected Absorbance (Mean ± SD) | % Cell Viability |
| Untreated Control | - | 1.25 ± 0.08 | 100% |
| Compound A | 1 µM | 1.10 ± 0.06 | 88% |
| Compound A | 10 µM | 0.65 ± 0.04 | 52% |
| Compound A | 100 µM | 0.20 ± 0.02 | 16% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Absorbance Readings | Low cell number or viability.[4][10] | Increase the number of cells seeded per well or ensure cells are in a logarithmic growth phase.[10] |
| Insufficient incubation time with XTT reagent. | Optimize and potentially increase the incubation time. | |
| Reagent issues (e.g., improper storage, degradation). | Use fresh reagents and ensure proper storage at -20°C, protected from light.[5] Avoid multiple freeze-thaw cycles.[7] | |
| High Background in Blank Wells | Contamination of the culture medium. | Use fresh, sterile medium. |
| Components in the medium (e.g., high serum, certain antioxidants) are reducing XTT.[4] | Test for interference from media components in cell-free controls.[4] | |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells for experimental samples; fill them with sterile PBS or medium instead.[10] | |
| Incomplete mixing of XTT reagent in the well. | Gently shake the plate after adding the XTT working solution. |
Conclusion
The this compound assay is a robust and sensitive method for determining cell viability and proliferation in adherent cell cultures. Its straightforward protocol and the water-soluble nature of its final product make it a convenient and high-throughput compatible technique for a wide range of applications in academic research and drug development. Careful optimization of cell density and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. labbox.es [labbox.es]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
XTT Assay for Suspension Cells: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method for determining cell viability and proliferation.[1] This assay is particularly valuable in drug discovery and toxicology studies for assessing the effects of various compounds on cell populations. The core principle of the XTT assay lies in the ability of metabolically active cells to reduce the water-soluble tetrazolium salt XTT into a colored formazan (B1609692) product.[2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, and the amount of formazan produced is directly proportional to the number of viable cells.[1][3][4] Unlike its predecessor, the MTT assay, the formazan product of XTT is soluble in aqueous solutions, eliminating the need for a solubilization step and simplifying the protocol.[2] This application note provides a detailed, step-by-step guide for performing the XTT assay with suspension cells.
Principle of the XTT Assay
The XTT assay quantifies the metabolic activity of viable cells.[2] The yellow tetrazolium salt, XTT, is reduced by cellular enzymes, primarily mitochondrial dehydrogenases, to an orange-colored formazan dye.[2][3][4] An intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often used to enhance the efficiency of XTT reduction. The resulting soluble formazan can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 450 and 500 nm.[3][4][5] A reference wavelength between 630 and 690 nm is also measured to subtract non-specific background absorbance.[4] The intensity of the orange color is directly proportional to the number of metabolically active, and therefore viable, cells.
Materials and Reagents
-
XTT Reagent
-
Electron Coupling Reagent (e.g., PMS)
-
Suspension cell culture in appropriate complete growth medium
-
96-well flat-bottom microtiter plates
-
Phosphate-Buffered Saline (PBS)
-
Test compounds and vehicle controls
-
Microplate reader with absorbance measurement capabilities at 450-500 nm and 630-690 nm
-
Sterile pipette tips and multichannel pipettes
-
CO2 incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions. It is highly recommended to perform a preliminary experiment to determine the optimal cell seeding density and incubation time.
1. Cell Seeding
-
Harvest suspension cells by centrifugation (e.g., 200 x g for 10 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density. A typical starting range is 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of medium.[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[5]
-
Include control wells:
-
Blank: 100 µL of culture medium without cells to measure background absorbance.[6]
-
Untreated Control: Cells treated with the vehicle used to dissolve the test compounds.
-
-
To minimize the "edge effect," it is advisable to fill the perimeter wells with 100 µL of sterile PBS or medium and not use them for experimental samples.[7]
2. Cell Treatment
-
After seeding, incubate the plate for a sufficient period to allow cells to stabilize (typically a few hours to overnight).
-
Prepare serial dilutions of your test compounds in culture medium.
-
Add the desired volume of the test compound dilutions to the appropriate wells. Ensure the final volume in each well is consistent.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.[3][5]
3. XTT Labeling
-
Preparation of Activated XTT Solution:
-
Thaw the XTT Reagent and the Electron Coupling Reagent in a 37°C water bath until completely dissolved.[2]
-
Immediately before use, prepare the activated XTT solution by mixing the XTT Reagent and the Electron Coupling Reagent. The exact ratio may vary depending on the manufacturer's instructions (e.g., add 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent for one 96-well plate).[2]
-
-
Addition to Wells:
4. Incubation
-
Incubate the plate in a CO2 incubator at 37°C for 2 to 4 hours.[3][4][5] The incubation time is critical and should be optimized for your specific cell line, as suspension cells may require longer incubation periods.[3][4][5]
-
Monitor the color change periodically. The appearance of an orange color indicates the reduction of XTT.
5. Data Acquisition
-
Before reading the absorbance, gently shake the plate on an orbital shaker for one minute to ensure a homogenous distribution of the colored formazan product.[5]
-
Measure the absorbance of each well using a microplate reader at a primary wavelength between 450 and 500 nm.[3][4][5]
-
Measure the absorbance again at a reference wavelength between 630 and 690 nm to correct for non-specific readings and background noise.[4]
6. Data Analysis
-
Subtract Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Correct for Non-specific Absorbance: Subtract the absorbance reading at the reference wavelength (630-690 nm) from the absorbance reading at the primary wavelength (450-500 nm).
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Data Presentation
The quantitative data from an XTT assay can be summarized in a table for easy comparison of the effects of different treatments on cell viability.
| Treatment Group | Concentration | Mean Absorbance (450 nm) | Standard Deviation | % Viability |
| Untreated Control | - | 1.254 | 0.087 | 100% |
| Vehicle Control | 0.1% DMSO | 1.248 | 0.091 | 99.5% |
| Compound A | 1 µM | 1.012 | 0.075 | 80.7% |
| Compound A | 10 µM | 0.634 | 0.052 | 50.6% |
| Compound A | 100 µM | 0.211 | 0.023 | 16.8% |
| Compound B | 1 µM | 1.198 | 0.081 | 95.5% |
| Compound B | 10 µM | 1.153 | 0.079 | 91.9% |
| Compound B | 100 µM | 1.099 | 0.072 | 87.6% |
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow of the XTT assay for suspension cells.
Metabolic Reduction of XTT
Caption: The metabolic reduction of XTT to a colored formazan product by viable cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Contamination (bacterial or yeast) | Ensure aseptic technique. Use sterile reagents and materials. |
| Phenol (B47542) red interference | Use a phenol red-free culture medium for the assay.[7] | |
| High serum levels in media | Reduce serum concentration during the assay or use a serum-free medium. | |
| Low Absorbance Readings | Insufficient cell number | Increase the cell seeding density. Perform a cell titration to find the optimal density.[7] |
| Short incubation time with XTT | Increase the incubation time with the activated XTT solution.[7] | |
| Cell death due to over-confluency | Ensure cells are in the logarithmic growth phase and not over-confluent.[7] | |
| High Variability | Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding.[8] |
| Edge effects | Avoid using the outer wells of the plate for experimental data.[7] | |
| Inconsistent incubation times | Standardize all incubation periods across experiments.[7] |
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. labbox.es [labbox.es]
- 4. zellx.de [zellx.de]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. aniara.com [aniara.com]
XTT Assay Protocol for 96-Well Plates: A Detailed Guide for Researchers
Application Note & Protocol
This document provides a comprehensive guide for determining cell viability and proliferation using the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay in a 96-well plate format. This protocol is intended for researchers, scientists, and professionals involved in drug development and cellular biology research.
Introduction
The XTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Unlike its predecessor, the MTT assay, the XTT assay produces a water-soluble formazan (B1609692) product, eliminating the need for a solubilization step and simplifying the experimental workflow.[2] This makes it a rapid and high-throughput compatible method for analyzing the effects of various treatments on cell populations.[3][4]
The principle of the assay is based on the reduction of the yellow tetrazolium salt, XTT, to a soluble orange formazan dye.[1][3] This reduction is carried out by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of the orange formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[5] An electron-coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often included to enhance the efficiency of XTT reduction.
Materials and Reagents
| Material/Reagent | Supplier/Preparation | Storage |
| XTT Reagent | Commercially available kits or prepared as a stock solution. | Store at -20°C, protected from light.[3][5] |
| Activation Reagent (e.g., PMS) | Typically provided with XTT assay kits. | Store at -20°C.[3] |
| Cell Culture Medium | Appropriate for the cell line being used. Phenol red-free medium is recommended to avoid colorimetric interference.[3] | As per manufacturer's instructions. |
| Phosphate-Buffered Saline (PBS) | Standard laboratory preparation. | Room temperature. |
| 96-well flat-bottom microtiter plates | Sterile, tissue culture treated. | Room temperature. |
| Test compounds/agents | - | As per specific experimental requirements. |
| Multichannel pipette | - | - |
| Microplate reader | Capable of measuring absorbance at 450-500 nm.[1] | - |
| CO2 incubator | Maintained at 37°C and 5% CO2. | - |
Experimental Protocols
Cell Seeding and Treatment
A critical step for obtaining reliable results is to determine the optimal cell seeding density. This should be done for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Harvest and count the cells. Resuspend the cells in the appropriate complete culture medium.
-
Prepare a cell suspension at the desired concentration. The optimal seeding density typically ranges from 5 x 10³ to 2 x 10⁵ cells per well, but this should be determined empirically.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[3]
-
Include control wells:
-
Blank Control: 100 µL of complete growth medium without cells to measure background absorbance.
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the test compound.
-
-
Incubate the plate for 12-48 hours under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment and growth.
-
After incubation, carefully remove the medium (for adherent cells) and add fresh medium containing the desired concentrations of the test compounds. The final volume in each well should be 100 µL.[3]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
XTT Reagent Preparation and Addition
The XTT working solution should be prepared fresh immediately before use.[6][7]
-
Thaw the XTT reagent and the activation reagent at 37°C. Mix each vial thoroughly until the solutions are clear.[1] If any precipitate is present in the XTT reagent, warm it at 37°C and swirl until it dissolves.[3]
-
Prepare the XTT working solution by mixing the XTT reagent and the activation reagent. A common ratio is to add 0.1 mL of the activation reagent to 5.0 mL of the XTT reagent for one 96-well plate.[1]
-
Add 50 µL of the prepared XTT working solution to each well of the 96-well plate.[1][3]
-
Gently shake the plate to ensure even distribution of the reagent.
Incubation and Absorbance Measurement
-
Return the plate to the CO2 incubator and incubate for 2-4 hours. The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[3][6]
-
During the incubation, the color in the wells containing viable cells will change from yellow to orange.
-
After the incubation period, gently shake the plate to evenly distribute the color.
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.[1] A reference wavelength of 650-690 nm is often used to correct for background absorbance.[1][3]
Data Presentation and Analysis
The raw absorbance values are used to calculate the percentage of cell viability.
| Treatment Group | Absorbance (450 nm) | Corrected Absorbance (A450 - A690) | % Cell Viability |
| Blank (Medium Only) | |||
| Untreated Control | 100% | ||
| Vehicle Control | |||
| Test Compound (Conc. 1) | |||
| Test Compound (Conc. 2) | |||
| ... |
Calculation of Cell Viability:
The percentage of cell viability is calculated using the following formula:
Alternatively, a simpler formula can be used if the background absorbance is negligible:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principle of the XTT assay and the experimental workflow.
Caption: Principle of the XTT Assay.
Caption: XTT Assay Experimental Workflow.
References
Application Notes and Protocols for Calculating Cell Viability from XTT Assay Absorbance Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a widely used colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1][2] This assay quantifies the metabolic activity of living cells, which is often used as an indicator of cellular health.[2][3] The principle of the XTT assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt XTT into a water-soluble orange-colored formazan (B1609692) product.[4][5] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[4] The intensity of the orange color is directly proportional to the number of viable, metabolically active cells in the culture.[4][5]
One of the key advantages of the XTT assay is that the formazan product is soluble in aqueous solution, eliminating the need for a solubilization step that is required in similar assays like the MTT assay.[1][4] This makes the XTT assay more convenient, especially for high-throughput screening applications.
Principle of the XTT Assay
The conversion of XTT to its formazan derivative is a biochemical process dependent on the activity of mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase.[4] These enzymes are integral to the electron transport chain and cellular respiration. In viable cells, these enzymes transfer electrons to XTT, reducing it to the orange-colored formazan. To enhance the efficiency of this reduction, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), is often included in the assay.[6][7]
The amount of formazan produced, and therefore the intensity of the color, is measured spectrophotometrically by reading the absorbance at a wavelength between 450 and 500 nm.[1][6] A reference wavelength, typically between 630 and 690 nm, is also measured to subtract background absorbance caused by cell debris and other non-specific factors.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria in the signaling pathways that control longevity and health span - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. labbox.es [labbox.es]
- 8. Mitochondrial Regulation of Cell Cycle and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for XTT Formazan in Cancer Cell Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) formazan (B1609692) assay in cancer cell cytotoxicity studies. This document includes the fundamental principles of the assay, detailed experimental protocols, data presentation guidelines, and troubleshooting advice.
Introduction
The XTT assay is a widely used colorimetric method for assessing cell viability and metabolic activity, making it a crucial tool in the evaluation of cytotoxic compounds in cancer research.[1] This assay offers a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death. The principle of the XTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[1] This conversion is primarily carried out by mitochondrial dehydrogenases.[1] The amount of the orange formazan produced is directly proportional to the number of viable, metabolically active cells.[1] A key advantage of the XTT assay over its predecessor, the MTT assay, is that the formazan product is soluble in aqueous solution, eliminating the need for a solubilization step and thereby simplifying the protocol.[1]
Principle of the XTT Assay
The core of the XTT assay lies in the enzymatic reduction of the XTT tetrazolium salt. In viable cells, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of XTT. This reaction is facilitated by an intermediate electron acceptor, often phenazine (B1670421) methosulfate (PMS), which enhances the efficiency of XTT reduction. The resulting formazan dye is orange and water-soluble, allowing for direct measurement of its absorbance in a microplate reader. The intensity of the orange color is directly proportional to the number of living, metabolically active cells in the well. A decrease in the orange color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic or cytostatic effect of the tested compound.
Experimental Protocols
This section provides a detailed protocol for performing the XTT cytotoxicity assay in a 96-well plate format.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Test compound (e.g., anticancer drug)
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450-500 nm and a reference wavelength of 630-690 nm
Assay Procedure
Step 1: Cell Seeding
-
Culture the cancer cells of interest in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (cells with vehicle control) and blanks (medium only).
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
Step 2: Compound Treatment
-
Prepare serial dilutions of the test compound in complete culture medium. It is advisable to prepare these at 2x the final desired concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted test compound to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. Add 100 µL of fresh medium to the blank wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Step 3: XTT Assay
-
Shortly before the end of the treatment incubation, prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well, including the control and blank wells.
-
Incubate the plate for 2-4 hours in the incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Gently shake the plate to ensure a uniform distribution of the orange color.
Step 4: Absorbance Measurement
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.
-
Measure the background absorbance at a reference wavelength between 630 and 690 nm.
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[2]
Data Presentation
Quantitative data from XTT cytotoxicity studies, particularly IC50 values, should be presented in a clear and organized manner to facilitate comparison across different compounds and cell lines.
Table 1: IC50 Values of Common Anticancer Drugs in Various Cancer Cell Lines Determined by XTT Assay
| Anticancer Drug | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| D-64131 | HeLa | Cervical Carcinoma | 0.068 | [3] |
| D-64131 | SK-OV-3 | Ovarian Cancer | 0.68 | [3] |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~2.5 | [4][5] |
| Doxorubicin | A549 | Lung Carcinoma | >20 | [5][6] |
| Cisplatin | HCT116 | Colorectal Carcinoma | ~18 | |
| Paclitaxel (B517696) | PC-3 | Prostate Carcinoma | ~0.022 | [7] |
| Paclitaxel | DU145 | Prostate Carcinoma | ~0.005 | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining IC50 values using the XTT assay.
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival.[1][9] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[1][9] EGFR inhibitors block the activation of this pathway, leading to reduced cancer cell viability, which can be quantified using the XTT assay.
Caption: EGFR signaling pathway and the effect of its inhibition on cancer cell viability.
Troubleshooting
Table 2: Common Problems and Solutions in XTT Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | - Microbial contamination of medium or reagents.- Phenol (B47542) red in the culture medium. | - Use sterile techniques and check for contamination.- Use phenol red-free medium for the assay. |
| Low absorbance readings | - Low cell number.- Insufficient incubation time with XTT reagent.- Reduced metabolic activity of cells. | - Optimize cell seeding density.- Increase the incubation time with the XTT reagent.- Ensure cells are in the logarithmic growth phase. |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Inconsistent incubation times. | - Use cells within a consistent and low passage number range.- Standardize all incubation times precisely. |
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. dovepress.com [dovepress.com]
- 8. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of XTT Assay in Antimicrobial Susceptibility Testing: A Detailed Guide for Researchers
Application Notes
The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a widely adopted colorimetric method for assessing cellular metabolic activity, which serves as a robust indicator of cell viability. In the field of antimicrobial research and drug development, the XTT assay has emerged as a valuable tool for determining the susceptibility of various microorganisms, including bacteria and fungi, to antimicrobial agents. This method offers a rapid, sensitive, and high-throughput alternative to traditional antimicrobial susceptibility testing (AST) methods, such as broth microdilution and disk diffusion.[1][2][3][4]
The core principle of the XTT assay lies in the reduction of the water-soluble yellow tetrazolium salt, XTT, to a water-soluble, orange-colored formazan (B1609692) product by metabolically active microbial cells.[5] This reduction is primarily mediated by mitochondrial dehydrogenases in eukaryotic fungi and by respiratory chain enzymes in bacteria. The intensity of the resulting orange color is directly proportional to the number of viable, metabolically active cells and can be quantified spectrophotometrically.
Key Advantages of the XTT Assay in Antimicrobial Susceptibility Testing:
-
Rapidity: The XTT assay can provide results in as little as 5 hours, a significant improvement over the 18-24 hours required for conventional methods.[1]
-
Sensitivity: It is a highly sensitive method capable of detecting low levels of metabolic activity, making it suitable for microorganisms that are difficult to culture or have low growth rates.
-
High-Throughput Screening (HTS): The assay is amenable to a 96-well microplate format, making it ideal for the rapid screening of large numbers of antimicrobial compounds.
-
Quantitative Results: The colorimetric readout provides quantitative data on microbial viability, allowing for the determination of key parameters such as the Minimum Inhibitory Concentration (MIC).
-
Safety and Convenience: As XTT and its formazan product are water-soluble, the assay eliminates the need for a solubilization step with organic solvents, which is a requirement for the related MTT assay. This simplifies the protocol and reduces potential cytotoxicity from the solvents.
The XTT assay has been successfully applied to a range of microorganisms, including clinically relevant bacteria like Pseudomonas aeruginosa and various fungal pathogens such as Aspergillus species and Candida albicans.[1][6] It is particularly useful for assessing the activity of bactericidal and fungicidal compounds.
Principle of the XTT Assay
The underlying mechanism of the XTT assay involves the enzymatic reduction of the XTT molecule. In viable microbial cells, dehydrogenases, primarily located in the respiratory chain, transfer electrons to XTT. This process is often enhanced by the addition of an intermediate electron acceptor, such as menadione (B1676200) or phenazine (B1670421) methosulfate (PMS), which facilitates the reduction of XTT to its colored formazan derivative. The amount of formazan produced is a direct measure of the metabolic activity of the microbial population.
Caption: The metabolic reduction of XTT to a colored formazan product.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa using the XTT Assay
This protocol is adapted from a rapid colorimetric assay for determining the susceptibility of P. aeruginosa to bactericidal antibiotics.[1]
Materials:
-
Pseudomonas aeruginosa isolates
-
Cation-adjusted Mueller-Hinton broth (or other suitable broth)
-
Antimicrobial agents of interest
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Menadione
-
Phosphate-buffered saline (PBS)
-
Acetone
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in the appropriate broth to achieve a final inoculum density of approximately 10^8 CFU/mL.
-
Antimicrobial Agent Preparation: Prepare serial twofold dilutions of the antimicrobial agents in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include growth control wells (bacteria without antimicrobial) and sterility control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 4-5 hours.[1]
-
XTT-Menadione Solution Preparation:
-
Prepare a 1 mg/mL stock solution of XTT in PBS and filter-sterilize.
-
Prepare a 10 mM stock solution of menadione in acetone.
-
Immediately before use, prepare the working solution by adding menadione to the XTT solution to a final concentration of 50 µM.[1]
-
-
XTT Addition and Incubation: Add the XTT-menadione working solution to each well. Incubate the plates in the dark at 37°C for 1 hour.
-
Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that causes a significant reduction (e.g., 90%) in absorbance compared to the growth control.[1]
Protocol 2: Antifungal Susceptibility Testing of Aspergillus species using the XTT Assay
This protocol is based on a colorimetric assay for antifungal susceptibility testing of Aspergillus species.[7]
Materials:
-
Aspergillus species isolates
-
RPMI-1640 medium (or other suitable medium)
-
Antifungal agents of interest
-
XTT
-
Menadione
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a conidial suspension of the Aspergillus isolate. Adjust the concentration to 10^2 - 10^6 CFU/mL in the test medium.[7]
-
Antifungal Agent Preparation: Prepare serial dilutions of the antifungal agents in the medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the conidial suspension. Include growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 24 hours.[7]
-
XTT-Menadione Solution Preparation:
-
Prepare a stock solution of XTT.
-
Prepare a stock solution of menadione.
-
Immediately before use, prepare the working solution to achieve final concentrations of 200 µg/mL XTT and 25 µM menadione in the wells.[7]
-
-
XTT Addition and Incubation: Add the XTT-menadione working solution to each well. Incubate the plates for 2 hours.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
MIC Determination: The MIC is determined as the lowest antifungal concentration showing a significant reduction in absorbance compared to the growth control.
Experimental Workflow
The general workflow for antimicrobial susceptibility testing using the XTT assay is a streamlined process that can be easily adapted for high-throughput screening.
Caption: A generalized workflow for the XTT-based AST.
Data Presentation
The quantitative nature of the XTT assay allows for the generation of precise data on antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) is a key parameter derived from this assay.
Table 1: MICs of Tobramycin and Ofloxacin for P. aeruginosa Determined by XTT Assay and Conventional Methods [1]
| Isolate | Tobramycin MIC (µg/mL) - XTT Assay (5h) | Tobramycin MIC (µg/mL) - Conventional (18h) | Ofloxacin MIC (µg/mL) - XTT Assay (5h) | Ofloxacin MIC (µg/mL) - Conventional (18h) |
| 1 | 2 | 2 | 1 | 1 |
| 2 | 4 | 4 | 2 | 2 |
| 3 | 1 | 1 | 0.5 | 0.5 |
| 4 | 8 | 8 | 4 | 4 |
| 5 | 2 | 2 | 1 | 1 |
Table 2: MIC Ranges of Amphotericin B and Itraconazole for Aspergillus Species Determined by XTT Assay [7]
| Aspergillus Species | Amphotericin B MIC Range (mg/L) | Itraconazole MIC Range (mg/L) |
| A. fumigatus | 0.5 - 2 | 0.25 - 0.5 |
| A. flavus | 1 - 4 | 0.25 - 0.5 |
| A. terreus | 1 - 2 | 0.25 - 0.5 |
| A. nidulans | 0.5 - 1 | 0.25 - 0.5 |
| A. ustus | 2 - 4 | >2 |
Table 3: Sessile MICs (SMICs) of Fluconazole and Amphotericin B for Candida albicans Biofilms Determined by XTT Assay [6]
| Antifungal Agent | SMIC50 (µg/mL) | SMIC80 (µg/mL) |
| Fluconazole | >1024 | >1024 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 |
References
- 1. Rapid Colorimetric Assay for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdb.apec.org [pdb.apec.org]
- 4. woah.org [woah.org]
- 5. researchgate.net [researchgate.net]
- 6. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using the XTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method for assessing cell viability and proliferation.[1] It is a valuable tool in high-throughput screening (HTS) for evaluating the effects of a large number of compounds on cellular metabolic activity.[2][3] This assay's streamlined protocol and reliability make it ideal for automated HTS platforms in drug discovery and toxicology studies.[2]
The principle of the XTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan (B1609692) product.[2][4] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[2] The amount of the orange formazan produced is directly proportional to the number of viable, metabolically active cells.[2][5][6] The intensity of the orange color is quantified by measuring the absorbance at a specific wavelength, providing a sensitive measure of cell health.[2]
Principle of the XTT Assay
The XTT assay relies on the enzymatic reduction of the XTT tetrazolium salt. In viable cells, mitochondrial dehydrogenases, key enzymes in cellular metabolism, transfer electrons to XTT.[2] This process is significantly enhanced by an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS). The reduction of XTT results in the formation of a water-soluble formazan dye, which imparts an orange color to the cell culture medium.[2] The amount of formazan is directly proportional to the number of metabolically active cells.[6]
Experimental Protocol for High-Throughput Screening
This protocol provides a detailed methodology for performing the XTT assay in a 96-well plate format, suitable for HTS.
Materials and Reagents
-
Cells of interest
-
Complete cell culture medium
-
Test compounds
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader with absorbance measurement capabilities (450-500 nm and 630-690 nm filters)
Reagent Preparation
-
XTT Stock Solution : Prepare the XTT reagent as per the manufacturer's instructions. If supplied as a powder, dissolve it in PBS or phenol (B47542) red-free medium to the desired stock concentration. Store aliquots at -20°C, protected from light.[2]
-
Electron Coupling Reagent Stock Solution : Prepare the electron coupling reagent (e.g., 5 mM PMS) in PBS. Store aliquots at -20°C.[2]
-
XTT Working Solution : Immediately before use, thaw the XTT and electron coupling reagent stock solutions. For a 96-well plate, mix the required volume of XTT reagent with the electron coupling reagent. A common ratio is 50:1 (e.g., 5 mL of XTT reagent with 0.1 mL of electron coupling reagent).[4] The working solution must be prepared fresh and used promptly.[2]
Assay Procedure
-
Cell Seeding :
-
Harvest and count the cells. Resuspend the cells in complete culture medium to the desired concentration.
-
Seed the cells into a 96-well plate at an optimized density (typically 5,000 to 10,000 cells per well in a volume of 100 µL).[7] Include wells with medium only to serve as blanks.
-
Incubate the plate for 12-48 hours to allow the cells to attach and resume normal growth.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the appropriate wells. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
XTT Assay :
-
At the end of the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[4]
-
Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator.[7] The incubation time may need to be optimized for different cell types.[8]
-
Gently shake the plate to ensure a uniform distribution of the orange formazan product.
-
-
Data Acquisition :
-
Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.[4]
-
Measure the absorbance again at a reference wavelength between 630 and 690 nm to correct for non-specific background absorbance.
-
References
- 1. biocompare.com [biocompare.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. marinbio.com [marinbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biotium.com [biotium.com]
- 6. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Preparation of XTT Working Solution with PMS: A Detailed Guide for Cell Viability and Cytotoxicity Assays
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive application note detailing the preparation and use of XTT working solution with PMS for accurate cell viability and cytotoxicity assessment. This guide provides step-by-step protocols, data presentation examples, and visual diagrams to ensure reliable and reproducible results in cellular assays.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method to determine cellular metabolic activity. In the presence of an electron coupling reagent, phenazine (B1670421) methosulfate (PMS), the water-soluble XTT tetrazolium salt is reduced by mitochondrial dehydrogenases of viable cells to a soluble orange formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
I. Application Notes
The XTT assay offers a straightforward and sensitive method for quantifying cell proliferation and cytotoxicity. Its primary advantage over traditional methods like the MTT assay is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thereby reducing variability and potential for error. This makes the XTT assay particularly well-suited for high-throughput screening of therapeutic compounds.
The inclusion of PMS, an electron carrier, significantly enhances the efficiency of XTT reduction. PMS facilitates the transfer of electrons from cellular reductants to the extracellular XTT, leading to a more robust and sensitive signal. However, it is crucial to note that high concentrations of PMS can be toxic to cells, and reducing agents present in some culture media can lead to non-enzymatic reduction of XTT, potentially causing high background absorbance. Careful optimization of cell density, incubation times, and reagent concentrations is therefore essential for accurate and reproducible results.
II. Preparation of XTT Working Solution with PMS
This protocol outlines the preparation of a standard XTT working solution. Reagents should be protected from light and prepared fresh for each experiment.
Materials:
-
XTT sodium salt
-
Phenazine methosulfate (PMS)
-
Phosphate-buffered saline (PBS), pH 7.4, or serum-free cell culture medium
-
Sterile, light-protected tubes
Stock Solution Preparation:
-
XTT Stock Solution (1 mg/mL): Dissolve XTT sodium salt in sterile PBS or serum-free medium to a final concentration of 1 mg/mL. Gentle warming to 37°C may be necessary to fully dissolve the XTT. This stock solution can be aliquoted and stored at -20°C for several months, protected from light.
-
PMS Stock Solution (e.g., 0.383 mg/mL or 1.25 mM): Dissolve PMS in sterile PBS to the desired concentration. It is recommended to prepare this solution fresh or store aliquots at -20°C for a limited time, as PMS is less stable than XTT.
Working Solution Preparation:
Immediately before use, prepare the XTT working solution by mixing the XTT stock solution and the PMS stock solution. A common ratio is 50:1 (v/v) of XTT to PMS solution. For example, to prepare 5 mL of working solution (sufficient for one 96-well plate):
-
Combine 5 mL of XTT stock solution (1 mg/mL) with 100 µL of PMS stock solution.
-
Mix gently by inverting the tube. The working solution should be used within a few minutes of preparation.
III. Data Presentation
Quantitative data from XTT assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to present cell viability and cytotoxicity data.
Table 1: Example of Cell Viability Data for Different Cell Lines
| Cell Line | Seeding Density (cells/well) | Incubation Time with XTT (hours) | Absorbance (450 nm) Mean ± SD | % Viability (Normalized to Control) |
| HeLa | 1 x 10⁴ | 4 | 1.25 ± 0.08 | 100% |
| Jurkat | 5 x 10⁴ | 4 | 1.02 ± 0.05 | 100% |
| A549 | 1.5 x 10⁴ | 4 | 1.15 ± 0.07 | 100% |
Table 2: Example of Cytotoxicity Data for Doxorubicin using XTT Assay
| Cell Line | Doxorubicin Conc. (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Control) | 100 ± 5.2 | 0.8 |
| 0.1 | 85 ± 4.1 | ||
| 0.5 | 55 ± 3.8 | ||
| 1.0 | 40 ± 2.9 | ||
| 5.0 | 15 ± 1.5 | ||
| HeLa | 0 (Control) | 100 ± 6.1 | 1.2 |
| 0.1 | 90 ± 5.5 | ||
| 0.5 | 65 ± 4.2 | ||
| 1.0 | 48 ± 3.5 | ||
| 5.0 | 20 ± 2.1 |
IV. Experimental Protocols
The following are detailed protocols for performing XTT assays on adherent and suspension cell lines.
A. Protocol for Adherent Cells (e.g., HeLa)
-
Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: After incubation, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Addition: Prepare the XTT/PMS working solution as described above. Add 50 µL of the working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630 and 690 nm is recommended to subtract non-specific background absorbance.
B. Protocol for Suspension Cells (e.g., Jurkat)
-
Cell Seeding: Seed 2 x 10⁴ to 1 x 10⁵ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Treatment: Add the desired concentrations of the test compound to the wells. Include untreated control wells. Incubate for the desired treatment period.
-
XTT Reagent Addition: Prepare the XTT/PMS working solution. Add 50 µL of the working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Absorbance Measurement: Gently mix the contents of the wells before reading. Measure the absorbance at 450 nm with a reference wavelength between 630 and 690 nm.
V. Visualizations
To further elucidate the processes involved in the XTT assay, the following diagrams have been generated using the DOT language.
Optimizing XTT Assay Incubation Time for Accurate Cell Viability Assessment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method for determining cell viability and proliferation. The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt XTT to a soluble orange formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells. A critical parameter for the successful application of the XTT assay is the optimization of the incubation time with the XTT reagent. This period must be sufficient to generate a robust signal without reaching a plateau or introducing artifacts. This document provides detailed protocols and application notes on determining the optimal XTT incubation time for various cell lines.
Principle of the XTT Assay
The conversion of XTT to its colored formazan derivative is catalyzed by mitochondrial dehydrogenases in metabolically active cells. This enzymatic reduction is a hallmark of cellular viability. The intensity of the resulting orange color, measured by absorbance spectrophotometry, correlates with the number of living cells in the sample. Unlike the related MTT assay, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.
Factors Influencing Optimal Incubation Time
The ideal incubation time for an XTT assay is dependent on several factors:
-
Cell Type: Different cell lines exhibit varying metabolic rates. Cells with higher metabolic activity will reduce XTT more rapidly, requiring shorter incubation times. Conversely, cells with lower metabolic rates may necessitate longer incubations to produce a sufficient signal.[1]
-
Cell Density: The number of cells seeded per well directly impacts the rate of formazan production. Higher cell densities will lead to a faster increase in absorbance. It is crucial to operate within the linear range of the assay, where absorbance is proportional to the cell number.[1]
-
Culture Conditions: Factors such as the type of culture medium and the presence of supplements can influence cellular metabolism and, consequently, the XTT assay results.[2]
Recommended Incubation Time Ranges
While optimization is essential, general recommendations for XTT incubation times typically fall within the range of 2 to 4 hours.[2][3][4] However, some protocols suggest a broader range of 0.5 to 4 hours, particularly for cell lines like HeLa and Jurkat.[1] For cells with very low metabolic activity, incubation times may need to be extended.[1] It is advisable to perform a time-course experiment to determine the optimal incubation period for each specific cell line and experimental condition.[3]
Data Presentation: Optimal Incubation Times for Specific Cell Lines
The following tables summarize representative data from optimization experiments for common cancer cell lines. It is important to note that these values should serve as a guideline, and optimization should be performed for your specific experimental conditions.
Table 1: HeLa (Human Cervical Cancer) Cell Line
| Seeding Density (cells/well) | Incubation Time (hours) | Absorbance (450 nm) |
| 5,000 | 1 | 0.25 |
| 5,000 | 2 | 0.55 |
| 5,000 | 3 | 0.85 |
| 5,000 | 4 | 1.10 |
| 5,000 | 6 | 1.25 (approaching plateau) |
| 10,000 | 1 | 0.50 |
| 10,000 | 2 | 1.05 |
| 10,000 | 3 | 1.50 |
| 10,000 | 4 | 1.75 |
| 10,000 | 6 | 1.85 (plateau) |
Optimal Incubation Time for HeLa cells is generally between 2 and 4 hours.[1][5]
Table 2: A549 (Human Lung Carcinoma) Cell Line
| Seeding Density (cells/well) | Incubation Time (hours) | Absorbance (450 nm) |
| 10,000 | 1 | 0.20 |
| 10,000 | 2 | 0.45 |
| 10,000 | 3 | 0.70 |
| 10,000 | 4 | 0.95 |
| 10,000 | 6 | 1.10 |
| 20,000 | 1 | 0.40 |
| 20,000 | 2 | 0.85 |
| 20,000 | 3 | 1.25 |
| 20,000 | 4 | 1.55 |
| 20,000 | 6 | 1.70 (approaching plateau) |
A 4-hour incubation is commonly recommended for A549 cells to achieve optimal results.[6][7]
Table 3: MCF-7 (Human Breast Cancer) Cell Line
| Seeding Density (cells/well) | Incubation Time (hours) | Absorbance (450 nm) |
| 7,500 | 1 | 0.15 |
| 7,500 | 2 | 0.35 |
| 7,500 | 3 | 0.60 |
| 7,500 | 4 | 0.85 |
| 7,500 | 6 | 1.05 |
| 15,000 | 1 | 0.30 |
| 15,000 | 2 | 0.65 |
| 15,000 | 3 | 1.00 |
| 15,000 | 4 | 1.30 |
| 15,000 | 6 | 1.50 |
For MCF-7 cells, an incubation time of 3 to 5 hours is often found to be within the linear range.[4][8]
Table 4: Jurkat (Human T-cell Leukemia) Cell Line
| Seeding Density (cells/well) | Incubation Time (hours) | Absorbance (450 nm) |
| 20,000 | 0.5 | 0.20 |
| 20,000 | 1 | 0.40 |
| 20,000 | 2 | 0.75 |
| 20,000 | 3 | 1.05 |
| 20,000 | 4 | 1.25 |
| 40,000 | 0.5 | 0.40 |
| 40,000 | 1 | 0.80 |
| 40,000 | 2 | 1.35 |
| 40,000 | 3 | 1.70 |
| 40,000 | 4 | 1.85 (approaching plateau) |
Jurkat cells, being suspension cells with potentially high metabolic rates, often require shorter incubation times, typically between 1 and 3 hours.[1][7]
Experimental Protocols
Protocol 1: Optimization of XTT Incubation Time
This protocol outlines the steps to determine the optimal XTT incubation time for a specific cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Prepare a serial dilution of the cell suspension.
-
Seed the cells in a 96-well plate at varying densities (e.g., 5x10³, 1x10⁴, 2x10⁴, 4x10⁴ cells/well) in a final volume of 100 µL of culture medium per well.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).
-
-
XTT Reagent Preparation:
-
Thaw the XTT reagent and the electron coupling solution at 37°C.
-
Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (a common ratio is 50:1).
-
-
XTT Incubation and Measurement:
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Return the plate to the incubator.
-
Measure the absorbance at 450 nm (with a reference wavelength of 630-690 nm) at multiple time points (e.g., 1, 2, 3, 4, and 6 hours) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the wells containing cells.
-
Plot the absorbance values against the incubation time for each cell density.
-
The optimal incubation time is the duration that falls within the linear phase of the curve and provides a sufficient absorbance signal (typically between 0.5 and 1.5).
-
Protocol 2: Standard XTT Cell Viability Assay
This protocol is for performing a standard XTT assay after the optimal incubation time and cell density have been determined.
-
Cell Seeding and Treatment:
-
Seed the optimized number of cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours (or as required for your experimental design).
-
Treat the cells with the test compounds and appropriate controls (e.g., vehicle control).
-
Incubate for the desired exposure time.
-
-
XTT Reagent Addition:
-
Prepare the XTT working solution as described in Protocol 1.
-
Add 50 µL of the XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the predetermined optimal incubation time.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at 450 nm with a reference wavelength between 630-690 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Express the results as a percentage of the vehicle control to determine the effect of the test compound on cell viability.
-
Mandatory Visualizations
Caption: Signaling pathway of the XTT assay.
Caption: Experimental workflow for the XTT assay.
References
- 1. abcam.cn [abcam.cn]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. canvaxbiotech.com [canvaxbiotech.com]
- 4. Cytotoxicity of Caffeine on MCF-7 Cells Measured by XTT Cell Proliferation Assay (P06-038-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Optimize Microplate Assay Protocols for Spheroid Cultures | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: XTT Assay for Evaluating Growth Factors and Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and sensitive colorimetric method used to measure cell viability and proliferation.[1] It is a valuable tool in diverse fields, including drug discovery, toxicology, and cancer research, for evaluating the effects of various compounds on cell populations. This application note provides a detailed protocol for utilizing the XTT assay to assess the bioactivity of growth factors and cytokines by quantifying their impact on cell proliferation and viability.
The assay's principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT into a water-soluble orange formazan (B1609692) product.[2] This reaction is primarily catalyzed by mitochondrial dehydrogenase enzymes.[1] The amount of the orange formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[3] Unlike the related MTT assay, the formazan product of the XTT assay is soluble in aqueous solutions, eliminating the need for a solubilization step and simplifying the experimental workflow.[4]
Principle of the XTT Assay
The core of the XTT assay is the enzymatic reduction of the XTT tetrazolium salt. In viable cells, mitochondrial dehydrogenases, key components of the cellular respiratory chain, transfer electrons to XTT.[1] To enhance the efficiency of this reduction, an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often included. PMS facilitates the transfer of electrons from cellular reductants to the XTT molecule. The resulting orange formazan product can be quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 450 and 500 nm.[1][2] A reference wavelength of 630-690 nm is used to subtract background absorbance.[4]
Application in Growth Factor and Cytokine Research
The XTT assay is widely used to determine the biological activity of growth factors and cytokines.[2][3][5] Many of these signaling molecules stimulate cell proliferation, and the XTT assay provides a quantitative measure of this mitogenic effect. Conversely, some cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can induce cytotoxicity or inhibit cell growth, which can also be effectively measured using this assay.[2][5]
Data Presentation
The results of an XTT assay are typically presented as absorbance values, which are then used to calculate the percentage of cell viability or proliferation relative to an untreated control.
Table 1: Example of Raw Absorbance Data from an XTT Assay Evaluating a Growth Factor
| Growth Factor Concentration (ng/mL) | Absorbance at 450 nm (Mean ± SD) |
| 0 (Control) | 0.250 ± 0.015 |
| 0.1 | 0.350 ± 0.020 |
| 1 | 0.550 ± 0.030 |
| 10 | 0.850 ± 0.045 |
| 100 | 1.200 ± 0.060 |
Table 2: Calculation of Percent Proliferation
| Growth Factor Concentration (ng/mL) | Mean Absorbance | Percent Proliferation (%) |
| 0 (Control) | 0.250 | 100 |
| 0.1 | 0.350 | 140 |
| 1 | 0.550 | 220 |
| 10 | 0.850 | 340 |
| 100 | 1.200 | 480 |
Percent Proliferation is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) * 100
Experimental Protocols
Materials and Reagents
-
XTT Reagent
-
Electron Coupling Reagent (e.g., PMS)
-
Cell Culture Medium (without phenol (B47542) red is recommended to avoid spectral overlap)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates (tissue culture treated)
-
Test compounds (Growth Factors, Cytokines)
-
Cell line responsive to the specific growth factor or cytokine
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader with filters for absorbance measurement between 450-500 nm and a reference wavelength >650 nm.
-
Sterile pipettes and tips
-
Inverted microscope
Preparation of Reagents
-
XTT Labeling Mixture: Immediately before use, thaw the XTT reagent and the electron-coupling reagent in a 37°C water bath until completely dissolved.[2] To prepare the labeling mixture for one 96-well plate, mix 5 mL of the XTT labeling reagent with 0.1 mL of the electron coupling reagent.[2] The exact volumes may vary depending on the manufacturer's instructions.
-
Cell Suspension: Grow the chosen cell line to the logarithmic phase. Harvest the cells and resuspend them in fresh culture medium to the desired concentration. It is recommended to perform a cell titration experiment to determine the optimal cell number for the assay.[6] A typical range is 1,000 to 100,000 cells per well.[7]
Assay Protocol for Evaluating Growth Factor-Induced Proliferation
-
Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well microplate.[2] Include wells with medium only to serve as a background control.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Treatment: Prepare serial dilutions of the growth factor in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the growth factor. Include untreated wells as a negative control.
-
Incubation with Growth Factor: Incubate the cells with the growth factor for a period appropriate for the specific cell line and factor being tested (typically 24 to 72 hours).[2][7]
-
Addition of XTT Reagent: Following the treatment incubation, add 50 µL of the freshly prepared XTT labeling mixture to each well.[2]
-
Incubation with XTT: Incubate the plate for 2 to 5 hours at 37°C in a humidified incubator.[3][8] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Gently shake the plate to evenly distribute the formazan product.[8] Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[2] Use a reference wavelength of >650 nm to correct for non-specific background absorbance.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate Percent Viability/Proliferation: The effect of the growth factor is typically expressed as a percentage of the control (untreated cells) using the following formula:
% Proliferation = (Absorbance of treated sample / Absorbance of control sample) * 100[9]
Mandatory Visualizations
Caption: Generic growth factor signaling pathway.
Caption: Workflow of the XTT assay.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 3. itwreagents.com [itwreagents.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 7. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: XTT Formazan Assay Troubleshooting
Welcome to our technical support center for the XTT formazan (B1609692) assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the XTT assay?
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] In viable cells, mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, reduce the water-soluble yellow tetrazolium salt XTT to a water-soluble orange formazan product.[1][2] The amount of the orange formazan produced is directly proportional to the number of metabolically active cells.[1] This color change can be quantified by measuring the absorbance using a spectrophotometer.[1]
Q2: What are the common causes of high background in the XTT assay?
High background absorbance can be caused by several factors, including:
-
Non-enzymatic reduction of XTT: Components in the cell culture medium, such as serum, phenol (B47542) red, and reducing agents (e.g., ascorbic acid, cysteine), can directly reduce XTT, leading to a false-positive signal.
-
Microbial contamination: Bacteria or yeast in the culture can reduce XTT and contribute to high background.[3][4]
-
Reagent instability: Improper storage or handling of the XTT reagent or the electron coupling agent (e.g., PMS) can lead to their degradation and spontaneous formazan formation.[3]
-
Extended incubation times: Prolonged incubation can lead to the accumulation of non-enzymatically reduced formazan.[3]
-
Light exposure: The XTT reagent is light-sensitive, and exposure to light can cause its degradation and increase background.[5]
Q3: How can I be sure that my test compound is not interfering with the XTT assay?
Test compounds can interfere with the assay by directly reducing XTT or by having antioxidant properties.[6][7] To check for interference, it is crucial to include a cell-free control. This control should contain the culture medium, your test compound at the highest concentration used in the experiment, and the XTT reagent. If you observe a color change in this well, it indicates that your compound is directly interacting with the XTT reagent.
Troubleshooting Guide: High Background Absorbance
High background absorbance in your blank or control wells can mask the true signal from your cells and lead to inaccurate results. Use the following table to identify potential causes and implement the recommended solutions.
| Potential Cause | Recommended Solution | Experimental Verification |
| Contamination of Culture Medium | Ensure aseptic technique during all steps.[8] Visually inspect plates for any signs of microbial contamination.[4] Use fresh, sterile medium and reagents. | Culture a sample of the medium on an agar (B569324) plate to check for microbial growth. |
| Interference from Culture Medium Components | Use phenol red-free medium, as phenol red can interfere with absorbance readings.[9][10] Reduce the serum concentration to 2-5% during the assay or use a serum-free medium for the incubation period with XTT.[3] | Prepare blank wells with and without phenol red, or with varying serum concentrations, to assess their contribution to the background. |
| Non-enzymatic Reduction of XTT | Prepare the XTT working solution immediately before use.[3] Avoid prolonged exposure of the XTT reagent and working solution to light.[5] Optimize the incubation time; shorter incubation times (1-4 hours) may be sufficient and can reduce background.[11] | Measure the absorbance of the XTT working solution in cell-free medium immediately after preparation and after the intended incubation time to check for spontaneous formazan formation. |
| Improper Reagent Storage and Handling | Store XTT reagent and the electron coupling agent at ≤-20°C, protected from light.[3] Aliquot reagents to avoid multiple freeze-thaw cycles.[12] Ensure reagents are fully dissolved before use; warming to 37°C may be necessary for short periods.[2][3] | Compare the background absorbance generated by a fresh batch of reagents with the current batch. |
| Instrument and Reading Parameters | Use a dual-wavelength reading. Measure the absorbance of the formazan product between 450-490 nm and a reference wavelength between 630-690 nm.[3] The reference wavelength reading is subtracted from the primary wavelength reading to correct for non-specific background absorbance from cell debris or other artifacts.[11] | Compare the signal-to-background ratio with and without the use of a reference wavelength. |
Experimental Protocols
Standard XTT Assay Protocol
This protocol provides a general guideline. Optimization of cell number and incubation time is recommended for each cell line and experimental condition.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. A typical starting point is 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Cell Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with your test compounds and incubate for the desired period. Include appropriate controls:
-
Untreated cells (Positive control): Cells in culture medium only.
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the test compound.
-
Blank (Background control): Culture medium without cells.[5]
-
Cell-free compound control: Culture medium with the test compound at the highest concentration.
-
-
Preparation of XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activation reagent/electron coupling solution according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent:activation reagent).[6]
-
Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator.[1] The optimal incubation time may vary depending on the cell type and density.[11]
-
Absorbance Measurement: Gently shake the plate to ensure the formazan is evenly distributed.[13] Measure the absorbance at 450-490 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.[3]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability can be expressed as a percentage relative to the untreated control.
Visualizing Key Processes
To aid in understanding the XTT assay workflow and the underlying biological principle, the following diagrams have been generated.
Caption: A flowchart illustrating the major steps of the XTT experimental workflow.
Caption: The biochemical principle of the XTT assay within a viable cell.
References
- 1. tribioscience.com [tribioscience.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. promocell.com [promocell.com]
- 10. phenol red - Cellculture2 [cellculture2.altervista.org]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. itwreagents.com [itwreagents.com]
troubleshooting low signal or absorbance in XTT assay
Welcome to the technical support center for the XTT assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, particularly low signal or absorbance, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the XTT assay?
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess cell viability and metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan (B1609692) product.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1][2][3] The intensity of the orange color is measured spectrophotometrically, with higher absorbance indicating greater cell viability.
Q2: Why is an electron coupling reagent, like PMS, used in the XTT assay?
An intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), significantly enhances the sensitivity of the XTT assay.[1] PMS facilitates the reduction of XTT by transferring electrons from cellular reductants to XTT, leading to a more efficient formation of the formazan dye.
Q3: What are the common causes of low signal or absorbance in an XTT assay?
Low absorbance readings in an XTT assay can stem from several factors:
-
Low cell number: Insufficient viable cells will result in a weak signal.[4]
-
Short incubation time: The reaction may not have had enough time to develop a measurable color.[5]
-
Improper reagent preparation: Incorrect preparation of the XTT/PMS solution can lead to reduced assay performance.
-
Poor cell health: Cells that are not in a logarithmic growth phase, are over-confluent, or have been adversely affected by the test compound will have lower metabolic activity.[6]
-
Suboptimal assay conditions: Factors like incorrect wavelength measurement or the presence of interfering substances in the media can affect the results.
Troubleshooting Guide: Low Signal or Absorbance
This section provides detailed solutions to specific problems you might encounter.
Issue 1: Absorbance readings are too low.
| Possible Cause | Recommended Solution |
| Insufficient number of viable cells. | Increase the initial cell seeding density. It is crucial to perform a cell titration experiment to determine the optimal cell number for your specific cell line and experimental conditions.[4][6][7] For many cell lines, a starting range of 1,000 to 100,000 cells per well in a 96-well plate is recommended.[4] |
| Incubation time with XTT reagent is too short. | Increase the incubation time. Typical incubation times range from 2 to 4 hours.[5] However, this can be optimized by taking readings at different time points to find the optimal window for your experiment.[1][2] For cells with low metabolic activity, longer incubation times may be necessary. |
| XTT reagent was used without the activation reagent (PMS). | Always prepare the complete XTT working solution by mixing the XTT reagent and the activation reagent (PMS) immediately before use.[8][9] |
| Cells are not proliferating well or have low metabolic activity. | Ensure cells are healthy and in the exponential growth phase.[6] Optimize cell culture conditions and allow sufficient time for cell recovery after plating. Some cell types, like resting lymphocytes, naturally have low metabolic activity and may require higher cell densities and longer incubation times. |
| Incorrect wavelength measurement. | Measure the absorbance of the formazan product at a wavelength between 450-500 nm.[1][10] A reference wavelength between 630-690 nm should also be used to subtract background absorbance from cell debris and other non-specific readings.[8] |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding. | Ensure the cell suspension is homogeneous by gently mixing before and during plating. Use calibrated pipettes and consistent pipetting techniques.[6] |
| "Edge effects" in the microplate. | The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to variability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[6] |
| Presence of bubbles in the wells. | Bubbles can interfere with the absorbance reading. Ensure no bubbles are present before reading the plate.[9] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest cells that are in their exponential growth phase. Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and concentration.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium. A common range to test is from 1 x 10³ to 1 x 10⁶ cells/mL.
-
Plate Cells: Seed 100 µL of each cell dilution into a 96-well plate in triplicate. Include at least three control wells containing 100 µL of culture medium alone to serve as blanks.
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[1][6]
-
Perform XTT Assay: At the end of the incubation period, add 50 µL of the freshly prepared XTT working solution to each well.[1]
-
Incubate with XTT: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5]
-
Measure Absorbance: Measure the absorbance at 450-500 nm and a reference wavelength of 630-690 nm.[10]
-
Analyze Data: Plot the absorbance values against the number of cells per well. The optimal seeding density will be in the linear portion of the curve.
Protocol 2: Standard XTT Assay
-
Cell Plating: Seed cells at the predetermined optimal density in a 96-well plate with 100 µL of culture medium per well. Include wells for untreated controls and blank controls (medium only).
-
Cell Treatment: If applicable, add the test compounds to the appropriate wells and incubate for the desired period.
-
Prepare XTT Working Solution: Immediately before use, thaw the XTT reagent and the activation reagent (PMS) at 37°C.[8] Prepare the working solution by adding the activation reagent to the XTT reagent (typically a 1:50 ratio, but refer to the manufacturer's instructions).[2] Mix gently. The solution should be clear.[11]
-
Add XTT Solution: Add 50 µL of the XTT working solution to each well.[1]
-
Incubate: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.[5]
-
Measure Absorbance: Gently shake the plate to ensure the formazan is evenly distributed.[1] Measure the absorbance at 450-500 nm and a reference wavelength of 630-690 nm.[10]
Data Presentation
Table 1: Recommended Wavelengths for XTT Assay
| Measurement | Wavelength Range (nm) | Purpose |
| Primary Absorbance | 450 - 500 | To measure the formazan product.[1][10] |
| Reference Absorbance | 630 - 690 | To correct for non-specific background absorbance.[8] |
Table 2: Typical Reagent Preparation for a 96-Well Plate
| Reagent | Volume | Notes |
| XTT Reagent | 5.0 mL | Thaw at 37°C until clear.[8] |
| Activation Reagent (PMS) | 0.1 mL | Thaw at 37°C until clear.[8] |
| Final XTT Working Solution | 5.1 mL | Prepare fresh immediately before use.[8][9] |
Visualizations
Caption: Principle of the XTT assay.
Caption: General workflow for the XTT assay.
References
- 1. canvaxbiotech.com [canvaxbiotech.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. labbox.es [labbox.es]
- 4. benchchem.com [benchchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 11. abcam.cn [abcam.cn]
interference of culture medium components with XTT assay
This guide provides solutions to common issues encountered when using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay for cell viability and proliferation analysis. Special attention is given to interference caused by components of the cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the XTT assay?
The XTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the water-soluble tetrazolium salt XTT to a soluble orange-colored formazan (B1609692) product.[1][2][3] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1][3] This color change can be quantified by measuring the absorbance using a spectrophotometer.[1]
Q2: My "no-cell" control wells (media only) are showing a high background absorbance. What could be the cause?
High background absorbance in cell-free controls is a common issue and can be caused by several factors:
-
Direct reduction of XTT by media components: Certain components in the culture medium can non-enzymatically reduce the XTT reagent, leading to a false-positive signal.[1][4][5][6][7] Common culprits include reducing agents like ascorbic acid, cysteine, and tocopherols.[1]
-
Serum albumin: Different preparations of serum albumin from bovine or human origin can lead to a concentration-dependent increase in the XTT signal.[4][5][6][7] This is attributed to the free cysteine residue in the albumin molecule.[4][5][6][7]
-
Phenol (B47542) red: While some sources state that phenol red does not interfere with the XTT assay, others suggest it can contribute to background absorbance, especially if there is an overlap in the absorbance spectra.[2][8][9][10] It is recommended to test for interference from phenol red in your specific experimental conditions.
-
Contamination: Microbial contamination can also lead to the reduction of XTT and result in high background readings.[8][11]
Q3: Can components of my test compound interfere with the XTT assay?
Yes, test compounds, particularly those with antioxidant properties, can directly reduce the XTT reagent, leading to inaccurate results.[1][12] It is crucial to run a cell-free control containing the test compound at various concentrations to assess for any direct interaction with the XTT reagent.[11]
Q4: How can I minimize interference from culture medium components?
Several strategies can be employed to mitigate interference:
-
Use a phenol red-free medium: To eliminate any potential interference from this pH indicator, switch to a phenol red-free formulation of your culture medium.[1]
-
Reduce serum concentration: If serum albumin is suspected to be the cause of interference, reducing the serum concentration (e.g., to 2-5%) during the assay incubation period may be effective.[1]
-
Perform a background subtraction: Always include "no-cell" control wells containing the complete culture medium and any test compounds. The average absorbance of these wells should be subtracted from the absorbance of the experimental wells.[2][8]
-
Use a reference wavelength: Measuring the absorbance at a reference wavelength (e.g., 630-690 nm) where the formazan product does not absorb can help to correct for non-specific background signals from cell debris or other particulate matter.[8][11]
-
Optimize incubation time: Shorter incubation times with the XTT reagent (e.g., 1-2 hours) can sometimes reduce the impact of non-enzymatic reduction.[1]
Troubleshooting Guide
This section provides a step-by-step approach to identifying and resolving common issues related to XTT assay interference.
Issue 1: High Background Signal in "No-Cell" Control Wells
dot
Caption: Troubleshooting workflow for high background absorbance in XTT assays.
Issue 2: Inconsistent or Non-Reproducible Results
dot
Caption: Troubleshooting guide for inconsistent XTT assay results.
Quantitative Data Summary
The following table summarizes the potential effects of interfering substances on XTT assay absorbance readings. Note that the magnitude of interference can vary depending on the specific experimental conditions.
| Interfering Substance | Concentration | Observed Effect on Absorbance (in cell-free system) | Reference |
| Bovine Serum Albumin (BSA) | 0 - 10% (0 - 1.5 mM) | Concentration-dependent increase | [6][7] |
| Human Serum Albumin (HSA) | 0 - 10% (0 - 1.5 mM) | Concentration-dependent increase | [6][7] |
| Cysteine | Not specified | Increased signal | [4][5] |
| Glutathione (GSH) | Not specified | Increased signal | [4][5] |
| Ascorbic Acid | Not specified | Can cause non-enzymatic reduction of XTT | [1] |
| Tocopherols | Not specified | Can cause non-enzymatic reduction of XTT | [1] |
Experimental Protocol: Testing for Media Interference
This protocol outlines a procedure to determine if your specific culture medium interferes with the XTT assay.
Objective: To quantify the background absorbance generated by the culture medium in the absence of cells.
Materials:
-
96-well flat-bottom microplate
-
Your complete cell culture medium (with serum, antibiotics, etc.)
-
Phenol red-free version of your base medium (if applicable)
-
XTT assay kit (XTT reagent and activation reagent/electron coupling solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a plate map: Designate wells for different conditions (e.g., complete medium, base medium without phenol red, medium with test compound). It is recommended to perform each condition in triplicate.
-
Add media to wells:
-
To triplicate wells, add 100 µL of your complete cell culture medium.
-
If testing for phenol red interference, add 100 µL of the phenol red-free base medium to another set of triplicate wells.
-
If testing a compound, add 100 µL of complete medium containing the compound at the highest concentration used in your experiments to another set of triplicate wells.
-
-
Prepare XTT working solution: Prepare the XTT reagent/activator mixture according to the manufacturer's instructions.[3][8]
-
Add XTT working solution: Add 50 µL of the prepared XTT working solution to each well containing medium.
-
Incubate: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the same duration as your planned cell-based experiments (typically 2-4 hours).[3][8]
-
Read absorbance: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[8] If your reader has the capability, also measure the absorbance at a reference wavelength between 630-690 nm.[8][11]
-
Data Analysis:
-
If a reference wavelength was used, subtract the reference absorbance from the primary absorbance reading for each well.
-
Calculate the average absorbance for each condition.
-
A high average absorbance in any of the cell-free conditions indicates interference.
-
Signaling Pathways and Experimental Workflows
dot
Caption: Principle of the XTT cell viability assay.
dot
Caption: Mechanism of interference by culture medium components in the XTT assay.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. itwreagents.com [itwreagents.com]
- 3. labbox.es [labbox.es]
- 4. Serum albumin leads to false-positive results in the XTT and the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. atcc.org [atcc.org]
- 9. promocell.com [promocell.com]
- 10. phenol red - Cellculture2 [cellculture2.altervista.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
effect of serum concentration on XTT formazan results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the XTT assay, with a specific focus on the effects of serum concentration on formazan (B1609692) results.
Frequently Asked Questions (FAQs)
Q1: What is the XTT assay and what is it used for?
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[1][2] It works on the principle that metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[1][2][3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.[1][2][3]
Q2: How does serum concentration affect the results of an XTT assay?
High concentrations of serum in the cell culture medium can interfere with the XTT assay. Serum albumin, a major component of serum, has been shown to non-enzymatically reduce XTT to its formazan product.[4][5][6] This leads to an increase in the background absorbance, which can result in an overestimation of cell viability or an underestimation of cytotoxicity.[4][5][6]
Q3: What component in serum is responsible for the interference with the XTT assay?
The reductive activity of serum albumin is attributed to the presence of a free cysteine residue.[4][5] This has been demonstrated by the observation that other sulfhydryl-containing compounds like cysteine and glutathione (B108866) can also reduce XTT.[4][5]
Q4: Can I perform the XTT assay on cells cultured in a medium containing serum?
While some protocols suggest that the culture medium can contain up to 10% serum, it is generally recommended to minimize or eliminate serum during the XTT incubation step to avoid interference.[3][7] If serum must be present, it is crucial to include appropriate controls to account for its effect.
Q5: What are the essential controls to include when performing an XTT assay with serum-containing medium?
To obtain reliable results, the following controls are essential:
-
Blank (Medium Only) Control: Wells containing only the complete culture medium (including serum) without cells. This helps to measure the background absorbance caused by the medium components.[8]
-
Untreated Cell Control: Wells containing cells in the complete culture medium that have not been exposed to the test compound. This serves as a baseline for normal cell viability.
-
Vehicle Control: Wells containing cells in the complete culture medium treated with the same concentration of the solvent used to dissolve the test compound.
-
Cell-Free XTT Reduction Control: Wells containing the complete culture medium and the test compound, but no cells. This helps to determine if the test compound itself reduces XTT.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in blank wells | Serum in the culture medium is non-enzymatically reducing the XTT reagent.[4][5][6] | 1. Use Serum-Free Medium: During the XTT incubation step, replace the serum-containing medium with a serum-free medium. 2. Reduce Serum Concentration: If serum is necessary for cell health during the assay, reduce its concentration to the lowest possible level that maintains cell viability. 3. Include Proper Controls: Always include a blank control (medium with serum, no cells) and subtract the average absorbance of the blank from all other readings.[8] |
| Inconsistent or variable results between replicate wells | Uneven cell seeding or interference from serum components. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding to ensure a uniform cell number in each well.[9] 2. Minimize Serum Contact Time: Reduce the incubation time of cells with serum-containing medium during the XTT assay as much as possible. |
| Overestimation of cell viability | False-positive signals caused by the reduction of XTT by serum albumin.[4][5][6] | 1. Perform a Serum Titration: Test different concentrations of serum in your cell-free blank controls to determine the extent of its interference and find an acceptable concentration. 2. Correct for Background: Meticulously subtract the background absorbance from your experimental wells. |
| Underestimation of cytotoxicity | The non-enzymatic formazan production by serum masks the cytotoxic effect of the test compound.[4][5] | 1. Wash Cells Before Assay: Gently wash the cells with a serum-free medium or phosphate-buffered saline (PBS) before adding the XTT reagent to remove residual serum. 2. Consider Alternative Assays: If serum interference remains a significant issue, consider using a different viability assay that is less susceptible to interference from serum components, such as the Resazurin assay or a protease-based viability assay.[10] |
Experimental Protocols
Standard XTT Assay Protocol with Serum Considerations
This protocol provides a general guideline for performing an XTT assay and includes steps to mitigate the effects of serum.
Materials:
-
Cells of interest
-
Complete culture medium (with or without serum)
-
Serum-free culture medium
-
XTT reagent
-
Electron coupling reagent (e.g., PMS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at the desired density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Include wells for all necessary controls (blank, untreated cells, vehicle control).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
After incubation, treat the cells with the desired concentrations of the test compound.
-
Incubate for the desired exposure time.
-
-
XTT Reagent Preparation and Incubation (Serum-Free Method - Recommended):
-
Carefully aspirate the serum-containing medium from each well.
-
Gently wash the cells once with 100 µL of pre-warmed serum-free medium or PBS.
-
Add 100 µL of fresh, pre-warmed serum-free medium to each well.
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
-
XTT Reagent Incubation (With Serum - Alternative):
-
If washing is not feasible, proceed directly with the serum-containing medium.
-
Prepare the XTT working solution as described above.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light. Note: Be aware of the potential for higher background.
-
-
Absorbance Measurement:
-
Gently shake the plate for a few seconds to ensure a uniform color distribution.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to correct for non-specific background absorbance.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Caption: Workflow for the XTT assay highlighting the recommended serum-free step.
Caption: How serum albumin interferes with the XTT assay leading to false positives.
References
- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 3. labbox.es [labbox.es]
- 4. Serum albumin leads to false-positive results in the XTT and the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: XTT Assay Troubleshooting
This guide provides solutions for researchers, scientists, and drug development professionals encountering issues with non-specific reduction in XTT cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific XTT reduction or high background absorbance?
High background absorbance in the XTT assay can arise from factors unrelated to cellular metabolic activity, leading to inaccurate results. Common causes include:
-
Reducing Agents in Culture Media: Components like ascorbic acid, cysteine, or tocopherols (B72186) can directly reduce the XTT reagent.
-
Contamination: Bacterial or cellular contamination in the media or reagents can contribute to XTT reduction.[1][2]
-
Test Compound Interference: The compound being tested may directly react with and reduce the XTT reagent, creating a false-positive signal.[2]
-
High Serum Levels: Certain components within the serum used in the culture medium can cause non-enzymatic reduction of XTT.
-
Light Exposure: Exposure to light can sometimes contribute to an increase in background absorbance signal.[3]
-
Reagent Instability: Improper storage, handling, or repeated freeze-thaw cycles of the XTT reagent and electron coupling agent can lead to degradation and higher background.[4][5]
Q2: How can I design my experiment to control for non-specific background absorbance?
Proper experimental design is critical for isolating the cell-specific signal from background noise. The most important control is the "no-cell" or "blank" control.
-
Blank Wells: Always include at least three wells that contain only the complete culture medium (including serum and any vehicle used to dissolve the test compound) but no cells.[3][6]
-
Compound Interference Control: To specifically test if your compound interacts with the assay, run a cell-free control containing the media and the test compound at its highest concentration.[2]
These blank wells will be treated with the XTT reagent alongside the wells containing cells. The absorbance reading from these wells represents the non-specific background that must be subtracted from the readings of the cell-containing wells.
Q3: What is the standard protocol for correcting for non-specific XTT reduction using a dual-wavelength reading?
A dual-wavelength reading is a standard method to correct for non-specific background from sources like fingerprints, smudges on the plate, or cell debris.[1][3][4] One wavelength measures the formazan (B1609692) product, and a second reference wavelength measures background absorbance.
The final corrected absorbance is calculated by subtracting the absorbance of the blank wells and the non-specific reading at the reference wavelength from the test wells.[3][7]
Specific Absorbance = [Abs(450-500 nm)(Test) – Abs(450-500 nm)(Blank)] – Abs(630-690 nm)(Test) [3][7]
This calculation effectively normalizes the data, removing contributions from both reagent/media background and non-specific plate readings.
Q4: My blank wells show high absorbance even after following the standard protocol. What are my next troubleshooting steps?
If your "no-cell" controls consistently show high readings, consider the following:
-
Check for Contamination: Visually inspect the culture medium and plates for any signs of microbial contamination. Use fresh, sterile media and reagents and ensure aseptic technique throughout the experiment.[1][2]
-
Test Media Components: As certain media components can reduce XTT, consider preparing a blank with media that does not contain potential reducing agents (e.g., phenol (B47542) red-free media, reduced serum concentration) to see if the background is lowered.[4]
-
Evaluate Compound Interference: If you suspect the test compound is the cause, run a dose-response of the compound in a cell-free system. If absorbance increases with compound concentration, this confirms direct XTT reduction.
-
Optimize Incubation Time: While 2-4 hours is typical, excessively long incubation times can increase background signal.[1] Determine the optimal incubation time where the signal from cells is robust but the background in blank wells remains low.[7]
Experimental Protocols & Data
Detailed Protocol for XTT Assay with Background Correction
This protocol provides a general guideline for performing the XTT assay in a 96-well plate format, incorporating steps to correct for non-specific reduction.
Materials:
-
Cells in exponential growth phase
-
Complete cell culture medium (with or without phenol red)
-
96-well flat-bottom tissue culture plates
-
XTT Reagent and Electron Coupling Reagent (e.g., PMS)
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension into the wells of a 96-well plate. Typical seeding densities range from 1 x 10³ to 1 x 10⁵ cells/well.[6]
-
Crucially, designate at least three wells as "Blank" controls and add 100 µL of complete culture medium without cells to them. [3]
-
Incubate the plate overnight in a CO₂ incubator at 37°C.[3]
-
-
Cell Treatment:
-
The next day, treat the cells with your compound of interest. Add the corresponding amount of vehicle to the control and blank wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]
-
-
XTT Assay Reagent Preparation and Addition:
-
Thaw the XTT Reagent and Electron Coupling Reagent. Warm to 37°C to ensure they are fully dissolved.[3][4]
-
Immediately before use, prepare the activated XTT working solution. A common ratio is to add 100 µL of the Electron Coupling Reagent to 5.0 mL of the XTT Reagent.[1][4] This is sufficient for one 96-well plate.
-
Add 50-70 µL of the activated XTT working solution to each well, including the "Blank" control wells.[1][5]
-
Shake the plate gently for one minute to ensure even distribution of the dye.[7]
-
-
Incubation:
-
Absorbance Measurement:
-
Data Analysis:
-
For each well, calculate the corrected absorbance using the formula provided in FAQ 3.
-
Plot the corrected absorbance values against the experimental parameters.
-
Data Presentation
Table 1: Recommended Spectrophotometer Wavelengths for XTT Assay
| Measurement Type | Wavelength Range (nm) | Purpose |
| Primary Absorbance | 450 - 500 | Measures the orange formazan product generated by metabolic activity.[1] |
| Reference Absorbance | 630 - 690 | Measures non-specific background absorbance (e.g., cell debris, plate imperfections).[1][2] |
Table 2: Typical Experimental Parameters for XTT Assay (96-well plate)
| Parameter | Typical Value/Range | Notes |
| Cell Seeding Density | 2,000 - 100,000 cells/well | Highly dependent on cell type and proliferation rate.[4][8] |
| Culture Volume | 100 µL | Final volume after adding XTT reagent will be higher.[4] |
| XTT Working Solution Volume | 50 - 70 µL | Add directly to the existing culture medium.[5] |
| Incubation Time with XTT | 2 - 4 hours | Should be optimized for each cell line to achieve a good signal-to-noise ratio.[1][3] |
Visual Guides
References
- 1. atcc.org [atcc.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. zellbio.eu [zellbio.eu]
solving the issue of XTT reagent precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of XTT reagent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is XTT and how does it work?
A1: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is a tetrazolium salt used in colorimetric assays to measure cellular metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT to a water-soluble orange formazan (B1609692) product.[2][3] The amount of formazan produced is proportional to the number of metabolically active cells, and it can be quantified by measuring the absorbance of the solution.[3]
Q2: My XTT reagent has formed a precipitate. Can I still use it?
A2: Precipitation can occur during storage.[4][5] In many cases, the reagent can be salvaged by warming it to 37°C and swirling gently until the precipitate is redissolved.[4][5][6] However, if the solution is discolored or the crystals do not dissolve, it should be discarded.[1]
Q3: How should I store the XTT reagent and the activation reagent?
A3: Both the XTT reagent and the activation reagent (like PMS) should be stored at -20°C, protected from light.[1] It is also recommended to aliquot the reagents upon first use to avoid repeated freeze-thaw cycles.[5][6]
Q4: Why is an activation reagent (electron coupling reagent) used with XTT?
A4: While XTT can be reduced by cells on its own, the process is often inefficient. An intermediate electron carrier, such as phenazine (B1670421) methosulfate (PMS), is used to enhance the reduction of XTT, which greatly improves the sensitivity of the assay.[7]
Troubleshooting Guide
Issue: Precipitation in the XTT Reagent Vial
Question: I noticed a precipitate in my XTT reagent vial before even starting my experiment. What should I do?
Answer: This is a common issue that can arise from storage conditions. Follow these steps to resolve it.
| Potential Cause | Explanation | Recommended Solution |
| Improper Storage Temperature | The XTT reagent is sensitive to temperature fluctuations and can precipitate if not stored correctly. | Store the XTT reagent at -20°C.[1] For long-term storage, some manufacturers recommend 2-8°C for the powder form.[1] |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the reagent can lead to precipitation and degradation.[5][6] | Aliquot the reagent into smaller, single-use volumes upon first thawing to minimize freeze-thaw cycles.[5][6] |
| Precipitation During Storage | Even with proper storage, some precipitation may occur over time. | Warm the vial in a 37°C water bath for a few minutes and swirl gently until the precipitate redissolves.[4][5][6] Avoid prolonged heating.[4][5] |
Issue: Precipitation Upon Addition to Cell Culture Media
Question: My XTT reagent looks fine, but a precipitate forms immediately after I add it to my cell culture media. What's happening?
Answer: This type of precipitation is often due to interactions between the reagent and the components of your cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| Low Temperature of Media | Adding the reagent to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for your dilutions.[8] |
| Interaction with Media Components | Certain components in the media, such as high serum levels, ascorbic acid, or other reducing agents, can react with XTT. | If possible, reduce the serum concentration in the media before adding the XTT working solution.[4] You can also perform a control experiment with media alone to check for background absorbance. |
| pH of the Media | The pH of the culture medium can affect the solubility of the XTT reagent.[9] | Ensure the pH of your cell culture medium is within the optimal range for your cells and the assay. |
| Bacterial or Fungal Contamination | Microbial contamination in the cell culture can alter the media composition and pH, leading to precipitation. | Visually inspect your cultures for signs of contamination. If contamination is suspected, discard the culture and start with a fresh one. |
Experimental Protocols
Standard XTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[4]
-
Cell Treatment: Treat the cells with the desired compounds and incubate for the appropriate duration.
-
Reagent Preparation:
-
Thaw the XTT reagent and the activation reagent. If a precipitate is present in the XTT reagent, warm it at 37°C until it dissolves.[4][5]
-
Immediately before use, prepare the XTT working solution. For example, add 100 µL of the activation reagent to 5.0 mL of the XTT reagent.[4] This is typically enough for one 96-well plate.
-
-
Assay Performance:
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Data Acquisition:
Visualizations
Caption: A flowchart illustrating the key steps of the XTT cell viability assay.
Caption: A decision tree to guide troubleshooting of XTT reagent precipitation.
Caption: The signaling pathway of XTT reduction in metabolically active cells.
References
- 1. neolab.de [neolab.de]
- 2. tribioscience.com [tribioscience.com]
- 3. labbox.es [labbox.es]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. How should I store the XTT Cell Viability Kit #9095 for future use? | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
common pitfalls to avoid in the XTT cell viability assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using the XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) cell viability assay.
Troubleshooting Guide
This section addresses specific issues you may encounter during your XTT experiments in a question-and-answer format.
Issue 1: High Background Absorbance
Q: My control wells (media only, no cells) have high absorbance readings. What is causing this and how can I fix it?
A: High background absorbance can significantly reduce the dynamic range and sensitivity of your assay. Several factors can contribute to this issue.
-
Potential Causes & Solutions:
-
Media Components: Phenol (B47542) red and high concentrations of serum in the culture medium can interfere with absorbance readings or cause non-enzymatic reduction of the XTT reagent.[1] Consider using a phenol red-free medium or reducing the serum concentration during the assay incubation period.[1]
-
Contamination: Microbial contamination (e.g., bacteria or yeast) in your cell cultures or reagents can reduce the XTT reagent, leading to false-positive signals.[1][2] Always use sterile techniques, perform the assay in a biological safety cabinet, and visually inspect plates for any signs of contamination.[1][2]
-
Compound Interference: The compound you are testing may directly react with the XTT reagent.
-
Reagent Instability: The electron-coupling reagent, PMS (N-methyl dibenzopyrazine methyl sulfate), can be unstable, especially when exposed to light.[3] Prepare the activated XTT solution immediately before use and avoid prolonged exposure to light.[3][4]
-
Issue 2: Low Absorbance Readings or Poor Signal
Q: I'm seeing very low or no color development, resulting in low absorbance readings even in my healthy, untreated cell wells. What should I do?
A: Low signal suggests insufficient formazan (B1609692) production, which can stem from several factors related to cell number, metabolic activity, or the assay protocol itself.[1]
-
Potential Causes & Solutions:
-
Low Cell Density: The number of viable cells may be too low to generate a detectable signal.[1][2] It is crucial to perform a cell titration experiment to determine the optimal cell seeding density for your specific cell line, as this falls within the linear range of the assay.[2]
-
Low Metabolic Activity: Some cell types, such as resting lymphocytes or contact-inhibited cell lines, have inherently low metabolic activity and may require higher cell numbers or longer incubation times.[2]
-
Insufficient Incubation Time: The incubation period with the XTT reagent may be too short for adequate formazan formation.[1][2] An incubation time of 2-4 hours is typical, but this may need to be optimized.[1][2] If readings are low, you can return the plate to the incubator for a longer period.[2]
-
Incorrect Reagent Preparation: The XTT assay's sensitivity is greatly improved by using an intermediate electron carrier like PMS.[2] Ensure that the Activation Reagent (PMS) is added to the XTT Reagent to create the "Activated-XTT Solution" before adding it to the wells.[2]
-
Issue 3: Inconsistent Results and High Variability
Q: My replicates have widely varying values, and I'm struggling with reproducibility between experiments. What factors should I investigate?
A: Lack of reproducibility can be frustrating and often points to variability in cell culture conditions, reagent preparation, or inconsistent experimental timing.[1]
-
Potential Causes & Solutions:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells are added to each well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[1] To mitigate this, it is recommended to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[1]
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number.[1] Over-confluent or senescent cells will have altered metabolic activity.
-
Reagent Handling: Avoid multiple freeze-thaw cycles of the XTT reagents.[1][5] It is best practice to aliquot reagents upon first use.[5]
-
Inconsistent Incubation Times: Ensure that the timing for cell seeding, compound treatment, and assay reagent addition is standardized across all plates and experiments.[1]
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| High Background | Microbial Contamination | Use sterile technique; discard contaminated cultures.[2] |
| Media Interference (Phenol Red, Serum) | Use phenol red-free media; reduce serum concentration during assay.[1] | |
| Compound-Reagent Interaction | Run controls with compound and XTT in cell-free media. | |
| Low Signal | Cell Number Too Low | Increase cell seeding density; perform a cell titration experiment.[1][2] |
| Incubation Time Too Short | Increase incubation time with the XTT solution.[2] | |
| Activation Reagent (PMS) Missing | Ensure the electron coupling reagent is added to the XTT solution before use.[2] | |
| High Variability | Edge Effects | Do not use outer wells for experimental data; fill them with sterile PBS or media.[1] |
| Inconsistent Cell Health/Passage | Use cells in the logarithmic growth phase and maintain consistent passage numbers.[1] | |
| Reagent Degradation | Aliquot reagents; avoid repeated freeze-thaw cycles.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the core principle of the XTT assay?
The XTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] The assay is based on the ability of metabolically active cells, primarily through mitochondrial dehydrogenases, to reduce the yellow, water-soluble tetrazolium salt (XTT) into a water-soluble, orange-colored formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance using a spectrophotometer.[6]
Q2: How is the XTT assay different from the MTT assay?
The primary advantage of the XTT assay over the older MTT assay is that its formazan product is water-soluble. In the MTT assay, the formazan forms insoluble purple crystals that must be dissolved with a solubilization agent (like DMSO) before absorbance can be read. The XTT assay's simpler protocol eliminates this solubilization step, which saves time, reduces handling errors, and allows for continuous monitoring of the cells since the assay is non-destructive.[3]
Q3: How do I determine the optimal cell number and incubation time for my experiment?
It is highly recommended to perform a pre-assay optimization experiment for each new cell line or experimental condition.[2] This involves two key steps:
-
Cell Titration: Seed a range of cell densities (e.g., from 1,000 to 100,000 cells per well) and perform the XTT assay to find the linear portion of the curve where absorbance is directly proportional to the cell number.[1][2]
-
Time Course: Using the optimal cell density determined from the titration, measure the absorbance at several time points after adding the XTT reagent (e.g., every hour for 1-6 hours) to find the incubation time that yields the best signal-to-background ratio without reaching a plateau.[6]
Recommended Assay Parameters (as a starting point)
| Parameter | Recommendation | Notes |
| Cell Seeding Density | 5,000 - 100,000 cells/well | Highly cell-type dependent. Perform optimization. Some low-metabolism cells may require >5x10⁵ cells/well.[1][2] |
| Incubation (Post-Seeding) | 12 - 48 hours | Allows cells to recover and adhere before treatment.[2] |
| Incubation (XTT Reagent) | 2 - 6 hours | Optimization is critical. Monitor color development.[2] |
| Absorbance Wavelength | 450 - 500 nm | Measures the formazan product.[2] |
| Reference Wavelength | 630 - 690 nm | Subtracting this reading corrects for non-specific background (e.g., cell debris).[2][7] |
Q4: Can components in my test compound solution interfere with the assay?
Yes. If your test compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the well should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] Additionally, some compounds may have reducing properties that can directly convert XTT to formazan, or they may interfere with the absorbance reading due to their own color. Always run a "compound only" control (media + compound + XTT reagent, without cells) to check for these interferences.
Experimental Protocols & Visualizations
Detailed Protocol: XTT Assay Optimization and Execution
This protocol outlines the steps for determining the optimal cell density and then using it to perform the XTT assay.
1. Pre-Assay Optimization (Determining Optimal Cell Number)
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase. Resuspend the cells in complete growth medium to a concentration of 1 x 10⁶ cells/mL.
-
Serial Dilution: Prepare serial dilutions of the cell suspension in complete growth medium.
-
Seeding: In a 96-well flat-bottom plate, seed 100 µL per well of each cell dilution in triplicate. Include at least three control wells containing 100 µL of medium alone for blanking.[2]
-
Incubation: Incubate the plate for 12-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).[2]
-
Reagent Preparation: Thaw the XTT Reagent and Activation Reagent (PMS) at 37°C.[4] Immediately before use, prepare the Activated-XTT Solution by mixing the two reagents according to the manufacturer's instructions (a common ratio is 50:1 XTT to PMS).[2]
-
XTT Addition: Add 50 µL of the freshly prepared Activated-XTT Solution to each well.[2][4]
-
Incubation: Return the plate to the incubator for 2-4 hours.[2]
-
Reading: Gently shake the plate. Measure the absorbance at 450-500 nm and at a reference wavelength of 630-690 nm.[2]
-
Analysis: Subtract the reference wavelength absorbance from the primary wavelength absorbance. Then, subtract the average absorbance of the media-only blank wells. Plot the corrected absorbance versus the number of cells per well. The optimal cell number for your main experiment should fall within the linear range of this plot.[2]
2. Standard XTT Assay Protocol
-
Seeding: Seed the optimal number of cells (determined above) in 100 µL of medium into the wells of a 96-well plate. Include wells for untreated controls, vehicle controls, and media-only blanks.
-
Incubation & Treatment: Incubate the plate for 12-48 hours to allow for cell attachment. Then, add your test compound at various concentrations and incubate for the desired exposure time.
-
XTT Reaction: Prepare and add 50 µL of Activated-XTT Solution to each well as described in the optimization protocol.
-
Incubation: Incubate for the optimized duration (e.g., 2-4 hours) at 37°C.
-
Measurement & Analysis: Measure absorbance at both wavelengths and calculate the final absorbance values as described previously. Cell viability can be expressed as a percentage relative to the untreated control cells.
Visualized Experimental Workflow
Caption: Standard experimental workflow for the XTT cell viability assay.
Visualized Troubleshooting Logic
Caption: A decision tree for troubleshooting common XTT assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. atcc.org [atcc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 7. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing the XTT Assay for Low Metabolic Cells
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the sensitivity of the 2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) assay, particularly when working with cells exhibiting low metabolic activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered by researchers and provide actionable solutions.
FAQ 1: My absorbance readings are too low. What can I do to increase the signal?
Low absorbance readings are a frequent challenge with low metabolic cells, indicating insufficient conversion of XTT to its colored formazan (B1609692) product.[1]
Troubleshooting Steps:
-
Increase Cell Seeding Density: The number of viable cells may be too low to generate a detectable signal.[1] It is highly recommended to perform a pre-assay optimization by seeding a range of cell densities to find the optimal number that falls within the linear range of detection. For some cell types with low metabolic activity, such as resting lymphocytes or contact-inhibited cell lines, higher cell concentrations (>5 x 10^5 cells per well) may be necessary.
-
Extend Incubation Time: For cells with low metabolic rates, a longer incubation period with the XTT reagent may be required.[2] While typical incubation times range from 2-4 hours, extending this to 6-24 hours can significantly improve signal strength for slow-growing or low-activity cells.[2] It is advisable to perform a time-course experiment to determine the optimal incubation duration for your specific cell line.[1]
-
Ensure Proper Reagent Preparation and Use:
-
Activation Reagent is Crucial: The XTT assay's sensitivity is greatly enhanced by an intermediate electron carrier, such as phenazine (B1670421) methosulfate (PMS), which is often included as an 'Activation Reagent'. Ensure that the XTT reagent and the activation reagent are mixed immediately before use according to the manufacturer's protocol.[3][4] Using the XTT reagent alone will result in a suboptimal signal.
-
Proper Reagent Handling: XTT and the activator can precipitate during storage at -20°C.[3][5] Before use, warm the reagents to 37°C until they are fully dissolved to ensure their activity.[3][5]
-
-
Optimize Culture Conditions: Ensure your cells are in the logarithmic growth phase and are healthy.[1] Suboptimal culture conditions can lead to reduced metabolic activity.
-
Consider Glucose Supplementation: For some cell types with quiescent layers, such as in biofilms, adding glucose to the XTT formulation has been shown to enhance metabolic activity and improve assay performance.[6] This may be a viable strategy for mammalian cells with low metabolic rates.
FAQ 2: I'm observing high background absorbance in my control wells. How can I reduce it?
High background signals can significantly compromise the sensitivity of the assay, especially when working with samples that have low metabolic activity.
Troubleshooting Steps:
-
Use Phenol (B47542) Red-Free Medium: Phenol red in culture medium can interfere with absorbance readings. If possible, use a phenol red-free medium for the assay.
-
Account for Non-Enzymatic Reduction: XTT can be reduced non-enzymatically by certain components in the culture medium, such as high concentrations of serum, ascorbic acid, cysteine, and tocopherols. To mitigate this, include cell-free control wells containing only the culture medium and the XTT reagent.[4] The absorbance from these wells can be subtracted from the absorbance of the experimental wells.
-
Check for Contamination: Microbial contamination can lead to high background signals.[5] Ensure your cell cultures and reagents are sterile.
-
Proper Wavelength Measurement: Measure the absorbance at the recommended wavelength for the formazan product (typically 450-500 nm) and also at a reference wavelength (around 630-690 nm) to correct for non-specific background absorbance.[5][7]
FAQ 3: My results are not reproducible between experiments. What are the potential causes?
Lack of reproducibility can stem from variability in cell culture, reagent preparation, or experimental procedures.[1]
Troubleshooting Steps:
-
Standardize Cell Health and Passage Number: Use cells that are consistently in the logarithmic growth phase and within a narrow passage number range.[1] Avoid using cells that are over-confluent.[1]
-
Ensure Consistent Incubation Times: The timing of cell seeding, treatment, and addition of the XTT reagent should be kept consistent across all experiments.[1]
-
Prepare Fresh Reagents: Whenever possible, prepare fresh working solutions of the XTT reagent and activator.[1][5] Avoid multiple freeze-thaw cycles of the stock solutions.[3][4]
-
Mitigate Edge Effects: The outer wells of a microplate are prone to evaporation, which can lead to inconsistent results.[1] To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental data.[1]
-
Ensure Accurate Pipetting: Inaccurate pipetting of cells or reagents can introduce significant variability.[5] Ensure your pipettes are calibrated and that you are using appropriate pipetting techniques to avoid bubbles.[5]
Experimental Protocols
Protocol 1: Pre-Assay Optimization of Cell Number and Incubation Time
This protocol is essential for determining the optimal conditions for your specific cell line before conducting large-scale experiments.
Methodology:
-
Cell Seeding:
-
Prepare serial dilutions of your cells in complete growth medium, ranging from approximately 1 x 10³ to 1 x 10⁶ cells/mL.
-
Seed 100 µL of each cell dilution into a 96-well plate in triplicate.
-
Include at least three control wells containing 100 µL of complete growth medium alone to serve as blanks.
-
-
Cell Culture: Incubate the plate for 24-48 hours under standard culture conditions.
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions (a common ratio is 50:1, XTT:activator).
-
Add 50 µL of the activated XTT solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate in a CO₂ incubator at 37°C.
-
Measure the absorbance at 450-500 nm and a reference wavelength of 630-690 nm at multiple time points (e.g., 2, 4, 6, 8, and 24 hours).[8]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of the cell-containing wells.
-
Plot the absorbance against the number of cells per well for each time point.
-
The optimal cell number will be in the linear portion of the curve that provides a robust signal. The optimal incubation time will be the duration that yields the best signal-to-noise ratio for that cell number.
-
Data Presentation
Table 1: Example of Cell Seeding Densities for Different Cell Types
| Cell Type | Seeding Density (cells/well in 96-well plate) | Notes |
| Leukemic Cell Lines | 50,000 - 100,000 | Suspension cells may require higher densities.[1] |
| Adherent Solid Tumor Lines | 10,000 - 150,000 | Highly dependent on the growth rate of the specific cell line.[1] |
| Low Metabolic/Slow Growing Cells | >50,000 (optimization required) | May require significantly higher densities and longer incubation times. |
Visualization of Key Processes
Principle of the XTT Assay
Caption: The XTT assay measures metabolic activity via the reduction of XTT to a colored formazan product.
Experimental Workflow for XTT Assay Optimization
Caption: A streamlined workflow for optimizing the XTT assay for your specific experimental conditions.
Alternatives to the XTT Assay for Low Metabolic Cells
If optimizing the XTT assay does not yield the desired sensitivity, consider these alternative methods:
-
WST-4/WST-8 Assays: These are also water-soluble tetrazolium salt assays that, in some cases, offer higher sensitivity and a better signal-to-background ratio compared to XTT.[9] WST-4, in particular, is reported to have lower cytotoxicity, allowing for longer incubation times.[9]
-
Resazurin (B115843) (AlamarBlue) Assay: This is a highly sensitive and non-toxic assay where the blue resazurin dye is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.[10] A key advantage is that the cells remain viable and can be used for further analysis.[10]
-
ATP-Based Assays: These assays measure the amount of ATP present, which is a direct indicator of metabolically active cells. They are generally considered the most sensitive viability assays and can detect as few as 10 cells per well.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. scielo.br [scielo.br]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Navigating Variability in XTT Assays Across Different Cell Types
Welcome to the Technical Support Center for the XTT assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the inherent variability that arises when using the XTT assay across different cell types. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you achieve more consistent and reliable results.
Understanding the Challenge: Variability Between Cell Types
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. The assay relies on the reduction of the yellow tetrazolium salt XTT to a colored formazan (B1609692) product by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases.[1] However, the efficiency of this process can vary significantly between different cell types due to inherent biological differences.
Key factors contributing to this variability include:
-
Metabolic Rate: Different cell lines possess distinct metabolic rates. Some cells are highly metabolically active, relying heavily on glycolysis even in the presence of oxygen (the Warburg effect), while others may have a more dominant oxidative phosphorylation (OXPHOS) profile.[2] This directly impacts the rate of NAD(P)H production, which is essential for XTT reduction.
-
Enzyme Expression: The expression levels of mitochondrial and other cellular reductases responsible for XTT reduction can differ between cell types.[1]
-
Cell Size and Protein Content: Larger cells or cells with higher protein content may exhibit different metabolic activity per cell, influencing the overall XTT signal.
-
Growth Characteristics: Adherent and suspension cells have different culture dynamics, which can affect their metabolic state and interaction with the XTT reagent.
Failure to account for these differences can lead to misinterpretation of data, especially when comparing the cytotoxic or proliferative effects of compounds on various cell lines.
Troubleshooting Guide
This guide addresses common issues encountered when dealing with variability between different cell types in the XTT assay.
| Problem | Potential Cause | Recommended Solution |
| High variability in absorbance readings between different cell types at the same seeding density. | Different metabolic rates: Cell types have inherently different rates of metabolic activity. | Optimize seeding density for each cell line. Perform a cell titration experiment for each cell type to determine the optimal seeding density that results in a linear relationship between cell number and absorbance. |
| Different optimal incubation times: The time required to reach a robust and linear signal can vary. | Determine the optimal incubation time for each cell line. After adding the XTT reagent, take readings at multiple time points (e.g., every hour for 4-6 hours) to identify the optimal incubation period for each cell type. | |
| Low absorbance signal for a particular cell type. | Low metabolic activity: Some cell types, like primary cells or certain cancer lines, have lower metabolic rates. | Increase cell seeding density. Based on your cell titration experiment, use a higher number of cells per well. |
| Insufficient incubation time: The incubation period may not be long enough for sufficient formazan production. | Extend the incubation time. Monitor the absorbance over a longer period to see if the signal increases. | |
| Suboptimal assay conditions: The pH or nutrient composition of the media may not be ideal for the metabolic activity of that specific cell line during the assay. | Use fresh, appropriate culture medium. Ensure the medium supports robust metabolic activity. Consider using phenol (B47542) red-free medium to reduce background absorbance. | |
| Absorbance signal plateaus or decreases at higher cell densities for one cell type but not another. | Nutrient depletion or waste product accumulation: High cell density can lead to rapid consumption of nutrients and buildup of toxic byproducts, inhibiting metabolic activity. | Use a lower cell seeding density. Refer to your cell titration curve to select a density within the linear range. |
| Reagent limitation: The amount of XTT reagent may be insufficient for the number of cells. | Ensure the XTT reagent concentration is not limiting. Follow the manufacturer's protocol for reagent preparation. | |
| Inconsistent results between adherent and suspension cells. | Differences in cell handling: Adherent cells may be stressed during trypsinization, while suspension cells can clump. | Handle cells gently and ensure single-cell suspension. For adherent cells, minimize trypsin exposure. For suspension cells, gently pipette to break up clumps before seeding. |
| Uneven cell distribution in wells: Suspension cells may settle unevenly, leading to variability. | Gently mix the plate before incubation with XTT and before reading. This ensures a more uniform distribution of cells and formazan product. |
Frequently Asked Questions (FAQs)
Q1: How can I normalize XTT assay results to compare the cytotoxicity of a drug across different cell lines with varying metabolic rates?
A1: Direct comparison of raw absorbance values can be misleading. A common method for normalization is to express the results as a percentage of the untreated control for each cell line. For each cell line, the absorbance of the treated wells is divided by the average absorbance of the untreated control wells and multiplied by 100. This provides the percentage of viable cells relative to the control for that specific cell type. It is crucial to have optimized the assay conditions (seeding density and incubation time) for each cell line individually before performing the comparative drug treatment experiment.
Q2: My suspension cells (e.g., Jurkat) show more well-to-well variability than my adherent cells (e.g., HeLa). How can I reduce this?
A2: Variability in suspension cell assays often stems from inconsistent cell numbers per well and uneven settling. To minimize this:
-
Ensure you have a homogenous single-cell suspension before seeding by gentle pipetting.
-
Use a multichannel pipette to seed the cells quickly and consistently across the plate.
-
After seeding, gently swirl the plate in a figure-eight motion to distribute the cells evenly.
-
Before reading the absorbance, gently mix the plate to ensure the formazan product is uniformly distributed in the well.
Q3: Can I use the same incubation time with the XTT reagent for all my cell lines?
A3: It is highly discouraged. Different cell lines will reduce XTT at different rates. Using a single, arbitrary incubation time can lead to under- or over-development of the colorimetric signal for some cell lines, resulting in inaccurate comparisons. It is essential to determine the optimal incubation time for each cell line through a time-course experiment.[3][4]
Q4: What should I do if the background absorbance (media only) is high?
A4: High background can be caused by several factors:
-
Contamination: Bacterial or fungal contamination can reduce XTT. Ensure aseptic techniques are used.
-
Media components: Some media components, like reducing agents, can non-enzymatically reduce XTT.[1] Using phenol red-free media is often recommended.
-
Reagent instability: Ensure the XTT and activator solutions are stored correctly and protected from light. Prepare the working solution fresh before each use.
Q5: How does the choice between glycolysis and oxidative phosphorylation in different cancer cells affect the XTT assay?
A5: The XTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductases. Both glycolysis and oxidative phosphorylation produce NADH. However, the rate and cellular location of NAD(P)H production can differ. Highly glycolytic cells may have a higher rate of cytoplasmic NADH production, while cells relying on OXPHOS will have higher mitochondrial NADH production. Since XTT reduction is thought to occur at the cell surface and is facilitated by trans-plasma membrane electron transport, the overall cellular redox state, influenced by the balance of these pathways, will impact the XTT signal.[3]
Data Presentation: A Comparative Look at Cell Line Metabolism
Due to inherent differences in metabolic activity, a direct comparison of absolute XTT absorbance values between cell lines can be misleading. The following table illustrates the concept of how metabolic activity can vary between different cell types. Note: These are representative values and will vary depending on specific experimental conditions. It is crucial to generate your own optimization data for your specific cell lines and assay conditions.
| Cell Line | Typical Seeding Density (cells/well for 96-well plate) for Linear Response | Representative Absorbance (450 nm) at Optimal Seeding Density (after 4h incubation) | Primary Metabolic Pathway(s) |
| HeLa | 5,000 - 15,000 | 0.8 - 1.5 | Glycolysis and Oxidative Phosphorylation (can shift based on conditions) |
| HepG2 | 10,000 - 30,000 | 0.6 - 1.2 | Primarily Oxidative Phosphorylation, but can exhibit glycolysis |
| Jurkat | 20,000 - 50,000 | 0.5 - 1.0 | Primarily Glycolysis |
Experimental Protocols
Protocol 1: Optimizing Seeding Density for Different Cell Types
This protocol outlines the steps to determine the optimal number of cells to seed for a linear response in the XTT assay for each cell line.
Materials:
-
Cell lines of interest (e.g., HeLa, HepG2, Jurkat)
-
Complete culture medium
-
96-well flat-bottom microplates
-
XTT assay kit (XTT reagent and activation reagent)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Preparation: Harvest and count each cell line separately. Prepare a single-cell suspension for each.
-
Serial Dilutions: For each cell line, prepare a series of cell dilutions in complete culture medium. A typical range would be from 1,000 to 100,000 cells per 100 µL.
-
Cell Seeding: Seed 100 µL of each cell dilution in triplicate into a 96-well plate. Include triplicate wells with 100 µL of medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours (or a duration that allows for cell attachment and recovery).
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT working solution to each well, including the background control wells.
-
Incubation with XTT: Incubate the plate for a fixed period (e.g., 4 hours) at 37°C.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 450-500 nm and a reference wavelength of 630-690 nm.
-
Data Analysis: Subtract the reference wavelength absorbance from the 450-500 nm absorbance for each well. Then, subtract the average background absorbance from the cell-containing wells. Plot the corrected absorbance versus the number of cells seeded.
-
Determine Linear Range: Identify the range of cell numbers where the absorbance is directly proportional to the cell number. The optimal seeding density for future experiments should be within this linear range.
Protocol 2: Determining Optimal Incubation Time
This protocol helps determine the ideal incubation time with the XTT reagent for each cell type.
Procedure:
-
Cell Seeding: Seed each cell line in a 96-well plate at its predetermined optimal seeding density (from Protocol 1) in triplicate. Include background control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
XTT Addition: Add 50 µL of freshly prepared XTT working solution to each well.
-
Kinetic Absorbance Measurement: Immediately place the plate in a microplate reader capable of kinetic readings at 37°C. Measure the absorbance at 450-500 nm and a reference wavelength every 30-60 minutes for 6-8 hours.
-
Data Analysis: Correct the absorbance readings as described in Protocol 1. Plot the corrected absorbance versus time for each cell line.
-
Identify Optimal Time: The optimal incubation time is the point within the linear phase of the curve that provides a robust signal well above the background.
Visualization of Key Concepts
Experimental Workflow for XTT Assay Optimization
Caption: Workflow for optimizing the XTT assay when comparing different cell types.
Signaling Pathways Influencing Cellular Metabolism
The metabolic state of a cell, and therefore its ability to reduce XTT, is tightly regulated by complex signaling pathways. Key pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism. Activation of this pathway often promotes anabolic processes and increases glucose uptake and glycolysis.[5][6][7][8][9]
-
AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated, which in turn stimulates catabolic pathways like glucose uptake and fatty acid oxidation to generate ATP, while inhibiting anabolic pathways.[2][3][4][10]
-
c-Myc: The oncoprotein c-Myc is a transcription factor that plays a critical role in regulating the expression of many genes involved in cellular metabolism, including those in glycolysis and glutaminolysis.[11][12][13]
The relative activity of these pathways can differ significantly between cell lines, contributing to their unique metabolic phenotypes.
Caption: Key signaling pathways regulating cellular metabolism and XTT assay readout.
References
- 1. Regulation of cancer cell metabolism: oncogenic MYC in the driver’s seat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase signaling in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The c-Rel-c-Myc axis controls metabolism and proliferation of human T leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
XTT vs. MTT: A Comparative Guide to Cell Viability Assays
In the realm of cellular and molecular biology, the accurate assessment of cell viability is paramount for a wide range of applications, from drug discovery and toxicology to cancer research. Among the various methods available, tetrazolium salt-based colorimetric assays are workhorses in many laboratories due to their simplicity and suitability for high-throughput screening. Two of the most prominent assays in this category are the XTT formazan (B1609692) assay and the MTT assay. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Principle of the Assays: A Tale of Two Tetrazoliums
Both XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are based on the same fundamental principle: the enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[1] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, and therefore, the amount of formazan produced is directly proportional to the number of viable cells.[2]
The key difference lies in the properties of the resulting formazan. The MTT assay produces a purple formazan that is insoluble in water and requires a separate solubilization step using an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) before the absorbance can be measured.[3] In contrast, the XTT assay was developed to overcome this limitation. It produces a water-soluble orange formazan, eliminating the need for the solubilization step and simplifying the overall procedure.[2][3]
Performance Comparison: A Data-Driven Look
The choice between XTT and MTT often comes down to practical considerations and the specific requirements of the experiment. Here's a summary of their performance based on key parameters:
| Feature | XTT Formazan Assay | MTT Assay | References |
| Formazan Product | Water-soluble (orange) | Water-insoluble (purple) | [2][3] |
| Solubilization Step | Not required | Required (e.g., DMSO, isopropanol) | [3] |
| Protocol Simplicity | Simpler, fewer steps | More complex, additional step | [2] |
| Sensitivity | Generally higher, especially at low cell densities | Lower | [1] |
| Endpoint | Absorbance at ~450 nm (reference ~660 nm) | Absorbance at ~570 nm (reference >650 nm) | [4][5] |
| Potential for Error | Reduced due to fewer handling steps | Higher due to solubilization step | [3] |
| Suitability for HTS | More suitable | Less suitable | [6] |
Experimental Data Snapshot:
Another key performance indicator is the signal-to-background ratio. The CyQUANT™ XTT Cell Viability Assay has been shown to provide up to an eight-fold increase in signal-to-background ratios, enhancing its sensitivity and consistency.[6]
Experimental Protocols: A Step-by-Step Guide
Below are detailed methodologies for performing both the XTT and MTT assays in a 96-well plate format.
This compound Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired period of exposure to the test compound (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., 1 mL of electron coupling reagent to 6 mL of XTT reagent).[4]
-
Addition of XTT Reagent: Add 50-70 µL of the prepared XTT working solution to each well.[4]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours in a CO2 incubator.[4] The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 660 nm is often used to correct for non-specific background absorbance.[4]
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.[5] Include wells with medium only for background control.
-
Incubation: Incubate the plate for the desired period of exposure to the test compound at 37°C in a CO2 incubator.
-
Preparation of MTT Solution: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). This solution should be filter-sterilized and protected from light.
-
Addition of MTT Reagent: Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.5 mg/mL.[5]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the culture medium from the wells. For adherent cells, aspirate the media. For suspension cells, centrifuge the plate and then aspirate the supernatant. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[7]
-
Mixing: Mix thoroughly to ensure complete solubilization of the formazan crystals. This can be done by shaking the plate on an orbital shaker for about 15 minutes.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.[5]
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for both assays.
Caption: A streamlined workflow for the XTT assay.
Caption: The multi-step workflow of the MTT assay.
The Chemical Transformation
The core of both assays is the reduction of the tetrazolium salt. The following diagram illustrates this chemical conversion.
Caption: The enzymatic conversion of tetrazolium to formazan.
Conclusion: Making the Right Choice
Both the XTT and MTT assays are valuable tools for assessing cell viability. The MTT assay, being one of the first of its kind, is well-established and widely cited in the literature. However, its requirement for a solubilization step adds complexity and a potential source of error.
The XTT assay offers a more streamlined and user-friendly alternative by producing a water-soluble formazan product.[2] This not only simplifies the protocol but also enhances its suitability for high-throughput screening applications. For researchers prioritizing ease of use, higher sensitivity, and reduced handling steps, the XTT assay presents a compelling choice. Ultimately, the decision between XTT and MTT will depend on the specific experimental goals, available resources, and the level of throughput required.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
A Comparative Guide to Tetrazolium-Based Cell Viability Assays: XTT vs. WST-1 and WST-8
In the realm of cellular and molecular biology, the accurate assessment of cell viability and proliferation is fundamental to a vast array of research applications, from drug discovery and toxicology to cancer research. Among the various methods available, colorimetric assays based on the reduction of tetrazolium salts have gained widespread popularity due to their simplicity, reliability, and suitability for high-throughput screening. This guide provides an in-depth comparison of three prominent second-generation tetrazolium salt assays: XTT, WST-1, and WST-8, with a focus on the advantages of the XTT assay and its performance relative to the WST series.
At their core, these assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan (B1609692) product. The amount of formazan generated is directly proportional to the number of viable cells. A key advantage of XTT, WST-1, and WST-8 over the first-generation MTT assay is the water-solubility of their formazan products, which eliminates the need for a solubilization step and simplifies the experimental workflow.[1][2]
The Underlying Principle: Mitochondrial Activity as a Readout for Viability
The reduction of tetrazolium salts is primarily carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, in metabolically active cells.[1] These enzymes transfer electrons to the tetrazolium compound, resulting in its conversion to a brightly colored formazan dye.[1][3] Therefore, the intensity of the color produced serves as a proxy for the overall metabolic activity of the cell population, which in turn correlates with the number of viable cells.[1] For XTT, WST-1, and WST-8, this reduction is facilitated by an intermediate electron acceptor, which helps shuttle electrons from the mitochondrial electron transport chain across the cell membrane to the extracellular tetrazolium salt.
Comparative Analysis of Key Performance Parameters
While all three assays offer a streamlined alternative to the MTT assay, they exhibit notable differences in their performance characteristics, including sensitivity, cytotoxicity, and stability.
| Feature | XTT Assay | WST-1 Assay | WST-8 Assay |
| Formazan Product | Water-soluble, orange color[1][3] | Water-soluble, dark red color | Water-soluble, orange color[4] |
| Sensitivity | Generally considered sensitive, particularly at low cell densities | Higher sensitivity than MTT, XTT, and MTS in some contexts | Often reported as the most sensitive of the three[5][6][7] |
| Cytotoxicity | Can exhibit toxicity with longer incubation times (e.g., 8 hours)[5][6] | Can exhibit toxicity with longer incubation times (e.g., 4 hours)[5][6] | Generally considered non-toxic, allowing for longer incubation periods[5][6][8] |
| Stability of Reagent | Requires the mixing of XTT reagent and an activation reagent (electron acceptor) immediately before use | More stable than XTT and MTS; can be stored as a ready-to-use solution | More stable than XTT and WST-1[7] |
| Linear Range | Wide linear range | Wider linear range compared to XTT | Wider linear range than XTT and MTS[7] |
| Incubation Time | Typically 2-4 hours, but can be longer[3] | Typically 0.5-4 hours | Typically 1-4 hours, but can be extended[9][10] |
| Wavelength (Absorbance Max) | 450-500 nm[2] | 420-480 nm (max ~440 nm) | ~460 nm[11][12] |
Advantages of the XTT Assay
The XTT assay presents several key advantages for researchers. Its water-soluble formazan product significantly simplifies the protocol compared to the MTT assay by removing the need for a solubilization step, thereby reducing potential errors and saving time.[1] The assay has demonstrated high sensitivity, proving particularly effective for experiments with low cell densities.[1] Furthermore, the elimination of organic solvents to dissolve formazan crystals reduces the risk of cytotoxicity associated with the assay procedure itself.[1]
Experimental Protocols at a Glance
The following provides a generalized overview of the experimental workflows for the XTT, WST-1, and WST-8 assays. It is important to note that optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each specific cell type and experimental setup.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and incubate for 12-48 hours.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent (e.g., PMS).
-
Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at approximately 450 nm.[3]
WST-1 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture for the desired period (typically 24-96 hours).[13]
-
Reagent Addition: Add 10 µL of the WST-1 reagent directly to each well containing 100 µL of culture medium.[14]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance between 420 and 480 nm.
WST-8 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture for 24-48 hours.[8][15]
-
Reagent Addition: Add 10 µL of the WST-8 solution to each well.[9][15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9][12]
-
Absorbance Measurement: Gently mix and measure the absorbance at approximately 450-460 nm.[9][15]
Visualizing the Assay Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the general signaling pathway for tetrazolium salt reduction and a typical experimental workflow.
Caption: General mechanism of tetrazolium salt reduction by viable cells.
Caption: A generalized workflow for XTT, WST-1, and WST-8 cell viability assays.
Caption: Key comparative features of XTT, WST-1, and WST-8 assays.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 3. tribioscience.com [tribioscience.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Applying XTT, WST-1, and WST-8 to human chondrocytes: A comparison of membrane-impermeable tetrazolium salts in 2D and 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 8. 101.200.202.226 [101.200.202.226]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 13. materialneutral.info [materialneutral.info]
- 14. cellbiologics.com [cellbiologics.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Researcher's Guide: Validating XTT Assay Results with Trypan Blue Exclusion
In the realm of cell-based research and drug discovery, accurately assessing cell viability is paramount. Tetrazolium reduction assays, such as the XTT assay, are widely used for their convenience and high-throughput capabilities. However, the metabolic nature of this assay can sometimes lead to results that may not fully reflect the extent of cell death. To ensure the robustness of experimental findings, it is often crucial to validate these results with an independent method. The trypan blue exclusion assay, a classic method for assessing cell membrane integrity, serves as an excellent validation tool.
This guide provides a comprehensive comparison of the XTT and trypan blue exclusion assays, offering researchers, scientists, and drug development professionals the necessary information to effectively utilize both methods for a more complete understanding of cellular health. We will delve into the principles of each assay, present comparative experimental data, provide detailed protocols, and visualize the underlying mechanisms and workflows.
At a Glance: XTT vs. Trypan Blue Exclusion
| Feature | XTT Assay | Trypan Blue Exclusion Assay |
| Principle | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt. | Assesses cell membrane integrity by the exclusion of a vital dye. |
| Measurement | Colorimetric; absorbance is read with a spectrophotometer. | Microscopic; viable and non-viable cells are counted manually or with an automated cell counter. |
| Output | Quantitative (relative viable cell number). | Quantitative (percentage of viable cells) and qualitative (cell morphology). |
| Throughput | High-throughput compatible (96-well plates). | Lower throughput, can be laborious for multiple samples. |
| Advantages | Rapid, sensitive, and does not require cell harvesting. | Simple, inexpensive, and provides a direct measure of cell death. |
| Limitations | Can be influenced by factors affecting metabolic rate, not a direct measure of cell death. | Subjective, lower throughput, and requires cell harvesting. |
Understanding the "Why": The Need for Validation
The XTT assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability. In this assay, metabolically active cells reduce the yellow tetrazolium salt, XTT, to a colored formazan (B1609692) product.[1][2] This reduction is primarily carried out by mitochondrial dehydrogenases.[1] Therefore, a higher absorbance reading is generally interpreted as a greater number of viable cells.
However, a compound or treatment could inhibit mitochondrial function without immediately compromising cell membrane integrity. In such cases, the XTT assay might indicate a significant decrease in viability, while the cells may still be alive, albeit metabolically quiescent. Conversely, some compounds might not affect mitochondrial respiration but could induce cell death through other mechanisms like apoptosis or necrosis, which eventually lead to membrane rupture. In these scenarios, the XTT assay might overestimate cell viability in the early stages of cell death.
This is where the trypan blue exclusion assay provides critical validation. This method is based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and are stained blue.[3][4][5] By directly assessing membrane integrity, the trypan blue assay offers a more direct measure of cell death.
Discrepancies between the two assays can be informative. For instance, a significant decrease in the XTT signal without a corresponding increase in trypan blue-positive cells might suggest a cytostatic effect or a specific inhibition of mitochondrial metabolism rather than overt cytotoxicity.
Experimental Data: A Comparative Analysis
To illustrate the importance of validating XTT assay results, we present a summary of data from a study by Nowak et al. (2018), which investigated the cytotoxic effects of various anti-cancer drugs on HepG2 cells using both XTT and trypan blue exclusion (TBE) assays.
Table 1: Comparative Cytotoxicity of Paclitaxel in HepG2 Cells (48h treatment)
| Paclitaxel (µM) | XTT Assay (% Viability) | Trypan Blue Exclusion (% Viability) |
| 0 | 100 | 100 |
| 0.6 | ~100 | ~95 |
| 4 | ~100 | ~80 |
| 10 | ~100 | ~60 |
Table 2: Comparative Cytotoxicity of Imatinib in HepG2 Cells (48h treatment)
| Imatinib (µM) | XTT Assay (% Viability) | Trypan Blue Exclusion (% Viability) |
| 0 | 100 | 100 |
| 1 | ~100 | ~90 |
| 4 | ~100 | ~75 |
| 10 | ~100 | ~50 |
Table 3: Comparative Cytotoxicity of MG-132 in HepG2 Cells (48h treatment)
| MG-132 (µM) | XTT Assay (% Viability) | Trypan Blue Exclusion (% Viability) |
| 0 | 100 | 100 |
| 0.5 | ~90 | ~85 |
| 2 | ~70 | ~60 |
| 5 | ~50 | ~40 |
Data is approximated from the graphical representations in Nowak et al. (2018).
As the data clearly demonstrates, the XTT assay failed to detect the acute cytotoxicity of Paclitaxel and Imatinib at the tested concentrations, showing close to 100% viability.[1] In contrast, the trypan blue exclusion assay revealed a dose-dependent decrease in cell viability for both drugs.[1] For MG-132, both assays showed a reduction in viability, although the effect was more pronounced in the trypan blue assay.[1] These findings underscore the critical need to employ a secondary, mechanistically different assay like trypan blue exclusion to validate results from metabolic assays such as XTT.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures, the following diagrams illustrate the cellular mechanisms and experimental workflows for both the XTT and trypan blue exclusion assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ATP-based cell viability assay is superior to trypan blue exclusion and XTT assay in measuring cytotoxicity of anticancer drugs Taxol and Imatinib, and proteasome inhibitor MG-132 on human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jrmds.in [jrmds.in]
- 5. Selective Targeting and Eradication of Various Human Non-Small Cell Lung Cancer Cell Lines Using Self-Assembled Aptamer-Decorated Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
XTT Assay: A Comparative Guide to Quantifying Cell Viability
For researchers, scientists, and professionals in drug development, accurately assessing cell viability is a cornerstone of experimental success. The XTT assay is a widely adopted colorimetric method for measuring cellular metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity. This guide provides an objective comparison of the XTT assay with other common methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable assay for your research needs.
The Principle of the XTT Assay: A Direct Correlation with Cell Number
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is based on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt XTT to a water-soluble orange-colored formazan (B1609692) product.[1] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[1] The amount of the orange formazan produced is directly proportional to the number of living, metabolically active cells in the sample.[1][2][3] The intensity of the resulting color can be quantified by measuring the absorbance using a spectrophotometer, typically between 450 and 500 nm.[4]
A significant advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step that is required in older tetrazolium-based assays like the MTT assay.[1][2] This simplifies the protocol, reduces potential errors, and allows for kinetic measurements.[1]
Caption: Biochemical pathway of XTT reduction to formazan in viable cells.
Performance Comparison: XTT vs. Alternative Assays
The choice of a cell viability assay depends on several factors, including sensitivity, linearity, and experimental workflow. Below is a comparison of the XTT assay with two other common tetrazolium-based assays: MTT and WST-1.
| Feature | XTT Assay | MTT Assay | WST-1 Assay |
| Principle | Enzymatic reduction of XTT to a water-soluble orange formazan.[1] | Enzymatic reduction of MTT to a water-insoluble purple formazan.[5] | Enzymatic reduction of WST-1 to a water-soluble formazan. |
| Formazan Solubility | Water-soluble.[1][2] | Insoluble, requires a solubilization step (e.g., with DMSO or SDS).[5] | Water-soluble.[6] |
| Workflow | Simple, no solubilization step required.[1] | Multi-step process due to formazan solubilization.[7] | Simple, no solubilization step required. |
| Sensitivity | Moderate to high.[6] | Generally less sensitive than luminescent or fluorescent assays.[8] | High sensitivity.[6] |
| Linearity | Good linear correlation between absorbance and cell number within a specific range.[1][9] | Linear, but can be affected by formazan crystal dissolution. | Wider linear range compared to XTT.[10] |
| Incubation Time | Typically 0.5 to 4 hours, depending on cell type and density.[11] | Typically 1 to 4 hours for MTT incubation, plus solubilization time.[8] | Typically 1 to 4 hours. |
| Endpoint | Endpoint or kinetic measurements are possible.[1] | Endpoint assay. | Endpoint or kinetic measurements are possible. |
Experimental Protocol: XTT Assay
This protocol provides a general guideline for performing the XTT assay in a 96-well plate format. Optimization of cell number and incubation time is recommended for each cell line and experimental condition.[11]
Materials:
-
Cells and appropriate culture medium
-
96-well clear-bottom microplate
-
XTT reagent
-
Electron coupling solution (e.g., PMS)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically ranging from 1 x 10³ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium per well.[12][13] Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).[12]
-
Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.[11][14]
-
Addition of XTT Reagent: Add 50 µL of the prepared XTT working solution to each well.[14]
-
Incubation with XTT: Incubate the plate for 0.5 to 4 hours at 37°C in a CO₂ incubator.[11] The optimal incubation time will depend on the metabolic activity of the cells.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.[4] It is also recommended to measure a reference wavelength (e.g., 630-690 nm) to correct for non-specific background absorbance.[4]
-
Data Analysis: Subtract the absorbance of the background control wells from the absorbance of the experimental wells. The resulting absorbance values are directly proportional to the number of viable cells.
Caption: General experimental workflow for the XTT cell viability assay.
Linearity of the XTT Assay
A critical aspect of the XTT assay is the linear relationship between the absorbance and the number of viable cells. It is essential to determine the optimal cell seeding density to ensure that the experimental results fall within this linear range.[4] Seeding too few cells may result in a signal that is difficult to distinguish from the background, while seeding too many cells can lead to substrate limitation and a loss of linearity.[4] For most cell lines, a linear response is typically observed within a range of 10³ to 10⁵ cells per well.[12][13]
For instance, one study using L-929 mouse fibroblast cells found a loss of linearity when more than 2.5 x 10⁴ cells were used.[4] Another study demonstrated a linear increase in XTT-based absorbance with cell numbers ranging from 5,000 to 25,000 for MDA-MB-231 and HT-1080 cell lines.[9] Therefore, it is highly recommended to perform a cell number titration to determine the optimal linear range for your specific cell type and experimental conditions.[3]
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. biotium.com [biotium.com]
- 3. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]
- 4. atcc.org [atcc.org]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Cell viability and proliferation measurement [takarabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Is Your MTT Assay the Right Choice? [promega.com]
- 9. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 11. abcam.cn [abcam.cn]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. home.sandiego.edu [home.sandiego.edu]
A Researcher's Guide to Cell Viability Assays: The XTT Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of in vitro studies. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely used colorimetric method for determining cellular metabolic activity, which serves as an indicator of cell viability. However, like any experimental technique, the XTT assay has its limitations and disadvantages that can influence experimental outcomes. This guide provides a comprehensive comparison of the XTT assay with its common alternatives—MTT, MTS, and WST-8—supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
The XTT Assay: A Closer Look at its Limitations
The XTT assay offers an advantage over the older MTT assay by producing a water-soluble formazan (B1609692) product, thereby eliminating a solubilization step.[1] However, researchers must be aware of its inherent drawbacks to ensure accurate and reliable data.
Interference from Chemical Compounds: A significant limitation of the XTT assay is its susceptibility to interference from various chemical compounds. Reducing agents, such as antioxidants present in some culture media or test compounds, can directly reduce the XTT tetrazolium salt, leading to a false-positive signal and an overestimation of cell viability.[1] Furthermore, nanoparticles have been shown to interfere with tetrazolium-based assays, including XTT, by interacting with the reagents or possessing intrinsic optical properties that overlap with the absorbance spectrum of the formazan product.[2][3][4]
Influence of Superoxide (B77818): The XTT assay is particularly sensitive to superoxide anions.[5][6] Cellular conditions that increase the production of superoxide can lead to the non-enzymatic reduction of XTT, resulting in an inaccurate assessment of cell viability, often an overestimation.[5][6] Studies have shown that XTT is more reactive with superoxide than MTT.[5]
Toxicity of Electron Coupling Reagents: To enhance the efficiency of XTT reduction by cells, an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often used. However, these electron-coupling reagents can be toxic to cells, especially at higher concentrations or with prolonged incubation times, which can confound the interpretation of cytotoxicity studies.[1]
Lower Sensitivity Compared to Newer Assays: While more sensitive than the MTT assay, the XTT assay generally exhibits lower sensitivity compared to fluorescent or luminescent cell viability assays.[7] This can be a limiting factor when working with low cell numbers or when detecting subtle changes in cell viability.
Variability Between Cell Types: The metabolic rate and the expression of reductases involved in tetrazolium salt reduction can vary significantly between different cell types.[1][8] This can lead to variability in the performance of the XTT assay and necessitates careful optimization for each cell line.
High Background Absorbance: The XTT assay can sometimes suffer from high background absorbance due to the non-enzymatic reduction of the XTT reagent in the culture medium, which can reduce the signal-to-noise ratio and affect the accuracy of the results.[1]
Comparative Analysis of Cell Viability Assays
To aid in the selection of the most suitable assay, the following table provides a comparative overview of the XTT assay and its common alternatives.
| Feature | MTT Assay | XTT Assay | MTS Assay | WST-8 Assay |
| Principle | Reduction of yellow MTT to purple, insoluble formazan by mitochondrial dehydrogenases.[9] | Reduction of yellow XTT to orange, water-soluble formazan by mitochondrial dehydrogenases.[1][9] | Reduction of MTS to a colored, water-soluble formazan in the presence of an electron coupling reagent.[10] | Reduction of WST-8 to a highly water-soluble orange formazan by cellular dehydrogenases.[10] |
| Formazan Solubility | Insoluble (requires solubilization step with organic solvent).[1] | Water-soluble.[1] | Water-soluble.[10] | Highly water-soluble.[10] |
| Sensitivity | Moderate.[4] | Higher than MTT.[1] | Generally higher than MTT and XTT.[11] | High sensitivity, often superior to MTS and XTT.[10][11][12] |
| Toxicity | Reagent and solubilization solvent can be toxic to cells. | Electron coupling reagent (e.g., PMS) can be toxic.[1] | Can exhibit some cytotoxicity, especially with longer incubation.[11] | Generally considered non-toxic to cells.[11][12] |
| Interference | Susceptible to interference from reducing agents and nanoparticles.[2] | Highly susceptible to interference from superoxide and reducing agents.[5][6] | Susceptible to interference from reducing compounds.[4] | Less susceptible to interference from various compounds compared to other tetrazolium salts. |
| Protocol Simplicity | Multi-step protocol due to the solubilization step.[13] | Simpler than MTT as no solubilization is needed.[1] | Simple, homogeneous assay.[14] | Very simple, one-step addition.[7] |
| Incubation Time | 1-4 hours for MTT reduction, plus solubilization time.[15] | 2-4 hours.[16] | 1-4 hours.[14] | 1-4 hours.[17] |
| Endpoint | Endpoint assay. | Can be used for kinetic measurements.[6] | Can be used for kinetic measurements. | Can be used for kinetic measurements. |
| IC50 of Doxorubicin (B1662922) (HeLa cells) | ~0.4 µM | ~0.5 µM | ~0.3 µM | ~0.2 µM |
Note: The IC50 values for Doxorubicin are representative and can vary depending on the specific experimental conditions, including cell line, incubation time, and drug formulation.[18][19][20][21][22]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the XTT, MTT, MTS, and WST-8 assays.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired period. Include appropriate vehicle controls.
-
Reagent Preparation: Shortly before use, prepare the XTT/PMS solution. For example, mix 50 parts of XTT solution (1 mg/mL in culture medium without phenol (B47542) red) with 1 part of PMS solution (0.383 mg/mL in PBS).
-
Reagent Addition: Remove the culture medium from the wells and add 100 µL of fresh medium followed by 50 µL of the XTT/PMS solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm with a reference wavelength of 650 nm using a microplate reader.
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the XTT protocol.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubation: Incubate the plate for 15 minutes to 4 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.[15]
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the XTT protocol.
-
Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well containing 100 µL of culture medium.[14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[14]
WST-8 Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the XTT protocol.
-
Reagent Addition: Add 10 µL of the WST-8 reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[17]
Visualizing the Assay Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental workflows of the XTT assay and a comparison of the mechanisms of the four discussed tetrazolium-based assays.
Caption: Workflow of the XTT assay highlighting key steps and potential limitations.
Caption: Comparison of the reaction mechanisms for MTT, XTT, MTS, and WST-8 assays.
Conclusion
The XTT assay remains a valuable tool for assessing cell viability, particularly as a more convenient alternative to the MTT assay. However, its susceptibility to chemical interference, potential for toxicity from electron coupling reagents, and lower sensitivity compared to newer assays are significant limitations that researchers must consider. For studies requiring high sensitivity, minimal toxicity, and robustness against interfering compounds, the WST-8 assay often presents a superior choice. Ultimately, the selection of a cell viability assay should be based on a thorough understanding of the experimental system, the nature of the test compounds, and the specific research question being addressed. By carefully considering the advantages and disadvantages of each method, researchers can ensure the generation of accurate and reliable data in their drug discovery and development efforts.
References
- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 2. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Widespread Nanoparticle-Assay Interference: Implications for Nanotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. woongbee.com [woongbee.com]
- 8. Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 11. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. XTT Cell Viability Assay Validation: Absorbance 96 Plate Reader [byonoy.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. advetresearch.com [advetresearch.com]
- 21. benchchem.com [benchchem.com]
- 22. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to XTT and Resazurin Cell Viability Assays
For researchers and professionals in drug development, selecting the optimal assay to assess cell viability and cytotoxicity is a critical decision that influences data quality and experimental outcomes. Among the most common colorimetric and fluorometric methods are the XTT and resazurin (B115843) assays. Both provide a measure of cellular metabolic activity as an indicator of cell health, yet they operate on different principles and present distinct advantages and limitations. This guide offers an objective comparison of their performance, supported by experimental data, to inform your choice of methodology.
Principle of Action: A Tale of Two Reductions
At their core, both assays quantify the metabolic capacity of living cells by monitoring the enzymatic reduction of a substrate into a colored or fluorescent product. However, the specific substrates and cellular mechanisms differ significantly.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is a yellow, water-soluble tetrazolium salt. In metabolically active cells, mitochondrial dehydrogenases, such as NADH dehydrogenase, cleave the tetrazolium ring to produce a water-soluble, orange-colored formazan (B1609692) product.[1][2] This reaction requires an intermediate electron coupling reagent to optimize the reduction of XTT by electrons transported across the cell membrane.[3] The amount of the resulting formazan dye is directly proportional to the number of metabolically active cells and is quantified by measuring its absorbance.[2]
Resazurin (also known as AlamarBlue™) is a blue, cell-permeable, and virtually non-fluorescent dye.[4] Inside viable cells, various oxidoreductase enzymes within the cytoplasm and mitochondria reduce resazurin to the pink, highly fluorescent compound, resorufin.[4] This continuous conversion by living cells can be measured either fluorometrically, which is the preferred and more sensitive method, or colorimetrically by absorbance.[5][6] The signal generated is proportional to the number of living cells.[4]
Figure 1. Chemical principles of XTT and Resazurin reduction.
Performance Comparison: A Quantitative Look
The choice between XTT and resazurin often depends on the specific requirements for sensitivity, reproducibility, and cost. While both are effective, quantitative data from comparative studies reveal key performance differences. Resazurin is generally reported to be more sensitive than tetrazolium-based assays like XTT.[4][7]
| Performance Metric | XTT Assay | Resazurin Assay | Cell/Organism Type | Notes |
| MIC₅₀ (Itraconazole) | 0.06 µg/ml | 0.06 µg/ml | Madurella mycetomatis | Both assays showed identical sensitivity for this endpoint.[8] |
| MIC₅₀ (Amphotericin B) | 0.5 µg/ml | 0.5 µg/ml | Madurella mycetomatis | Both assays showed identical sensitivity for this endpoint.[8] |
| Reproducibility | 100% | 92.9% | Madurella mycetomatis | XTT demonstrated slightly higher reproducibility in this study.[8] |
| Z'-Factor | 0.5 < Z' < 1.0 | <0 or >1 (Generally) | Calu-3 (Human Lung) | In a comparison with MTT, the resazurin colorimetric assay (CRA) performed below acceptable standards (Z'<0.5), while MTT was optimized. This suggests potential issues with the colorimetric version of the resazurin assay's robustness for HTS.[9] |
| Signal-to-Background | 12 - 57 | 1 - 3 | Calu-3 (Human Lung) | Compared to MTT, the colorimetric resazurin assay (CRA) showed a significantly lower S/B ratio, indicating a smaller dynamic range.[9] |
| Relative Cost | ~€1.16 / MIC | ~€0.0009 / MIC | Madurella mycetomatis | Resazurin was found to be significantly more economical.[8] |
| Detection Mode | Absorbance | Fluorescence (preferred) or Absorbance | General | Fluorescence detection for resazurin is far more sensitive than absorbance.[5][6] |
Note: Data is synthesized from multiple studies and specific conditions may vary. The Z'-Factor and S/B ratio data for resazurin are for the colorimetric (absorbance-based) version, not the more common and sensitive fluorometric version.
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducible results. Below are detailed, generalized methodologies for performing both assays in a 96-well plate format.
General Experimental Workflow
The overall workflow for both assays is similar, involving cell seeding, treatment, reagent incubation, and signal detection. A key difference is that XTT yields a water-soluble product, avoiding the solubilization step required for older tetrazolium assays like MTT.[2][5] Resazurin also requires no cell lysis, allowing for kinetic monitoring of cell health over time.[5]
Figure 2. General experimental workflow for viability assays.
XTT Assay Protocol
This protocol is a generalized guide. Always refer to the manufacturer's specific instructions.
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-100,000 cells per well in 100 µL of culture medium. Include wells with medium only for background control.
-
Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.
-
Reagent Preparation:
-
Thaw the XTT labeling reagent and the electron-coupling reagent (e.g., PMS) in a 37°C water bath until fully dissolved.
-
Immediately before use, prepare the XTT working solution. For example, mix 5 mL of XTT reagent with 0.1 mL of the electron-coupling reagent.
-
-
Incubation: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Signal Development: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator. The optimal incubation time can vary depending on the cell type and density.
-
Measurement: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of ~660 nm is often used to correct for background absorbance.
Resazurin (AlamarBlue™) Assay Protocol
This protocol is a generalized guide. Optimization of cell number and incubation time is recommended.[6]
-
Cell Seeding: Seed cells in an opaque-walled 96-well microplate (for fluorescence) at a desired density in 100 µL of culture medium. Include control wells with medium only.
-
Treatment: Add test compounds and incubate for the desired exposure period at 37°C in a CO₂ incubator.
-
Reagent Addition: Add resazurin solution (typically a 10X stock) directly to each well. A common final volume is 10-20 µL of reagent per 100 µL of cell culture medium.
-
Incubation: Incubate the plate for 1 to 4 hours (or longer, depending on cell metabolic rate) at 37°C, protected from direct light.[6] Because resazurin is non-toxic over short incubation periods, kinetic readings can be taken at multiple time points.[7]
-
Measurement:
-
Fluorescence (Recommended): Measure the fluorescent signal using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]
-
Absorbance: Alternatively, measure absorbance at 570 nm and a reference wavelength of 600 nm.
-
Summary and Recommendations
| Feature | XTT Assay | Resazurin Assay | Recommendation |
| Principle | Mitochondrial reduction of tetrazolium to a colored formazan. | Cellular reduction of resazurin to a fluorescent/colored resorufin. | Both are reliable indicators of metabolic activity. |
| Sensitivity | Good | Excellent (especially with fluorescence detection).[4] | Choose Resazurin for low cell numbers or subtle metabolic changes. |
| Toxicity | Reagents can be toxic with prolonged exposure. | Generally non-toxic for short incubations, allowing kinetic studies.[7] | Choose Resazurin for time-course experiments or when cells need to be used for subsequent assays. |
| Workflow | Homogeneous assay, no solubilization step. Requires preparation of a working solution. | Homogeneous "add-and-read" assay, very simple workflow. | Resazurin offers a slightly simpler and faster protocol. |
| Interference | Can be affected by reducing agents in media and compounds that interact with tetrazolium salts.[1] | Can be affected by compounds that alter the cellular redox state or have intrinsic fluorescence. | Always run cell-free controls to test for direct compound interference with either assay. |
| Cost | Moderate | Generally low-cost, highly economical.[8] | Resazurin is often the more cost-effective option for large-scale screening. |
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 3. Comparison of the XTT and resazurin assays for quantification of the metabolic activity of Staphylococcus aureus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
- 8. The performance and costs of XTT, resazurin, MTS and luciferin as viability dyes in in vitro susceptibility testing of Madurella mycetomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
Choosing the Right Tool for Cell Viability: A Guide to XTT and Other Tetrazolium Salt Assays
For researchers in cell biology, drug discovery, and toxicology, accurately measuring cell viability and proliferation is paramount. Tetrazolium salt-based assays have become a staple for these assessments due to their simplicity and reliability. Among these, the XTT assay offers distinct advantages in specific experimental contexts. This guide provides a comprehensive comparison of the XT assay with other popular tetrazolium-based methods—MTT, MTS, and WST-1—to help you make an informed decision for your research needs.
The core principle of these colorimetric assays lies in the reduction of a tetrazolium salt by metabolically active cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, resulting in the formation of a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solution.
XTT: The Advantage of Solubility
The primary advantage of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay lies in the water-solubility of its formazan product.[1][2] This key feature distinguishes it from the first-generation MTT assay and offers significant practical benefits.
The older MTT assay produces a water-insoluble formazan, necessitating an additional solubilization step using organic solvents like DMSO or isopropanol.[3] This not only adds time to the protocol but also introduces a potential source of error and can be harsh on the cells. In contrast, the water-soluble formazan produced in the XTT assay allows for direct measurement of absorbance from the culture plate, streamlining the workflow and making it highly suitable for high-throughput screening applications.
When to Choose XTT: Key Considerations
While newer generations of tetrazolium salts like WST-1 and WST-8 offer even higher sensitivity and stability, XTT remains a robust and reliable choice in many situations. Here are key scenarios where XTT is a strong candidate:
-
High-Throughput Screening (HTS): The simplified, single-step protocol of the XTT assay, which eliminates the need for formazan solubilization, makes it ideal for the rapid and efficient screening of large numbers of compounds.
-
Studies with Suspension Cells: The homogeneous nature of the XTT assay, where the product is soluble in the culture medium, is particularly advantageous for non-adherent cell lines, as it minimizes cell loss that can occur during washing and solubilization steps.
-
When a Balance of Sensitivity and Cost is Required: While WST-1 and WST-8 may offer higher sensitivity, XTT is often more sensitive than the traditional MTT assay and can be a more cost-effective option than the latest generation of reagents.[2][4]
However, it is crucial to be aware of the limitations of the XTT assay. The reduction of XTT is often less efficient in many cell lines and typically requires the addition of an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), to enhance the signal.[5] PMS can exhibit cytotoxicity at higher concentrations, which needs to be carefully optimized for each cell type and experimental condition.[1] Additionally, components in the cell culture medium, such as phenol (B47542) red, can interfere with absorbance readings, and the stability of the XTT/PMS mixture can be a concern.[5]
Comparative Analysis of Tetrazolium Salt Assays
To facilitate your decision-making process, the following table summarizes the key characteristics of MTT, XTT, MTS, and WST-1 assays.
| Feature | MTT | XTT | MTS | WST-1 |
| Formazan Product | Water-insoluble (purple crystals) | Water-soluble (orange) | Water-soluble (purple) | Water-soluble (orange) |
| Solubilization Step Required | Yes | No | No | No |
| Electron Coupling Agent | Not required | Required (e.g., PMS) | Required (e.g., PES) | Included in reagent |
| Relative Sensitivity | Standard | Higher than MTT | Similar to or higher than XTT | Generally higher than XTT and MTS[2] |
| Incubation Time (Reagent) | 1 - 4 hours[1] | 2 - 24 hours[6] | 1 - 4 hours[1] | 0.5 - 4 hours |
| Cytotoxicity of Reagent | Low | PMS can be toxic | Generally low | Generally low |
| Interference | Phenol red, reducing agents | Phenol red, reducing agents[1] | Phenol red, reducing agents | Phenol red, some compounds (e.g., manganese)[7] |
| Absorbance Wavelength | 570 nm[1] | 450 - 500 nm | 490 nm | 420 - 480 nm |
Experimental Workflows and Signaling Pathways
To visually represent the underlying mechanisms and procedural differences, the following diagrams have been generated.
Signaling Pathway of XTT Reduction
The reduction of XTT to its colored formazan product is a complex process involving cellular dehydrogenases and, critically, an electron coupling agent.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell viability and proliferation measurement [takarabio.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 5. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Linearity and Dynamic Range of the XTT Assay: A Comparative Guide
For researchers, scientists, and professionals in drug development, selecting the appropriate cell viability assay is a critical decision that can significantly impact experimental outcomes. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a popular colorimetric method used to assess cellular metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity. This guide provides a comprehensive comparison of the XTT assay with other commonly used tetrazolium salt-based assays—MTT, MTS, and WST-1—with a specific focus on their linearity and dynamic range.
Principle of the XTT Assay
The XTT assay is based on the reduction of the yellow tetrazolium salt XTT to a water-soluble, orange-colored formazan (B1609692) product by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of formazan produced is directly proportional to the number of viable cells, and it can be quantified by measuring the absorbance of the solution. A key advantage of the XTT assay over the older MTT assay is the water solubility of its formazan product, which eliminates the need for a solubilization step, thereby simplifying the protocol and reducing potential errors.[1][2]
Comparative Analysis of Tetrazolium Salt-Based Assays
While all tetrazolium salt-based assays rely on a similar principle of enzymatic reduction, they differ in their chemical properties, which in turn affects their performance characteristics such as linearity and dynamic range.
Key Differences:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The first-generation tetrazolium salt, MTT, is reduced to an insoluble purple formazan, requiring a separate solubilization step using organic solvents like DMSO or isopropanol.[1][3] This additional step can introduce variability and is not ideal for high-throughput screening.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): As a second-generation salt, XTT forms a water-soluble orange formazan, simplifying the assay protocol.[4][5] It generally offers higher sensitivity than the MTT assay.[2]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Similar to XTT, MTS is reduced to a water-soluble formazan. The MTS reagent is often used in combination with an electron coupling agent like phenazine (B1670421) methosulfate (PMS) to enhance the reduction process.
-
WST-1 (Water-Soluble Tetrazolium salt-1) and WST-8 (CCK-8): These are also water-soluble tetrazolium salts that are generally considered to have a higher sensitivity and a wider dynamic range compared to XTT.[3][5] WST-8, in particular, is reported to be more stable than XTT and has a broader linear range.[5]
Linearity and Dynamic Range: A Quantitative Comparison
The linearity of a cell viability assay refers to the range of cell numbers where the measured absorbance is directly proportional to the number of viable cells. The dynamic range represents the span of cell numbers over which the assay can provide a reliable and quantifiable signal, often expressed as the signal-to-background ratio.
The following tables summarize available quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, experimental conditions, and specific assay kits used in different studies.
Table 1: Comparison of Linearity for Different Tetrazolium Salt Assays
| Assay | Cell Line | Linear Range (cells/well) | Source |
| XTT | Human Chondrocytes | Not specified | [6] |
| MTT | Various Cancer Cell Lines | Least linear among MTT, SRB, and CVE assays | [7][8] |
| MTS | Human Chondrocytes | 940 - 10,000 | [6] |
| WST-8 | Human Chondrocytes | 2,500 - 15,000 | [6] |
Table 2: Comparison of Dynamic Range (Signal-to-Background Ratio) and Sensitivity
| Assay | Comparison Metric | Observation | Source |
| XTT vs. MTT | Signal-to-Background Ratio | XTT assay displays up to an 8-fold increase in signal-to-background ratios compared to MTT assay with A549 cells. | [9] |
| XTT vs. WST-1/WST-8 | Sensitivity and Dynamic Range | WST-1 and WST-8 are generally reported to have higher sensitivity and a wider dynamic range than XTT. | [3][5] |
| MTT vs. WST-1 | Viability Measurement | WST-1 assay reflected more precise results than MTT assay in determining the cytotoxic effects of Black Sea propolis extract on colorectal cancer cell lines. | [10] |
| MTS vs. WST-8 | Sensitivity | The WST-8 assay showed a higher sensitivity compared to the MTS assay in human chondrocytes. | [6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are generalized protocols for the XTT, MTT, MTS, and WST-1 assays. It is essential to optimize these protocols for specific cell lines and experimental conditions.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for the desired period.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent (e.g., PMS) according to the manufacturer's instructions.
-
Incubation: Add 50 µL of the XTT working solution to each well.
-
Incubation Period: Incubate the plate for 2-24 hours at 37°C, depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm using a microplate reader.[5]
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture as required.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
MTS Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture.
-
Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.
WST-1 Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance between 420-480 nm.[11]
Visualizing the XTT Assay Principle and Workflow
To further clarify the underlying mechanisms and experimental steps, the following diagrams have been generated using the DOT language.
Caption: XTT Assay Signaling Pathway.
Caption: XTT Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.journalagent.com [pdf.journalagent.com]
- 11. Cell viability and proliferation measurement [takarabio.com]
A Researcher's Guide to Cross-Validation of XTT Assay Data with Other Cytotoxicity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate in vitro assay is a critical decision that influences experimental outcomes and their interpretation. This guide provides a comprehensive comparison of the XTT assay with other widely used cytotoxicity assay platforms: MTT, MTS, and LDH release assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate informed assay selection and promote the robust cross-validation of findings.
Data Presentation: Comparative Analysis of Cytotoxicity Assays
The choice of a cytotoxicity assay can be influenced by several factors, including the cell type, the compound being tested, and the specific research question. The following tables summarize the key characteristics and comparative performance of the XTT, MTT, MTS, and LDH assays based on published data.
Table 1: Key Characteristics of Common Cytotoxicity Assays
| Feature | XTT Assay | MTT Assay | MTS Assay | LDH Release Assay |
| Principle | Reduction of a tetrazolium salt (XTT) to a water-soluble formazan (B1609692) product by metabolically active cells.[1] | Reduction of a tetrazolium salt (MTT) to a water-insoluble formazan product by mitochondrial dehydrogenases in viable cells.[2] | Reduction of a tetrazolium salt (MTS) to a water-soluble formazan product by viable cells.[2] | Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[3] |
| End Product | Water-soluble orange formazan.[1][4][5] | Water-insoluble purple formazan crystals.[1] | Water-soluble formazan. | Red formazan (resulting from a coupled enzymatic reaction).[6] |
| Solubilization Step | Not required.[4][5] | Required (e.g., with DMSO or isopropanol).[7] | Not required.[7] | Not applicable. |
| Detection Method | Colorimetric (Absorbance at ~450-500 nm).[5] | Colorimetric (Absorbance at ~570 nm after solubilization).[2] | Colorimetric (Absorbance at ~490 nm). | Colorimetric (Absorbance at ~490 nm).[6] |
| Assay Time | Shorter (typically 2-4 hours incubation). | Longer (requires additional solubilization step). | Shorter (typically 1-4 hours incubation). | Shorter (typically 30 minutes for the enzymatic reaction). |
| Sensitivity | Generally more sensitive than MTT.[4] | Can be less sensitive, especially at high cell densities. | Similar or higher sensitivity than MTT. | Sensitivity depends on the amount of LDH released. |
Table 2: Comparative Performance Data (IC50 Values in µM)
| Compound | Cell Line | XTT Assay | MTT Assay | Reference |
| Gambogic Acid | A549 | 3.28 | 2.76 | [8] |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific protocol used.
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture for 24-48 hours.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. This solution should be used promptly after preparation.
-
Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired exposure time.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm and a reference wavelength of 660 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and the reference wavelength absorbance. Calculate cell viability as a percentage of the untreated control.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate and culture for 24-48 hours.
-
Treatment: Expose cells to the test compounds for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate at 37°C for 4 hours in a CO₂ incubator.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance and express viability as a percentage of the control.
MTS Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add the test compounds to the wells and incubate for the desired period.
-
MTS Reagent Addition: Add the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm.
-
Data Analysis: After subtracting the background, calculate the percentage of cell viability relative to the untreated cells.
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as required. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualization
The following diagrams illustrate the fundamental principles and workflows of the compared cytotoxicity assays.
Caption: Principles of different cytotoxicity assays.
Caption: Comparative workflows of cytotoxicity assays.
References
- 1. differencebetween.com [differencebetween.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell viability and proliferation measurement [takarabio.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
A Critical Evaluation of the XTT Assay for Modern Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate cell viability assay is a critical decision that underpins the reliability of experimental outcomes. Among the arsenal (B13267) of available methods, the XTT assay has emerged as a popular choice for assessing cell proliferation and cytotoxicity. This guide provides a critical evaluation of the XTT assay, objectively comparing its performance with alternative methods and presenting supporting experimental data to inform its application in specific research contexts.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to measure the metabolic activity of living cells, which serves as an indicator of cell viability. The principle of the assay lies in the reduction of the water-soluble tetrazolium salt XTT to a brightly colored, water-soluble formazan (B1609692) product by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.
Comparison with Alternative Tetrazolium-Based Assays
The XTT assay belongs to a family of tetrazolium-based assays, each with its own set of advantages and limitations. The most common alternatives include MTT, MTS, and WST-1.
| Feature | MTT | XTT | MTS | WST-1 |
| Formazan Product | Insoluble (requires solubilization) | Soluble | Soluble | Soluble |
| Solubilization Step | Required (e.g., with DMSO, isopropanol) | Not required | Not required | Not required |
| Sensitivity | Good | High | High | Very High |
| Toxicity | Reagent and solubilizing agent can be toxic | Reagent can have some toxicity | Lower toxicity | Lower toxicity |
| Protocol Time | Longer (due to solubilization) | Shorter | Shorter | Shorter |
| Interference | Can be affected by colored compounds and pH changes | Less susceptible to interference than MTT | Less susceptible to interference than MTT | Less susceptible to interference than MTT |
Quantitative Performance Data
Direct comparison of assay performance is crucial for selecting the most appropriate method for a given experimental setup. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of IC50 Values for Gambogic Acid in A549 Cells
| Assay | IC50 (μM) |
| CyQUANT™ XTT Assay | 3.28 |
| MTT Assay | 2.76 |
This data indicates that for the anticancer agent gambogic acid, both XTT and MTT assays provide comparable half-maximal inhibitory concentration (IC50) values in the A549 lung cancer cell line.
Table 2: Comparative Analysis of Cell Viability (%) in HCT-116 and DLD-1 Colorectal Cancer Cell Lines
| Treatment | Cell Line | MTT Assay Viability (%) | WST-1 Assay Viability (%) | Annexin V/7AAD Viability (%) |
| 150 µg/mL BSPE | DLD-1 | 85 | 56 | 52.1 |
| 150 µg/mL BSPE | HCT-116 | 96 | 75 | 75 |
| 100 µM CAPE | DLD-1 | 52 | 48 | 45.9 |
| 100 µM CAPE | HCT-116 | 59 | 53 | 53.2 |
BSPE: Black Sea Propolis Extract; CAPE: Caffeic Acid Phenethyl Ester
This study highlights that for certain natural product extracts like BSPE, the MTT assay may overestimate cell viability compared to the WST-1 and Annexin V/7AAD assays.[1] In contrast, for a pure compound like CAPE, the results between MTT and WST-1 are more consistent.[1] This underscores the importance of validating the chosen assay with the specific compounds and cell lines under investigation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the XTT and MTT assays.
XTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. This should be done immediately before use.
-
Incubation with XTT: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the XTT assay protocol.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
-
Incubation for Solubilization: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the biochemical pathway of XTT reduction and the comparative workflows of the XTT and MTT assays.
Critical Evaluation and Recommendations
The XTT assay offers several advantages over the traditional MTT assay, most notably the elimination of the formazan solubilization step, which simplifies the protocol and reduces potential sources of error.[2] Its water-soluble product also allows for kinetic monitoring of cell viability. However, researchers should be aware of its limitations. Like other tetrazolium-based assays, the XTT assay is dependent on the metabolic activity of the cells, which may not always directly correlate with cell number, especially when testing compounds that affect mitochondrial function.[3]
Recommendations for Use:
-
Drug Screening: The XTT assay is well-suited for high-throughput screening of compounds for cytotoxic or cytostatic effects due to its simple and rapid protocol.
-
Proliferation Studies: It is a reliable method for measuring cell proliferation in response to growth factors or other stimuli.
-
3D Cell Culture: The XTT assay has been successfully applied to measure cell viability in 3D culture models, although optimization of assay conditions is crucial.
-
Validation is Key: As demonstrated by the comparative data, it is essential to validate the XTT assay for the specific cell lines and compounds being investigated. Cross-validation with an alternative viability assay that relies on a different principle (e.g., a membrane integrity assay like Trypan Blue or a DNA synthesis assay) is highly recommended, especially when unexpected results are obtained.
References
Safety Operating Guide
Proper Disposal of XTT Formazan: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of XTT formazan (B1609692), the water-soluble orange dye produced in XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) cell viability and proliferation assays.
The XTT assay is a widely used colorimetric method to assess cellular metabolic activity. The assay relies on the reduction of the pale yellow tetrazolium salt, XTT, to a brightly colored orange formazan product by metabolically active cells.[1][2][3] While the final formazan product is water-soluble, simplifying the assay protocol compared to MTT assays, proper disposal of the resulting waste is crucial to maintain a safe laboratory environment and adhere to regulatory guidelines.
Safety and Hazard Information
Safety Data Sheets (SDS) for the starting material, XTT sodium salt, indicate that it is generally not classified as a hazardous substance under OSHA and GHS regulations.[4][5] However, researchers should always consult the specific SDS provided by their supplier, as classifications can vary. For instance, one supplier has classified XTT sodium salt as a self-reactive substance.[6] Given this potential for discrepancy, a cautious approach to handling and disposal is recommended.
The final waste product in an XTT assay is a mixture containing the XTT formazan dye, residual XTT, cell culture medium, and the cells used in the experiment. The cells themselves may be considered biohazardous depending on their origin and handling (e.g., if they are virally transformed or from a human source). Therefore, the entire waste solution should be treated as chemical and potentially biohazardous waste.
Quantitative Data on XTT Assay Components
For a typical 96-well plate assay, the following concentrations and volumes are commonly used. This information is essential for accurate waste characterization.
| Component | Typical Concentration/Amount per Well | Typical Volume per Well |
| XTT Reagent | 0.1 - 1.0 mg/mL | 50 µL |
| Electron Coupling Reagent | Varies by manufacturer | 1 - 4 µL |
| Cell Culture Medium | - | 100 - 200 µL |
| Cells | 1x10^4 - 1x10^5 cells | - |
Experimental Protocol for XTT Assay Waste Generation
The following is a generalized protocol for an XTT cell viability assay, which results in the generation of this compound waste.
-
Cell Seeding: Plate cells in a 96-well plate at the desired density in 100 µL of culture medium and incubate under appropriate conditions.
-
Compound Treatment: Treat cells with the test compound and incubate for the desired period.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron coupling reagent according to the manufacturer's instructions immediately before use.
-
Addition of XTT Mixture: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C and 5% CO2, allowing for the conversion of XTT to the orange formazan product by viable cells.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength between 450 and 500 nm.
-
Waste Collection: Following the absorbance reading, the 96-well plate and its contents are now considered waste and must be disposed of properly.
Step-by-Step Disposal Procedure for this compound Waste
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not dispose of the this compound solution down the sink.[7]
-
The liquid waste from the 96-well plates should be collected as chemical waste. If the cells are considered biohazardous, the waste must be handled as biohazardous chemical waste.
-
-
Liquid Waste Collection:
-
Aspirate the liquid waste from all wells of the 96-well plate into a designated, leak-proof, and chemically compatible waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" or with a similar warning as required by your institution's and local regulations.[8][9]
-
The label should also include the contents of the waste, for example, "this compound Waste in Cell Culture Medium."
-
-
Solid Waste Disposal:
-
The empty 96-well plates and any serological pipettes or pipette tips that came into contact with the this compound solution should be disposed of as solid chemical waste.
-
If the waste is also considered biohazardous, these materials should be placed in a biohazardous waste container for autoclaving or incineration, in accordance with your institution's policy.
-
-
Storage of Waste:
-
Store the sealed chemical waste container in a designated satellite accumulation area within the laboratory.[8]
-
Ensure secondary containment is used to prevent spills.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Logical Flow for this compound Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound waste, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's SDS for the most accurate and up-to-date information.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. tribioscience.com [tribioscience.com]
- 3. zellbio.eu [zellbio.eu]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. XTT powder, Cell Culture 111072-31-2 Sigma-Aldrich [sigmaaldrich.com]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling XTT Formazan
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling XTT formazan (B1609692), a widely used reagent in cell proliferation and cytotoxicity assays. By offering clear procedural guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself.
Personal Protective Equipment (PPE) for Handling XTT Formazan
While some safety data sheets (SDS) indicate that XTT sodium salt is not classified as a hazardous substance, others suggest potential hazards, such as being a flammable solid.[1][2][3] Therefore, exercising caution and adhering to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment when handling this compound powder and solutions.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes of XTT solutions or contact with the powder. |
| Hand Protection | Disposable nitrile gloves | Prevents skin contact with this compound. It is recommended to remove gloves immediately after contact and wash hands. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required for normal handling of solutions. Use a NIOSH-approved respirator if handling large quantities of powder or if dust is generated. | Minimizes inhalation of this compound powder. |
Disclaimer: This table provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the product you are using and your institution's safety protocols for comprehensive safety information.
Experimental Protocol: XTT Cell Proliferation Assay
This protocol outlines the key steps for performing a cell proliferation assay using XTT.
Materials:
-
XTT sodium salt
-
Phenazine methosulfate (PMS) solution (or other electron coupling agent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (without phenol (B47542) red for optimal results)
-
96-well microplate
-
Adherent or suspension cells
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to be tested in a 96-well plate.
-
The optimal cell density will vary depending on the cell line and experimental conditions but typically ranges from 1 x 10⁴ to 1 x 10⁵ cells/well.
-
Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.
-
-
Preparation of XTT Reagent:
-
Immediately before use, prepare the XTT working solution.
-
Dissolve XTT in a serum-free culture medium or PBS to a final concentration of 0.5 to 1 mg/mL.
-
Activate the XTT solution by adding an electron coupling reagent like PMS. The final concentration of PMS is typically between 0.02 and 0.04 mM. The exact ratio of XTT to PMS should be optimized for your specific cell type.
-
-
Cell Treatment and Incubation:
-
Add 50 µL of the prepared XTT working solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator. Incubation time may need to be optimized.
-
-
Data Acquisition:
-
Gently shake the plate to ensure the formazan product is evenly distributed.
-
Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm using a microplate reader.
-
A reference wavelength of 630-690 nm is recommended to subtract background absorbance.
-
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan:
There are no specific federal guidelines for the disposal of this compound. Therefore, it is essential to adhere to your institution's and local regulations for chemical waste disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including the contents of the 96-well plates, in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not pour this compound waste down the drain.
-
-
Solid Waste:
-
Contaminated solid waste, such as pipette tips, gloves, and empty reagent containers, should be collected in a designated hazardous waste container.
-
-
Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.
-
Clean the spill area with a suitable disinfectant or detergent and water.
-
By following these guidelines, researchers can confidently and safely utilize this compound in their critical research while maintaining a secure and efficient laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
